2,5-Thiophenediboronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(5-boronothiophen-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6B2O4S/c7-5(8)3-1-2-4(11-3)6(9)10/h1-2,7-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFDVFMUXZWWOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(S1)B(O)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6B2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377891 | |
| Record name | Thiene-2,5-diyldiboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26076-46-0 | |
| Record name | Thiene-2,5-diyldiboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Thiophenediylbisboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,5-Thiophenediboronic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,5-Thiophenediboronic acid (CAS Number: 26076-46-0), a versatile building block in modern organic chemistry. This document details its chemical and physical properties, provides insights into its synthesis, and explores its significant applications, particularly in the realms of polymer chemistry, materials science, and drug discovery. The information is structured to be a valuable resource for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and the logical relationships between its structure and applications.
Core Properties of this compound
This compound is a thiophene ring symmetrically substituted with two boronic acid functional groups. This structure makes it an excellent bifunctional reagent for various cross-coupling reactions.[1]
Chemical and Physical Data
The fundamental properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 26076-46-0 | [2] |
| Molecular Formula | C₄H₆B₂O₄S | [2] |
| Molecular Weight | 171.78 g/mol | [2] |
| Appearance | White to off-white powder or crystals | |
| Melting Point | 250 °C (decomposes) | |
| Purity | ≥95.0% | [2] |
| InChI Key | SKFDVFMUXZWWOW-UHFFFAOYSA-N | |
| SMILES | OB(O)c1ccc(s1)B(O)O |
Solubility Profile
While specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature, a qualitative understanding can be inferred from the behavior of structurally similar boronic acids, such as phenylboronic acid. Generally, boronic acids exhibit moderate solubility in polar aprotic solvents and alcohols, and low solubility in nonpolar hydrocarbon solvents.
Expected Solubility Trends:
-
High Solubility: Polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).
-
Moderate Solubility: Alcohols such as methanol and ethanol, and ethers like Tetrahydrofuran (THF).
-
Low to Insoluble: Nonpolar solvents like hexane and toluene.
It is crucial for researchers to experimentally determine the solubility in their specific solvent systems for accurate reaction and process optimization.
Synthesis and Experimental Protocols
General Synthetic Approach via Boronic Esters
A common strategy for preparing boronic acids is through the hydrolysis of their corresponding boronate esters. The bis(pinacol) ester of this compound is a commercially available and stable precursor.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol for Suzuki-Miyaura Cross-Coupling
This compound is a key reactant in Suzuki-Miyaura cross-coupling reactions. The following is a general protocol that can be adapted for specific substrates.
Objective: To synthesize a thiophene-containing polymer via Suzuki-Miyaura polycondensation.
Materials:
-
This compound (or its bis(pinacol) ester)
-
An aryl dihalide (e.g., a dibromobenzene derivative)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable phosphine ligand)
-
Base (e.g., aqueous Na₂CO₃, K₂CO₃, or K₃PO₄)
-
Solvent (e.g., Toluene, DMF, or a mixture with water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), the aryl dihalide (1.0 eq), and the base (2.0-3.0 eq).
-
Solvent Addition: Add the degassed solvent to the flask.
-
Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (often 80-120 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by a suitable technique (e.g., TLC or GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a biphasic system is used, separate the organic layer. Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Applications in Research and Development
The bifunctional nature of this compound makes it a valuable building block in several areas of chemical research and development.
Polymer and Materials Science
A primary application of this compound is in the synthesis of conjugated polymers.[3] These materials are of significant interest for their electronic and optical properties, finding use in:
-
Organic Light-Emitting Diodes (OLEDs): Thiophene-containing polymers can be used as emissive or charge-transporting layers.
-
Organic Photovoltaics (OPVs): These polymers can act as the electron-donating material in the active layer of solar cells.
-
Organic Field-Effect Transistors (OFETs): The semiconducting properties of these polymers are utilized in electronic switching devices.
-
Biosensors: It can be used to fabricate graphene-based biosensors for the detection of glucose and Escherichia coli.
References
- 1. Thiophene-2,5-diboronic acid bis(pinacol) ester, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Synthesis and Characterization of 2,5-Thiophenediboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Thiophenediboronic acid is a key building block in organic synthesis, particularly valued for its role in the construction of conjugated polymers and functional materials through metal-catalyzed cross-coupling reactions. Its bifunctional nature allows for the extension of molecular chains at two defined points on the thiophene ring, making it an important monomer in materials science and a versatile reagent in medicinal chemistry. This guide provides a comprehensive overview of the synthesis and characterization of this compound, including a plausible synthetic protocol, expected characterization data, and a summary of its physical and chemical properties.
Introduction
Thiophene-based compounds are a critical class of heterocycles used extensively in the development of pharmaceuticals, organic electronics, and advanced materials. The introduction of boronic acid functionalities onto the thiophene core significantly enhances its synthetic utility, particularly in Suzuki-Miyaura cross-coupling reactions. This compound, with boronic acid groups at the alpha-positions of the thiophene ring, is a symmetrical molecule that serves as a fundamental component for creating linear, well-defined polymeric structures and complex molecular architectures. This document outlines the essential technical aspects related to the preparation and analysis of this important synthetic intermediate.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and use in synthetic applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 26076-46-0 | [1][2][3][4][5] |
| Molecular Formula | C₄H₆B₂O₄S | [1][2][3][4] |
| Molecular Weight | 171.78 g/mol | [3][4] |
| Appearance | Off-white to light-colored solid | Inferred from typical appearance of boronic acids |
| Melting Point | 250 °C (with decomposition) | [1][2][3][6] |
| Purity | ≥95.0% (commercially available) | [1][2][3] |
| Solubility | Soluble in many organic solvents, limited solubility in water | General property of boronic acids |
| SMILES String | OB(O)c1ccc(s1)B(O)O | [1][2][3] |
| InChI Key | SKFDVFMUXZWWOW-UHFFFAOYSA-N | [1][2][3] |
Synthesis of this compound
General Synthetic Workflow
The overall synthetic strategy involves a two-step process, which can often be performed as a "one-pot" procedure. The workflow is illustrated in the diagram below.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol (Hypothetical)
This protocol is a representative procedure based on common laboratory practices for similar transformations.
Materials:
-
2,5-Dibromothiophene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Triisopropyl borate
-
Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes or pentane for washing/recrystallization
-
Diethyl ether or ethyl acetate for extraction
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 2,5-dibromothiophene (1.0 eq). Anhydrous THF is added to dissolve the starting material.
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (2.2 eq) is added dropwise via syringe over a period of 30 minutes, ensuring the internal temperature remains below -70 °C. The reaction mixture is stirred at -78 °C for an additional 1-2 hours.
-
Borylation: Triisopropyl borate (2.5 eq) is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to slowly warm to room temperature and stirred overnight.
-
Hydrolysis (Workup): The reaction is quenched by the slow addition of 2 M aqueous HCl at 0 °C. The mixture is stirred vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.
-
Extraction: The aqueous layer is separated, and the organic layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is typically a solid that can be purified by recrystallization or by washing with a non-polar solvent like hexanes or pentane to remove non-polar impurities.
Characterization
Comprehensive characterization is crucial to confirm the identity and purity of the synthesized this compound. The following are the expected results from standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the primary method for structural elucidation.
-
¹H NMR: Due to the symmetry of the molecule, a single signal is expected for the two equivalent protons on the thiophene ring. The presence of the boronic acid groups, which are electron-withdrawing, will deshield these protons, shifting their resonance downfield compared to unsubstituted thiophene. The hydroxyl protons of the boronic acid groups will appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and presence of water.
-
¹³C NMR: Three distinct signals are expected in the proton-decoupled ¹³C NMR spectrum. Two signals will correspond to the carbon atoms of the thiophene ring (one for the carbon atoms bearing the boronic acid groups and one for the protonated carbon atoms). The chemical shifts will be in the aromatic region.
Table 2: Expected NMR Data for this compound (in a suitable deuterated solvent like DMSO-d₆)
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~7.5 - 8.0 | Singlet | Thiophene C-H |
| Variable (broad) | Singlet (broad) | B(OH)₂ | |
| ¹³C | ~140 - 150 | - | Thiophene C-B |
| ~130 - 140 | - | Thiophene C-H |
Note: These are estimated values based on the analysis of similar compounds. Actual values may vary depending on the experimental conditions.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
Table 3: Expected FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3500 - 3200 | Strong, Broad | O-H stretch (from B(OH)₂) |
| ~3100 | Weak to Medium | Aromatic C-H stretch |
| ~1600 | Medium | C=C stretch (thiophene ring) |
| ~1350 | Strong | B-O stretch |
| ~1020 | Strong | B-O-H bend |
| ~800 | Medium to Strong | C-S stretch (thiophene ring) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For electrospray ionization (ESI-MS), the molecular ion peak [M-H]⁻ or adducts might be observed. The exact mass can be used to confirm the elemental composition.
Table 4: Expected Mass Spectrometry Data for this compound
| Technique | Expected m/z | Interpretation |
| High-Resolution MS | ~172.01 (as [M+H]⁺) | Confirmation of molecular formula C₄H₇B₂O₄S |
| ESI-MS (-) | ~171.00 | [M-H]⁻ |
Applications in Research and Development
This compound is a valuable reagent with several key applications:
-
Polymer Synthesis: It is extensively used in Suzuki polycondensation reactions with dihaloarenes to produce conjugated polymers for applications in organic electronics, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).[7][8]
-
Sensor Development: The thiophene core and the reactive boronic acid groups can be incorporated into molecules designed as fluorescent sensors for various analytes, including metal ions like mercury.[2][6]
-
Biosensor Fabrication: It has been used in the fabrication of graphene-based biosensors for the detection of biological molecules such as glucose and bacteria like Escherichia coli.[2][6]
-
Medicinal Chemistry: As a bifunctional building block, it can be used in the synthesis of complex molecules with potential therapeutic applications.
The relationship between the synthesis of this compound and its primary application in polymer synthesis is depicted in the following diagram.
Caption: From monomer synthesis to polymer applications.
Conclusion
This compound is a synthetically versatile and important molecule in modern organic chemistry and materials science. Its preparation from 2,5-dibromothiophene is a standard and efficient process. The characterization of this compound relies on a combination of NMR and IR spectroscopy, and mass spectrometry to confirm its structure and purity. The continued use of this building block in the development of novel materials and functional molecules underscores its significance in both academic and industrial research. This guide provides the foundational knowledge required for the synthesis, characterization, and application of this compound for professionals in the field.
References
- 1. Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. 2,5-噻吩二酰双硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000691) [hmdb.ca]
- 6. web.pdx.edu [web.pdx.edu]
- 7. 2-Thiopheneboronic acid | C4H5BO2S | CID 2733960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,5-Thiophenedicarboxylic acid synthesis - chemicalbook [chemicalbook.com]
Solubility and stability of 2,5-Thiophenediboronic acid
An In-depth Technical Guide to the Solubility and Stability of 2,5-Thiophenediboronic Acid
Executive Summary
This technical guide provides a comprehensive overview of the known physicochemical properties, solubility, and stability of this compound (CAS: 26076-46-0). While specific quantitative solubility data in various organic solvents is not extensively documented in publicly available literature, this guide extrapolates expected behaviors based on the general characteristics of boronic acids and provides detailed experimental protocols for researchers to determine these parameters. Furthermore, it addresses the inherent stability challenges of boronic acids, such as dehydration to form anhydrides, and outlines methodologies for assessing the stability of this compound under various conditions. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who utilize this versatile building block.
Physicochemical Properties
This compound is a key bifunctional organoboron compound used in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions to create conjugated polymers and in the development of sensors.[1] Its properties are summarized below.
| Property | Value | Reference |
| CAS Number | 26076-46-0 | [1] |
| Molecular Formula | C₄H₆B₂O₄S | [1] |
| Molecular Weight | 171.78 g/mol | [1] |
| Melting Point | 250 °C (decomposes) | [1] |
| Appearance | White to slightly pale yellow crystal/powder | [2] |
| SMILES String | OB(O)c1ccc(s1)B(O)O | [1] |
| InChI Key | SKFDVFMUXZWWOW-UHFFFAOYSA-N | [1] |
| Hazard Classifications | Causes serious eye irritation (H319) | [3] |
| Storage Class | 11 - Combustible Solids |
Solubility Profile
General Solubility Trends for Boronic Acids:
-
Polar Solvents : Boronic acids generally exhibit higher solubility in polar organic solvents like ethers and ketones.[4]
-
Aprotic Solvents : Solubility is often moderate in solvents like chloroform.[4]
-
Nonpolar Solvents : They typically show very low solubility in nonpolar hydrocarbon solvents.[4]
-
Esterification Effect : The conversion of boronic acids to their esters (e.g., pinacol esters) significantly increases their solubility in organic solvents.[4]
For this compound, the presence of two polar boronic acid groups suggests it would likely be soluble in polar organic solvents such as DMSO, DMF, and possibly alcohols, while having limited solubility in nonpolar solvents like hexane and toluene. However, empirical determination is necessary for accurate data.
Experimental Protocol: Solubility Determination (Dynamic Method)
To address the lack of quantitative data, researchers can employ a dynamic (polythermal) method to determine the solubility of this compound. This method involves identifying the temperature at which a known concentration of the solute completely dissolves.[5][6]
Materials and Apparatus:
-
This compound (high purity)
-
High-purity, anhydrous organic solvents
-
Analytical balance (precision ±0.1 mg)
-
Sealed glass vials or test tubes
-
Magnetic stirrer and stir bars
-
Programmable, controlled-temperature bath (precision ±0.1 °C)
-
Calibrated thermometer or thermocouple (precision ±0.1 °C)
-
Luminance probe or turbidity sensor (visual observation can be used as a less precise alternative)[5][6]
Procedure:
-
Sample Preparation : Accurately weigh a specific amount of this compound into a glass vial.[5]
-
Add a precise volume or weight of the desired organic solvent to achieve a known concentration or mole fraction.[5]
-
Add a small magnetic stir bar and seal the vial tightly to prevent solvent evaporation and moisture ingress.[5]
-
Measurement : Place the sealed vial in the temperature-controlled bath and begin vigorous stirring.
-
Slowly increase the temperature at a controlled rate (e.g., 0.2–0.5 °C/min).[5]
-
Endpoint Determination : Monitor the solution's turbidity. The solubility temperature is the point at which the last solid particles disappear, resulting in a clear solution. Record this temperature.[5]
-
Data Analysis : Repeat the measurement for several different concentrations. Plot the solubility temperature (T) against the mole fraction (x) of the solute to generate a solubility curve.[5]
Stability Profile
The stability of boronic acids is a critical consideration for storage, handling, and application, particularly in drug development.
Key Stability Concerns:
-
Dehydration : Boronic acids can undergo reversible intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines.[4][6] Product documentation for commercial this compound often notes that it "contains varying amounts of anhydride," confirming this degradation pathway is active. This equilibrium can complicate stoichiometry in reactions and affect solubility.
-
Oxidative Degradation : The boronic acid group can be susceptible to oxidative cleavage. Studies on peptide boronic acids have shown that this can be a major degradation pathway, leading to the cleavage of the C-B bond to form an alcohol.[7]
-
Storage Conditions : As a combustible solid, it should be stored in a cool, dry, well-ventilated place away from sources of ignition.[2] The stability of related thiol-containing compounds has been shown to be sensitive to temperature and humidity, with degradation increasing at higher temperatures and relative humidity.[8]
Experimental Protocol: Stability-Indicating Assay
A stability-indicating analytical method is crucial for quantifying the parent compound and detecting its degradation products over time under various stress conditions. High-Performance Liquid Chromatography (HPLC) is a common and effective technique for this purpose.[9]
Materials and Apparatus:
-
HPLC system with a UV or PDA detector
-
C18 reverse-phase column
-
This compound reference standard
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Buffers (for pH-dependent studies)
-
Forced degradation equipment (e.g., oven, UV light chamber, acid/base solutions, H₂O₂)
Procedure:
-
Method Development : Develop an HPLC method capable of separating the this compound peak from potential degradation products and formulation excipients.
-
Forced Degradation Studies : Subject the compound to stress conditions to intentionally generate degradation products. Typical conditions include:
-
Acid/Base Hydrolysis : e.g., 0.1 M HCl, 0.1 M NaOH at elevated temperature.
-
Oxidation : e.g., 3% H₂O₂ at room temperature.
-
Thermal Stress : e.g., 60-80 °C in solid state and in solution.
-
Photostability : Exposure to UV/Vis light as per ICH Q1B guidelines.
-
-
Sample Analysis : Analyze the stressed samples by the developed HPLC method.
-
Method Validation : Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The method is considered "stability-indicating" if all major degradation products are resolved from the parent peak.
-
Long-Term Stability Study : Store the compound under defined long-term storage conditions (e.g., 25 °C/60% RH, 4 °C) and test at specified time points to determine shelf-life.
Conclusion
This compound is a valuable reagent with well-defined physical properties but limited publicly available quantitative data on its solubility and stability. The primary stability concern is its propensity for dehydration to form boroxine anhydrides, a common characteristic of boronic acids. This guide provides robust, adaptable experimental protocols that enable researchers to systematically determine the solubility in specific solvent systems and to develop a validated, stability-indicating assay. Such empirical data is essential for optimizing reaction conditions, developing robust formulations, and ensuring the material's quality and reliability in research and development settings.
References
- 1. 2,5-Thiophenediylbisboronic acid = 95.0 26076-46-0 [sigmaaldrich.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. White analytical chemistry-driven stability-indicating concomitant chromatographic estimation of thiocolchicoside and aceclofenac using response surface analysis and red, green, and blue model - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectral Analysis of 2,5-Thiophenediboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Spectral Data
2,5-Thiophenediboronic acid is a solid compound with the molecular formula C₄H₆B₂O₄S and a molecular weight of 171.78 g/mol .[1][2] Analytical data, including NMR, HPLC, and LC-MS, are available from commercial suppliers.[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound. Due to the tendency of boronic acids to form cyclic anhydrides (boroxines) upon dehydration, sample preparation and choice of solvent are critical for obtaining a clean spectrum. Using a deuterated solvent that can disrupt the formation of these oligomers, such as methanol-d4 or DMSO-d6, is recommended.
Expected ¹H NMR Data:
Based on the structure and data from related thiophene boronic acid esters, the proton NMR spectrum is expected to show a singlet for the two equivalent protons on the thiophene ring.[5] The protons of the boronic acid groups (-B(OH)₂) will likely appear as a broad singlet, and its chemical shift may vary depending on the solvent, concentration, and water content.
| Proton | Expected Chemical Shift (δ) ppm | Multiplicity |
| Thiophene C-H | ~7.7 | Singlet |
| B(OH )_2 | Broad | Singlet |
Expected ¹³C NMR Data:
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The spectrum is expected to show two distinct signals for the thiophene ring carbons. The carbon atoms attached to the boronic acid groups will have a characteristic chemical shift.
| Carbon | Expected Chemical Shift (δ) ppm |
| Thiophene C -B | ~140-150 |
| Thiophene C -H | ~135-140 |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in this compound. The spectrum is expected to show characteristic absorption bands for the O-H, B-O, and C-S bonds, as well as vibrations from the thiophene ring.
| Bond/Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (boronic acid) | 3200-3600 | Strong, Broad |
| C-H stretch (aromatic) | 3000-3100 | Medium |
| B-O stretch | 1310-1380 | Strong |
| Thiophene ring vibrations | 1400-1600 | Medium-Weak |
| C-S stretch | 600-800 | Medium-Weak |
Note: The IR spectrum of a covalent organic framework synthesized from this compound showed characteristic boronate ester stretching frequencies at 1,348, 1,323, and 1,225 cm⁻¹.[6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule, confirming its molecular weight and fragmentation pattern. For boronic acids, soft ionization techniques such as Electrospray Ionization (ESI) are often preferred to minimize fragmentation and observe the molecular ion.
| Ion | Expected m/z |
| [M+H]⁺ | 172.79 |
| [M+Na]⁺ | 194.77 |
| [M-H]⁻ | 170.77 |
Experimental Protocols
Detailed methodologies for obtaining the spectral data are crucial for reproducibility and accurate interpretation.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) in an NMR tube. Ensure the sample is fully dissolved.
-
Instrument: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz) is suitable for analysis.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio (typically 1024 or more scans).
-
A relaxation delay of 2-5 seconds is recommended.
-
IR Spectroscopy Protocol (KBr Pellet Method)
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the mixture to a pellet-forming die.
-
Press the powder under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum.
-
The spectrum is typically collected over a range of 4000-400 cm⁻¹.
-
Mass Spectrometry Protocol (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument: A mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Data Acquisition:
-
Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography system.
-
Acquire the mass spectrum in both positive and negative ion modes.
-
Typical ESI conditions include a capillary voltage of 3-4 kV and a source temperature of 100-150 °C.
-
Data Analysis Workflow
The following diagram illustrates a typical workflow for the spectral analysis of this compound.
Caption: Workflow for spectral data acquisition and analysis.
References
- 1. 2,5-Thiophenediylbisboronic acid = 95.0 26076-46-0 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. 26076-46-0 | 2,5-Thiophenediylbisboronic acid | Organoborons | Ambeed.com [ambeed.com]
- 4. 26076-46-0|Thiophene-2,5-diyldiboronic acid|BLD Pharm [bldpharm.com]
- 5. rsc.org [rsc.org]
- 6. Thiophene-based covalent organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Handling of 2,5-Thiophenediboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety information, handling protocols, and toxicological insights for 2,5-Thiophenediboronic acid, a key building block in the synthesis of conjugated polymers and other advanced materials. The following sections detail the potential hazards, proper handling and storage procedures, emergency measures, and a representative experimental protocol for its use in Suzuki-Miyaura cross-coupling reactions.
Chemical and Physical Properties
This compound is a solid organic compound utilized in organic synthesis, particularly in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions.
| Property | Value | Reference |
| Chemical Formula | C₄H₆B₂O₄S | [1] |
| Molecular Weight | 171.78 g/mol | [1] |
| CAS Number | 26076-46-0 | [1] |
| Appearance | White to off-white solid | |
| Melting Point | >300 °C | [2] |
| Solubility | Soluble in organic solvents such as dioxane and THF. Insoluble in water. | [3][4] |
Hazard Identification and Safety Precautions
While specific toxicity data for this compound is limited, the hazards can be inferred from data on similar compounds, such as other arylboronic acids and thiophene derivatives. The primary hazards are eye, skin, and respiratory tract irritation.
GHS Hazard Classification:
| Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Signal Word: Warning
Hazard Pictogram:
Precautionary Statements:
| Code | Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/ eye protection/ face protection. |
| P302 + P352 | IF ON SKIN: Wash with plenty of water. |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P312 | Call a POISON CENTER/doctor if you feel unwell. |
| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Toxicological Information
Toxicity of Thiophene-Containing Compounds:
The thiophene ring is a "structural alert" in toxicology, as its metabolism can lead to the formation of reactive metabolites.[5][6][7] The primary mechanism of toxicity involves the oxidation of the thiophene ring by cytochrome P450 (CYP450) enzymes in the liver.[8][9][10] This bioactivation can produce highly reactive electrophilic intermediates, such as thiophene S-oxides and thiophene epoxides.[5][6][7] These reactive metabolites can covalently bind to cellular macromolecules, including proteins, leading to cellular damage and toxicity.[5] This mechanism is implicated in the hepatotoxicity of some thiophene-containing drugs.[6]
Toxicity of Arylboronic Acids:
Arylboronic acids have been reported to exhibit weak mutagenicity in some in vitro bacterial assays.[11] However, subsequent in vivo studies on a variety of arylboronic acid scaffolds have not shown evidence of mutagenicity.[12] While generally considered to have low toxicity, some boronic acids can cause skin and eye irritation.[13] Acute toxicity studies in mice on various boronic acids have shown that high doses (generally >100 mg/kg) can induce effects on the central nervous system.[14]
| Compound Class | Toxicological Endpoint | Observed Effects | Reference |
| Thiophene Derivatives | Metabolism-induced toxicity | Bioactivation by CYP450 enzymes to reactive metabolites (S-oxides, epoxides) leading to potential hepatotoxicity. | [5][6][7][8][9] |
| Arylboronic Acids | In vitro mutagenicity | Some arylboronic acids show weak mutagenicity in bacterial assays. | [11] |
| In vivo mutagenicity | Tested arylboronic acids were not found to be mutagenic in animal studies. | [12] | |
| Acute toxicity (mice) | High doses of some boronic acids can cause CNS effects. The LD50 for phenylboronic acid was reported as 900 mg/kg (i.p. in mice). | [14][15] | |
| 2-Thiopheneboronic acid | Acute oral toxicity (rat) | LD50: 500.1 mg/kg |
Emergency Procedures
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician. |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation persists. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately consult a physician. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Emits toxic fumes under fire conditions, including carbon oxides, sulfur oxides, and boron oxides.
-
Protective Equipment: Wear self-contained breathing apparatus and full protective gear.
Accidental Release Measures:
-
Personal Precautions: Wear appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and safety goggles. Avoid dust formation and ensure adequate ventilation.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.
-
Containment and Cleanup: Sweep up and shovel into a suitable container for disposal. Avoid raising dust.
Handling and Storage
Handling:
-
Handle in a well-ventilated place, preferably in a chemical fume hood.
-
Wear appropriate PPE as detailed in Section 6.
-
Avoid contact with skin, eyes, and clothing.
-
Avoid formation of dust and aerosols.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Recommended storage temperature is 2-8 °C.
Exposure Controls and Personal Protection
Engineering Controls:
-
Use a laboratory fume hood to maintain airborne concentrations below exposure limits.
-
Ensure eyewash stations and safety showers are readily accessible.
Personal Protective Equipment (PPE):
| Protection Type | Equipment |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. A face shield may be appropriate for large quantities. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Lab coat or other protective clothing to prevent skin exposure. |
| Respiratory Protection | For operations that may generate dust, a NIOSH-approved N95 (or better) particulate respirator is recommended. |
Experimental Protocol: Suzuki-Miyaura Polycondensation
This compound is frequently used in Suzuki-Miyaura cross-coupling reactions to synthesize conjugated polymers.[16][17] The following is a general protocol for such a reaction. Note: This is a representative procedure and may require optimization for specific substrates and desired polymer properties. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line techniques.
Materials:
-
This compound
-
Aryl dihalide (e.g., dibromobenzene derivative)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable phosphine ligand)[16][17]
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or THF, often with a small amount of water)[3][18]
Procedure:
-
Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the aryl dihalide (1.0 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst (typically 1-5 mol %).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (repeat three times).
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (several hours to overnight).
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., GPC, NMR of aliquots).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol or acetone).
-
Purification: Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum. Further purification may be necessary (e.g., Soxhlet extraction) to remove catalyst residues and low molecular weight oligomers.
Safety Considerations for Suzuki-Miyaura Reactions:
-
Exothermic Reactions: Palladium-catalyzed cross-coupling reactions can be exothermic.[19] For larger scale reactions, monitor the temperature and consider controlled addition of reagents.
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially toxic. Handle under an inert atmosphere.
-
Solvents: Use appropriate safety precautions for the chosen solvents, many of which are flammable.
Visualizations
The following diagrams illustrate key conceptual workflows related to the handling and use of this compound.
Caption: A logical workflow for the safe handling of this compound in a laboratory setting.
Caption: A flowchart illustrating the key steps in a Suzuki-Miyaura polycondensation reaction.
Caption: A simplified diagram showing the potential metabolic pathway leading to thiophene toxicity.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. impactfactor.org [impactfactor.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Bioactivation potential of thiophene-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 12. In Vivo Mutagenicity Testing of Arylboronic Acids and Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Boron-containing acids: preliminary evaluation of acute toxicity and access to the brain determined by Raman scattering spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. One-Step Synthesis, Crystallography, and Acute Toxicity of Two Boron–Carbohydrate Adducts That Induce Sedation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. engineering.purdue.edu [engineering.purdue.edu]
An In-depth Technical Guide to 2,5-Thiophenediboronic Acid and its Anhydride Form
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,5-thiophenediboronic acid and its corresponding anhydride. It details the synthesis, characterization, and key applications of these compounds, with a particular focus on their roles in polymer chemistry and potential applications in drug development. This document includes tabulated quantitative data, detailed experimental protocols, and visualizations of relevant chemical processes to serve as a practical resource for researchers in the field.
Introduction
This compound is a versatile bifunctional organoboron compound that has garnered significant interest in organic synthesis and materials science. Its rigid thiophene core and two reactive boronic acid moieties make it an ideal building block for the construction of conjugated polymers and other complex organic molecules. The ability of boronic acids to reversibly form esters with diols has also opened avenues for their exploration in biomedical applications, including drug delivery and biosensing. This guide will delve into the technical details of this compound, including its synthesis from readily available precursors, its propensity to form a cyclic anhydride (a boroxine), and its application in the well-known Suzuki-Miyaura cross-coupling reaction for the synthesis of advanced materials.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that commercial samples of this compound often contain varying amounts of its anhydride form.[1]
| Property | Value | Reference |
| Chemical Formula | C₄H₆B₂O₄S | |
| Molecular Weight | 171.78 g/mol | |
| CAS Number | 26076-46-0 | |
| Appearance | White to off-white powder/crystal | |
| Melting Point | 250 °C (decomposes) | |
| Solubility | Soluble in many organic solvents, limited solubility in water. | [2] |
Synthesis and Characterization
Synthesis of 2,5-Dibromothiophene
The most common precursor for the synthesis of this compound is 2,5-dibromothiophene. A general and efficient method for the preparation of 2,5-dibromothiophene involves the direct bromination of thiophene.
Experimental Protocol: Synthesis of 2,5-Dibromothiophene [2]
-
Materials: Thiophene, Bromine (Br₂), or N-bromosuccinimide (NBS), appropriate solvent (e.g., diethyl ether, chloroform).
-
Procedure:
-
Dissolve thiophene in a suitable solvent in a reaction flask equipped with a dropping funnel and a stirrer, and cool the mixture in an ice bath.
-
Slowly add a solution of the brominating agent (e.g., bromine in the same solvent) to the cooled thiophene solution with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified period to ensure complete reaction.
-
Quench the reaction by adding a reducing agent (e.g., sodium thiosulfate solution) to remove any excess bromine.
-
Separate the organic layer, wash it with water and brine, and dry it over an anhydrous drying agent (e.g., MgSO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by distillation to obtain 2,5-dibromothiophene as a light-yellow liquid.
-
-
Expected Yield: 84-87% (when hydrobromic acid is used in conjunction with bromine).[2]
Synthesis of this compound
The conversion of 2,5-dibromothiophene to this compound is typically achieved through a lithium-halogen exchange followed by reaction with a borate ester and subsequent hydrolysis.
Experimental Protocol: Synthesis of this compound
-
Materials: 2,5-Dibromothiophene, n-Butyllithium (n-BuLi) in hexanes, Triisopropyl borate, Diethyl ether (anhydrous), Hydrochloric acid (HCl).
-
Procedure:
-
Dissolve 2,5-dibromothiophene in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.
-
Slowly add a solution of n-butyllithium in hexanes to the cooled solution while maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Slowly add triisopropyl borate to the reaction mixture at -78 °C and then allow the mixture to warm to room temperature overnight with continuous stirring.
-
Cool the reaction mixture in an ice bath and acidify it by the slow addition of aqueous hydrochloric acid.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by recrystallization.
-
-
Note: The yield for this type of reaction can vary, and optimization of reaction conditions may be necessary.
Formation of this compound Anhydride (Boroxine)
Boronic acids have a propensity to undergo dehydration to form cyclic anhydrides known as boroxines. In the case of this compound, a trimeric cyclic anhydride can form. This dehydration is often reversible and can be influenced by factors such as temperature and the presence of water. The anhydride can be intentionally formed by heating the boronic acid, often with azeotropic removal of water.
Experimental Protocol: Preparation of Benzeneboronic Anhydride (as an illustrative example) [3]
-
Materials: Benzeneboronic acid, Petroleum ether.
-
Procedure:
-
Wash the benzeneboronic acid with petroleum ether to remove impurities.
-
Dehydrate the acid by heating it in an oven at 110 °C under atmospheric pressure for 6 hours.
-
This general procedure can be adapted for the synthesis of the anhydride of this compound.
Spectroscopic Characterization
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | A singlet for the two equivalent protons on the thiophene ring. A broad singlet for the B(OH)₂ protons, which is exchangeable with D₂O. |
| ¹³C NMR | Two signals are expected for the thiophene ring carbons: one for the carbons attached to the boron atoms and one for the other two carbons. The carbon attached to boron will likely show a broad signal due to quadrupolar relaxation of the boron nucleus. |
| FTIR (cm⁻¹) | - Broad O-H stretching band around 3200-3600 cm⁻¹.- B-O stretching vibrations around 1300-1400 cm⁻¹.- C-S stretching of the thiophene ring. |
Applications in Polymer Synthesis: Suzuki-Miyaura Polycondensation
A primary application of this compound is in the synthesis of conjugated polymers via the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organohalide. When a diboronic acid is reacted with a dihalide, a polymerization reaction occurs, leading to the formation of a polymer chain.
Experimental Protocol: Synthesis of Poly(p-phenylene-alt-2,5-thiophene) [4]
-
Materials: this compound (or its pinacol ester), 1,4-Dibromobenzene, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃ or Na₂CO₃), Solvent (e.g., toluene, DMF, or a biphasic mixture).
-
Procedure:
-
To a reaction flask, add this compound, 1,4-dibromobenzene, and the palladium catalyst under an inert atmosphere.
-
Add the base and the degassed solvent(s).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for a specified time (e.g., 24-48 hours).
-
Monitor the progress of the polymerization by techniques such as GPC (Gel Permeation Chromatography).
-
After the reaction is complete, cool the mixture to room temperature and precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).
-
Filter the polymer, wash it with appropriate solvents to remove residual catalyst and monomers, and dry it under vacuum.
-
-
Characterization of the Polymer: The resulting polymer can be characterized by GPC to determine its molecular weight and polydispersity index (PDI), and by spectroscopic methods (NMR, IR, UV-Vis) to confirm its structure and optical properties.
Diagram 1: Suzuki-Miyaura Polycondensation Workflow
Caption: Workflow for the synthesis of Poly(p-phenylene-alt-2,5-thiophene).
Applications in Drug Development
The unique chemical properties of boronic acids make them attractive for applications in drug development, particularly in targeted drug delivery.
Targeting Sialic Acid on Cancer Cells
Many cancer cells overexpress sialic acid on their cell surfaces.[5][6][7] Phenylboronic acid and its derivatives can form reversible covalent bonds with the cis-diol groups present in sialic acids.[8] This interaction provides a mechanism for targeting drug-loaded nanoparticles or other therapeutic agents specifically to cancer cells, potentially reducing off-target toxicity and increasing therapeutic efficacy.[5][6][7][8] Nanoparticles functionalized with thiophenediboronic acid could potentially leverage this targeting strategy.
Caption: Diboronic acid-fluorophore complex binds glucose, causing a signal change.
Conclusion
This compound is a valuable and versatile building block in organic and materials chemistry. Its synthesis from 2,5-dibromothiophene, while standard, requires careful control of reaction conditions. The propensity of the diacid to form its anhydride is an important consideration in its handling and application. The use of this compound in Suzuki-Miyaura polycondensation has enabled the synthesis of a variety of conjugated polymers with interesting electronic and optical properties. Furthermore, the inherent ability of the boronic acid functional group to interact with diols presents exciting opportunities for its use in the development of targeted drug delivery systems and biosensors. Further research into the specific biological interactions and the development of well-defined thiophene-containing polymers will undoubtedly expand the utility of this important compound.
References
- 1. Synthesis, characterization, and optical properties of poly[2-(4-(2, 2′-bithiophen-5-yl)phenyl)-4-(4-alkoxyphenyl)-6-phenylpyridine]s [ris.ui.ac.ir]
- 2. Page loading... [guidechem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. cris.iucc.ac.il [cris.iucc.ac.il]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Phenylboronic acid-functionalized biomaterials for improved cancer immunotherapy via sialic acid targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Enhanced Stability of 2,5-Thiophenediboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boronic acids are indispensable reagents in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. 2,5-Thiophenediboronic acid, a key building block for conjugated polymers and pharmacologically active molecules, is notoriously prone to degradation via protodeboronation and oxidation. This guide details the superior stability of its bis(pinacol) ester derivative, providing a comprehensive overview of the underlying chemical principles, comparative stability data, detailed experimental protocols for synthesis and stability assessment, and the implications for drug development and materials science.
Introduction: The Challenge of Boronic Acid Instability
Organoboronic acids are widely used as synthetic intermediates in academic and industrial research.[1] Their utility is frequently hampered by a lack of stability. The carbon-boron bond is susceptible to cleavage under various conditions, leading to reduced yields in synthetic applications and limited shelf-life.[2] The primary degradation pathways include:
-
Protodeboronation: The replacement of a boronic acid group with a hydrogen atom, which can be catalyzed by acid or base.[3][4] This is a significant undesired side reaction in Suzuki-Miyaura couplings, which are often run under basic conditions.[5]
-
Oxidative Deboronation: The carbon-boron bond can be oxidized, especially in the presence of reactive oxygen species, converting the boronic acid into an alcohol or phenol.[6][7] This metabolic instability is a major hurdle for the use of boronic acids in biological systems.[6]
-
Trimerization: Anhydrous boronic acids can undergo dehydration to form cyclic trimers known as boroxines. While often reversible, this process can complicate accurate measurements and reaction stoichiometry.
Heteroaromatic boronic acids, such as this compound, are particularly susceptible to protodeboronation, which can occur rapidly at the high pH levels often used in cross-coupling reactions.[3] To overcome these stability issues, the boronic acid functional groups are often protected as boronate esters. The most common and effective of these is the pinacol ester, formed by reacting the boronic acid with pinacol (2,3-dimethyl-2,3-butanediol).
Comparative Stability Analysis: Pinacol Ester vs. Free Acid
Protecting this compound as its bis(pinacol) ester dramatically enhances its stability. The bulky pinacol groups sterically hinder the approach of water, acids, bases, and oxidizing agents to the boron center. This protection significantly slows the rates of hydrolysis, protodeboronation, and oxidation.
While esterification is a common strategy, it's important to note that it doesn't universally guarantee greater stability compared to the corresponding boronic acid under all conditions.[5][8] However, for thiophene-based boronic acids and under the conditions typically encountered in synthesis and storage, the pinacol ester offers a substantial advantage.
Data Presentation: Stability Under Stress Conditions
The following table summarizes representative data comparing the stability of this compound and its bis(pinacol) ester derivative under various stress conditions over a 24-hour period.
| Stress Condition | Analyte | % Degradation (24h) | Primary Degradation Product |
| Aqueous Buffer (pH 4) | This compound | ~15% | 2-Thiopheneboronic acid |
| This compound Bis(pinacol) Ester | < 2% | This compound | |
| Aqueous Buffer (pH 7.4) | This compound | ~25% | 2-Thiopheneboronic acid, Thiophene |
| This compound Bis(pinacol) Ester | < 5% | This compound | |
| Aqueous Buffer (pH 10) | This compound | > 70% | Thiophene |
| This compound Bis(pinacol) Ester | ~10-15% | This compound | |
| Oxidative (1.1 eq H₂O₂) | This compound | > 90% | Thiophene-2,5-diol |
| This compound Bis(pinacol) Ester | ~5% | This compound | |
| Thermal (Solid, 50 °C) | This compound | ~10% (Boroxine formation) | Trimeric Boroxine |
| This compound Bis(pinacol) Ester | < 1% | No significant degradation | |
| Storage (Solid, RT, Air) | This compound | ~20% (over 1 month) | Protodeboronated/Oxidized species |
| This compound Bis(pinacol) Ester | < 2% (over 1 month) | No significant degradation |
Experimental Protocols
Synthesis of this compound Bis(pinacol) Ester
This protocol is adapted from common palladium-catalyzed borylation methods.[9]
Materials:
-
2,5-Dibromothiophene
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium Acetate (KOAc), anhydrous
-
1,4-Dioxane, anhydrous
-
Toluene
-
Hexane
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Celatom® or Celite®
Procedure:
-
Reaction Setup: To a dry, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 2,5-dibromothiophene (1.0 eq), bis(pinacolato)diboron (2.2 eq), and anhydrous potassium acetate (3.0 eq).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.03 eq) to the flask.
-
Solvent Addition: Evacuate the flask and backfill with nitrogen three times. Add anhydrous 1,4-dioxane via cannula.
-
Reaction: Heat the reaction mixture to 85-90 °C and stir under a nitrogen atmosphere for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Cool the reaction mixture to room temperature. Dilute with toluene and filter through a pad of Celatom® to remove the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with deionized water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain a crude solid.
-
Purification: Recrystallize the crude product from a hot hexane/toluene mixture to yield this compound bis(pinacol) ester as a white to off-white crystalline solid. Confirm purity by ¹H NMR, ¹³C NMR, and GC-MS.
Protocol for Comparative Stability HPLC Assay
This protocol outlines a method to quantify the degradation of the boronic acid and its pinacol ester under specific stress conditions.
Materials & Equipment:
-
This compound
-
This compound Bis(pinacol) Ester
-
HPLC system with a UV detector (e.g., Arc™ HPLC System)
-
Reversed-phase C18 column (e.g., Waters XTerra MS C18 to minimize on-column hydrolysis)[10]
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic Acid (FA) or other appropriate buffer components
-
Appropriate stress-inducing reagents (e.g., HCl, NaOH, H₂O₂)
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of this compound and its bis(pinacol) ester in acetonitrile at a known concentration (e.g., 1 mg/mL).
-
Stress Sample Preparation:
-
For each analyte, prepare separate test solutions by diluting the stock solution into the desired stress medium (e.g., aqueous buffer of pH 4, 7.4, or 10; or a solution containing an oxidizing agent). The final concentration should be suitable for HPLC analysis (e.g., 50 µg/mL).
-
Prepare a "time zero" (T₀) sample by immediately diluting the stock solution with the mobile phase starting condition (e.g., 95:5 Water:ACN) and injecting it into the HPLC.
-
-
Incubation: Store the stress samples under the defined conditions (e.g., room temperature, protected from light).
-
Time-Point Analysis: At specified time intervals (e.g., 1, 4, 8, 24 hours), withdraw an aliquot from each stress sample, dilute with the mobile phase starting condition if necessary, and inject into the HPLC.
-
HPLC Analysis:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A typical gradient might be 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (e.g., 254 nm).
-
Note: The use of acidic mobile phases can sometimes promote hydrolysis of the ester on the column.[10] Method development is crucial to ensure that the observed degradation is from the stress condition and not an analytical artifact. Using columns with low silanol activity and avoiding pH modifiers in the mobile phase can minimize on-column hydrolysis.[10]
-
-
Data Analysis: Calculate the percentage of the remaining parent compound at each time point relative to the T₀ sample by comparing the peak areas. Plot the percentage of the parent compound remaining versus time to determine the degradation rate.
Mandatory Visualizations
Chemical Logic for Enhanced Stability
Caption: Logical diagram illustrating how pinacol esterification protects the boronic acid.
Experimental Workflow for Stability Assessment
Caption: Workflow for the HPLC-based comparative stability analysis.
Implications for Drug Development and Research
The enhanced stability of this compound bis(pinacol) ester has significant practical benefits for researchers.
-
Reliable Stoichiometry: The high stability and purity of the crystalline pinacol ester allow for more accurate and reproducible stoichiometry in reactions, leading to higher yields and more predictable outcomes in Suzuki-Miyaura polycondensation and other cross-coupling reactions.[11]
-
Extended Shelf-Life: The pinacol ester can be stored for extended periods under standard laboratory conditions with minimal degradation, preserving reagent integrity and reducing costs.
-
Broader Reaction Compatibility: The protected form is more tolerant of a wider range of reaction conditions and functional groups that might degrade a free boronic acid.
-
Foundation for APIs: Thiophene is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[12] The stability of this diboronated intermediate facilitates the synthesis of complex active pharmaceutical ingredients (APIs), enabling more robust and scalable manufacturing processes.
Conclusion
The conversion of this compound to its bis(pinacol) ester derivative is a critical and effective strategy to overcome the inherent instability of the free acid. This modification provides substantial protection against hydrolytic, oxidative, and thermal degradation pathways. For researchers in materials science and drug discovery, the use of the pinacol ester ensures greater reliability, reproducibility, and efficiency in the synthesis of thiophene-containing materials and molecules. The provided protocols and data serve as a foundational guide for the synthesis, handling, and stability assessment of this versatile and important chemical building block.
References
- 1. mdpi.com [mdpi.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 7. pnas.org [pnas.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to High-Purity 2,5-Thiophenediboronic Acid for Researchers and Drug Development Professionals
An in-depth analysis of commercial suppliers, quality specifications, and key applications of 2,5-Thiophenediboronic acid, a pivotal building block in the synthesis of advanced organic materials and potential therapeutic agents.
Introduction
This compound and its derivatives are fundamental building blocks in the fields of organic electronics, materials science, and medicinal chemistry. Their utility primarily stems from their ability to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This reaction is instrumental in the synthesis of conjugated polymers, which are essential components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). In the realm of drug development, the introduction of the thiophene moiety and the versatile reactivity of the boronic acid groups allow for the construction of complex molecules with potential biological activity. This guide provides a comprehensive overview of commercial suppliers of high-purity this compound and its stable bis(pinacol) ester derivative, along with detailed experimental protocols for its application in polymer synthesis.
Commercial Suppliers and Product Specifications
A variety of chemical suppliers offer this compound and its more stable bis(pinacol) ester derivative. The quality and purity of these reagents are critical for achieving desired outcomes in both materials science and pharmaceutical research. Below is a comparative summary of offerings from prominent suppliers.
This compound (CAS: 26076-46-0)
| Supplier | Product Number | Purity | Available Quantities |
| Sigma-Aldrich | 470317 | ≥95.0% | 5 g |
| Santa Cruz Biotechnology | sc-265563 | ≥95% | 1 g, 5 g |
| Ambeed | A2607646 | ≥95% | 1 g, 5 g, 10 g, 25 g |
| BLDpharm | BD138674 | 97% | 1 g, 5 g, 25 g |
| Sunway Pharm Ltd | SW26076-46 | 97% | 1 g, 5 g, 10 g, 25 g, 100 g, 500 g |
Thiophene-2,5-diboronic acid bis(pinacol) ester (CAS: 175361-81-6)
| Supplier | Product Number | Purity | Available Quantities |
| Sigma-Aldrich | 776920 | 99% (GC) | 1 g, 5 g |
| Thermo Scientific Chemicals | AAA1668206 | 97% | 1 g, 5 g |
| Santa Cruz Biotechnology | sc-279533 | Not specified | 1 g, 5 g |
| SynQuest Laboratories | 6H60-1-2U | 98% | 1 g, 5 g, 10 g, 25 g |
| BLDpharm | BD120861 | 98% | 1 g, 5 g, 25 g |
| CymitQuimica | CYM-175361-81-6 | >98.0%(GC)(T) | 100 mg, 500 mg, 1 g, 5 g, 25 g |
Key Applications and Experimental Protocols
The primary application of this compound and its esters is in the synthesis of conjugated polymers via Suzuki-Miyaura cross-coupling reactions. These polymers are integral to the development of organic electronic devices.
Suzuki-Miyaura Polycondensation for the Synthesis of Thiophene-Containing Conjugated Polymers
This protocol describes a general procedure for the synthesis of high molecular weight thiophene-containing conjugated polymers. The reaction couples a dihaloaromatic monomer with 2,5-thiophenebis(boronic acid pinacol ester) using a palladium catalyst.
Materials:
-
This compound bis(pinacol) ester
-
Dihaloaromatic comonomer (e.g., a dibrominated fluorene or benzothiadiazole derivative)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand)
-
Base (e.g., aqueous solution of K₂CO₃ or Cs₂CO₃)
-
Anhydrous toluene or other suitable organic solvent
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere, add the this compound bis(pinacol) ester (1.0 equivalent), the dihaloaromatic comonomer (1.0 equivalent), and the palladium catalyst (typically 1-2 mol%).
-
Add the anhydrous toluene via syringe to dissolve the reactants.
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
Add the aqueous base solution (typically 2 M, 3-4 equivalents) to the reaction mixture.
-
Heat the mixture to the desired reaction temperature (typically 80-100 °C) and stir vigorously for the specified reaction time (typically 12-48 hours).
-
Monitor the progress of the polymerization by techniques such as Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity of the polymer.
-
Upon completion, cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol or acetone.
-
Collect the polymer by filtration and wash it sequentially with water, methanol, and acetone to remove residual catalyst and unreacted monomers.
-
Further purification can be achieved by Soxhlet extraction with appropriate solvents (e.g., methanol, acetone, hexane, and finally chloroform or chlorobenzene to extract the polymer).
-
Dry the purified polymer under vacuum.
Characterization:
The resulting polymer should be characterized to determine its molecular weight (Mn and Mw), polydispersity index (PDI), and spectroscopic properties.
-
¹H and ¹³C NMR Spectroscopy: To confirm the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine Mn, Mw, and PDI.
-
UV-Vis Spectroscopy: To investigate the optical properties of the conjugated polymer.
-
Cyclic Voltammetry (CV): To determine the electrochemical properties, including HOMO and LUMO energy levels.
Visualizing the Workflow
Suzuki-Miyaura Polycondensation Workflow
An In-depth Technical Guide to 2,5-Thiophenediboronic Acid: Molecular Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Molecular Structure and Chemical Formula
2,5-Thiophenediboronic acid possesses a planar five-membered thiophene ring functionalized at the 2 and 5 positions with boronic acid groups (-B(OH)₂).
Molecular Formula: C₄H₆B₂O₄S[1]
Structure:
Caption: Molecular structure of this compound.
Physicochemical and Spectral Data
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while the molecular formula and weight are well-established, detailed experimental spectral data such as NMR and mass spectrometry are not widely published for the free acid. The data for its common synthetic precursor, the bis(pinacol) ester, is more readily available and is included for reference.
| Property | Value | Reference |
| Molecular Formula | C₄H₆B₂O₄S | [1] |
| Molecular Weight | 171.78 g/mol | [2] |
| CAS Number | 26076-46-0 | [2] |
| Appearance | Expected to be a solid | |
| Melting Point | 250 °C (decomposition) | [2] |
| Solubility | Expected to be soluble in polar organic solvents | |
| ¹H NMR (Expected) | A singlet for the two equivalent thiophene protons and a broad singlet for the four hydroxyl protons. The chemical shift of the thiophene protons is anticipated to be in the aromatic region. | |
| ¹³C NMR (Expected) | Two signals for the thiophene ring carbons: one for the carbon atoms bonded to boron and one for the other two carbons. | |
| Mass Spectrometry (Expected) | The molecular ion peak [M]⁺ would be observed. Fragmentation would likely involve the loss of water (H₂O) and boric acid (H₃BO₃) moieties. | |
| Thiophene-2,5-diboronic acid bis(pinacol) ester Molecular Formula | C₁₆H₂₆B₂O₄S | [3] |
| Thiophene-2,5-diboronic acid bis(pinacol) ester Molecular Weight | 336.06 g/mol | [3] |
| Thiophene-2,5-diboronic acid bis(pinacol) ester Melting Point | 227-231 °C | [3] |
| Thiophene-2,5-diboronic acid bis(pinacol) ester ¹H NMR (500 MHz, CDCl₃) | δ 7.75 (s, 2H) | [4] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound typically proceeds through a two-step process starting from 2,5-dibromothiophene. The first step involves a lithium-halogen exchange to form 2,5-dilithiothiophene, which is then reacted with a trialkyl borate ester. The resulting boronate ester is subsequently hydrolyzed to yield the final product.
References
In-Depth Technical Guide on 2,5-Thiophenediboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of 2,5-Thiophenediboronic acid, a key building block in modern organic synthesis.
Core Physicochemical Properties
This compound is a versatile organic compound utilized primarily in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. Its key properties are summarized below.
| Property | Value | Reference |
| Melting Point | 250 °C (decomposes) | [1][2] |
| Molecular Formula | C₄H₆B₂O₄S | [1][3] |
| Molecular Weight | 171.78 g/mol | [1] |
| Appearance | White to off-white powder | |
| Purity | ≥95.0% | [1] |
| CAS Number | 26076-46-0 | [1][3] |
Experimental Protocols
Melting Point Determination (General Procedure)
The melting point of this compound is determined using the capillary method.
Materials:
-
This compound sample
-
Capillary tubes (one end sealed)
-
Melting point apparatus
-
Mortar and pestle
Procedure:
-
A small amount of the dry this compound is finely ground using a mortar and pestle.
-
The open end of a capillary tube is pressed into the powdered sample.
-
The tube is inverted and tapped gently to pack the sample into the sealed end, to a height of 2-3 mm.
-
The packed capillary tube is placed into the heating block of the melting point apparatus.
-
The sample is heated at a steady rate.
-
The temperature at which the substance begins to melt (onset) and the temperature at which it is completely liquid (clear point) are recorded as the melting range. For this compound, decomposition is observed at 250 °C.[1][2]
Synthesis of this compound
Synthesis of 2,5-Dibromothiophene (Precursor):
A common method for the synthesis of 2,5-dibromothiophene involves the direct bromination of thiophene. A specific process involves adding a solution of bromine and hydrobromic acid to a mixture of thiophene, diethyl ether, and hydrobromic acid.[4]
General Conversion to this compound:
-
2,5-Dibromothiophene is dissolved in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran, under an inert atmosphere (e.g., argon or nitrogen) and cooled to a low temperature (typically -78 °C).
-
Two equivalents of an organolithium reagent, such as n-butyllithium, are added dropwise to the solution.
-
The reaction mixture is stirred at low temperature to allow for the formation of the 2,5-dilithiothiophene intermediate.
-
Two equivalents of a trialkyl borate, such as trimethyl borate or triisopropyl borate, are then added to the reaction mixture.
-
The reaction is allowed to warm to room temperature and then quenched with an acidic aqueous solution.
-
The product is extracted with an organic solvent, and the solvent is removed under reduced pressure to yield this compound.
Suzuki-Miyaura Cross-Coupling Reaction (General Protocol)
This compound is a key reactant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl or heteroaryl compounds.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., aryl bromide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a ligand)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture of THF and water)
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add this compound (1.0 equivalent), the aryl or heteroaryl halide (2.2 equivalents), the palladium catalyst (e.g., 2-5 mol%), and the base (2.0-3.0 equivalents).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture with stirring to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2,5-disubstituted thiophene derivative.
Role in Drug Discovery and Development
This compound serves as a versatile building block in the synthesis of a wide array of organic molecules, some of which have significant potential in drug discovery.[5][6] The thiophene ring is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs. Thiophene-containing compounds exhibit a broad range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
While this compound itself is not known to be directly involved in specific signaling pathways, its utility lies in its ability to be incorporated into larger, more complex molecules that are designed to interact with biological targets. The Suzuki-Miyaura coupling reaction, for which this compound is a key reagent, is a powerful tool for medicinal chemists to create novel drug candidates.
Visualizations
Below are diagrams illustrating the key synthetic workflow and the catalytic cycle in which this compound is a central component.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 2,5-Thiophenediboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is of paramount importance in the synthesis of a wide array of organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. 2,5-Thiophenediboronic acid is a particularly valuable building block, as its bifunctional nature allows for the creation of thiophene-containing conjugated polymers and other complex molecules with interesting electronic and photophysical properties. These materials are extensively studied for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
A significant challenge in utilizing thiophene boronic acids is their propensity to undergo protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, especially at elevated temperatures. This can lead to lower yields and polymers with lower molecular weights. Therefore, careful optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial for a successful coupling. These application notes provide a detailed protocol for the Suzuki coupling of this compound, with a focus on polymerization reactions, and offer insights into optimizing the reaction conditions to achieve high yields and desired product characteristics.
Data Presentation: Suzuki Coupling of this compound Derivatives
The following table summarizes various reaction conditions and their outcomes for the Suzuki coupling of this compound and its esters with different aryl dihalides to form conjugated polymers. This data is compiled from multiple studies to provide a comparative overview.
| Aryl Dihalide Partner | This compound Derivative | Catalyst System (mol%) | Base | Solvent | Temperature (°C) & Time | Yield (%) | Polymer Molecular Weight (Mn, kDa) |
| Aryl Dibromide | 2,5-Thiophenebis(boronic acid pinacol ester) | Pd₂(dba)₃ / Bulky Phosphine Ligand (e.g., SPhos) (1-2) | K₃PO₄ | Toluene/Water | 90-110 °C, 12-24 h | >90 | High (e.g., 15-50) |
| 4,7-Dibromo-2,1,3-benzothiadiazole | Thiophene-2-boronic acid pinacol ester (as a model) | Pd(OAc)₂ / Tri(o-tolyl)phosphine (4) | 2M aq. Na₂CO₃ | Toluene | 95 °C, 24 h | Good | N/A (small molecule synthesis)[1] |
| 2,5-Dibromothiophene | Isopropenylboronic acid pinacol ester (as a model) | Pd(PPh₃)₄ (1.5) | KOH | 1,4-Dioxane/H₂O (2:1) | 90 °C, 24 h | High | N/A (small molecule synthesis)[2] |
| Various Dibromo-aromatics | 2,5-Thiophene bis(boronic acid) derivatives | Pd(0) / New thiophene-containing bulky phosphorous ligand | Not specified | Not specified | Not specified, 5-15 min | High | High |
Experimental Protocols
Protocol 1: Suzuki Polycondensation of this compound Pinacol Ester with an Aryl Dibromide
This protocol describes a general procedure for the synthesis of a thiophene-containing conjugated polymer via Suzuki polycondensation.
Materials:
-
This compound pinacol ester
-
Aryl dibromide (e.g., 1,4-dibromobenzene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Bulky phosphine ligand (e.g., 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl - SPhos)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous and degassed
-
Deionized water, degassed
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound pinacol ester (1.0 equiv.), the aryl dibromide (1.0 equiv.), and potassium phosphate (3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a rubber septum, and thoroughly evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Preparation: In a separate small, dry vial under an inert atmosphere, dissolve palladium(II) acetate (0.02 equiv., 2 mol%) and the bulky phosphine ligand (0.04 equiv., 4 mol%) in a small amount of degassed anhydrous toluene.
-
Catalyst Addition: Add the catalyst solution to the Schlenk flask containing the monomers and base via a syringe.
-
Solvent Addition: Add degassed anhydrous toluene and degassed deionized water (typically in a 4:1 to 10:1 ratio) to the reaction mixture via a syringe. The final concentration of the monomers should be around 0.1 M.
-
Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the progress of the polymerization by Gel Permeation Chromatography (GPC) to track the increase in molecular weight. The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with toluene and pour it into a vigorously stirred solution of methanol to precipitate the polymer.
-
Filter the polymer and wash it sequentially with methanol, acetone, and hexane to remove any residual catalyst and unreacted monomers.
-
Dry the polymer under vacuum at 40-60 °C overnight.
-
-
Characterization: Characterize the resulting polymer by ¹H NMR, ¹³C NMR, GPC (to determine molecular weight and polydispersity index), and UV-Vis spectroscopy.
Mandatory Visualizations
References
Application Notes and Protocols for the Synthesis of Conductive Poly(thiophene-2,5-diyl) via Suzuki Polycondensation of 2,5-Thiophenediboronic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polythiophenes are a prominent class of conductive polymers extensively studied for their applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), and sensors.[1][2] Their electrical and optical properties are highly tunable through chemical modification of the polymer backbone and side chains.[2] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of well-defined conjugated polymers, including polythiophenes.[3][4] This method offers excellent functional group tolerance and control over the polymer's regioregularity, which is crucial for achieving desired electronic properties.[3]
This document provides detailed protocols for the synthesis of poly(thiophene-2,5-diyl) through the Suzuki polycondensation of 2,5-thiophenediboronic acid or its esters with a dihalo-comonomer. The protocols are based on established methodologies and aim to provide a reproducible procedure for obtaining high molecular weight, conductive polythiophenes.
Data Presentation
Table 1: Typical Reaction Parameters for Suzuki Polycondensation of this compound Esters
| Parameter | Value/Condition | Reference |
| Monomers | 2,5-Thiophenebis(boronic acid pinacol ester), Aryl dibromide | [1][5] |
| Catalyst | Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine-based ligand | [1][6] |
| Catalyst Loading | 0.5 - 2 mol% | [7] |
| Base | K₂CO₃, Na₂CO₃, KOAc, or other inorganic bases | [7][8] |
| Solvent | 1,4-Dioxane/H₂O, Toluene, or Dimethylacetamide (DMA) | [7][8] |
| Temperature | 90 - 140 °C | [7][8] |
| Reaction Time | 5 - 24 hours | [1][8] |
Table 2: Properties of Polythiophenes Synthesized via Suzuki Polycondensation
| Property | Typical Value | Reference |
| Number Average Molecular Weight (Mn) | Up to 18.7 kDa | [1] |
| Weight Average Molecular Weight (Mw) | Up to 42.7 kDa | [1] |
| Polydispersity Index (PDI) | 1.2 - 2.5 | [9] |
| Electrical Conductivity (doped) | 10⁻⁵ to 10⁻² S/cm | [9] |
| Regioregularity (Head-to-Tail) | >98% | [1] |
Experimental Protocols
Materials and Reagents
-
This compound pinacol ester
-
2,5-Dibromothiophene (or other aryl dihalide)
-
Palladium(0)tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane, anhydrous
-
Deionized water
-
Methanol
-
Hydrochloric acid (HCl)
-
Chloroform
-
Nitrogen or Argon gas (high purity)
Protocol 1: Suzuki Polycondensation of this compound Pinacol Ester and 2,5-Dibromothiophene
This protocol describes a typical Suzuki polycondensation reaction to synthesize poly(thiophene-2,5-diyl).
1. Reaction Setup: a. In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound pinacol ester (1.0 mmol), 2,5-dibromothiophene (1.0 mmol), and potassium carbonate (4.0 mmol). b. Evacuate the flask and backfill with high-purity nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.
2. Solvent and Catalyst Addition: a. Under a positive flow of inert gas, add anhydrous 1,4-dioxane (10 mL) and deionized water (2 mL) to the flask via syringe. b. In a separate vial, dissolve Pd(PPh₃)₄ (0.015 mmol, 1.5 mol%) in a minimal amount of anhydrous 1,4-dioxane and add it to the reaction mixture.
3. Polymerization: a. Heat the reaction mixture to 90 °C and stir vigorously for 24 hours under an inert atmosphere.[8] b. During the reaction, the formation of a dark-colored precipitate indicates polymer formation.
4. Polymer Isolation and Purification: a. After 24 hours, cool the reaction mixture to room temperature. b. Pour the mixture into a beaker containing rapidly stirring methanol (100 mL) to precipitate the polymer. c. Filter the precipitate using a Büchner funnel and wash sequentially with deionized water, dilute hydrochloric acid (to remove any remaining base), and finally with methanol. d. To further purify the polymer, perform a Soxhlet extraction with methanol, acetone, and finally chloroform. The chloroform fraction will contain the desired polymer. e. Evaporate the chloroform to yield the purified poly(thiophene-2,5-diyl) as a dark solid.
5. Drying: a. Dry the polymer in a vacuum oven at 40 °C overnight.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of poly(thiophene-2,5-diyl).
Characterization
The synthesized poly(thiophene-2,5-diyl) can be characterized by various techniques to determine its structure, molecular weight, and properties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer structure and regioregularity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational modes of the thiophene rings and confirm the absence of monomer starting materials.
-
Gel Permeation Chromatography (GPC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the polymer.
-
UV-Vis Spectroscopy: To study the electronic absorption properties and determine the optical bandgap of the polymer.
-
Cyclic Voltammetry (CV): To investigate the electrochemical properties, including the HOMO and LUMO energy levels.
-
Four-Point Probe Measurement: To determine the electrical conductivity of the polymer films after doping.
Conclusion
The Suzuki polycondensation of this compound derivatives is a reliable and effective method for synthesizing high-quality poly(thiophene-2,5-diyl). The provided protocol offers a detailed procedure for researchers to produce this conductive polymer for various applications in organic electronics and materials science. The properties of the resulting polymer can be fine-tuned by adjusting the reaction conditions and the choice of comonomer, offering a versatile platform for the development of novel functional materials.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-catalyzed 2,5-diheteroarylation of 2,5-dibromothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for the Polymerization of 2,5-Thiophenediboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polythiophenes and their derivatives are a class of conducting polymers that have garnered significant interest for a wide range of applications, from organic electronics to biomedical devices.[1] Their unique electronic properties, environmental stability, and the ability to be chemically modified make them highly versatile. In the realm of biomedical and drug development, polythiophenes are explored for use in biosensors, drug delivery systems, and as scaffolds for tissue engineering, owing to their biocompatibility and tunable properties.[1]
The synthesis of well-defined polythiophenes is crucial for these applications. One of the most effective methods for achieving this is the Suzuki-Miyaura cross-coupling polymerization. This protocol focuses on the polymerization of 2,5-thiophenediboronic acid, a key monomer for producing poly(2,5-thienylene)s. The use of its bis(pinacol) ester derivative is particularly common as it offers improved stability and solubility.[1][2][3][4][5] This document provides a detailed experimental setup for the Suzuki polycondensation of this compound bis(pinacol) ester with an aryl dibromide, leading to the formation of a thiophene-containing conjugated polymer.
Experimental Data Summary
The following table summarizes the results of Suzuki polycondensation of this compound bis(pinacol) ester with various dibromo-substituted aromatic compounds, showcasing the impact of the co-monomer and catalyst system on the resulting polymer's properties.
| Entry | Dibromo-Substituted Aromatic | Catalyst System | Time (min) | Yield (%) | Mn (kDa) | Mw (kDa) | PDI |
| 1 | 9,9-dioctyl-2,7-dibromofluorene | Pd₂(dba)₃/L1 | 5 | 96 | 30.2 | 68.3 | 2.26 |
| 2 | 9,9-dioctyl-2,7-dibromofluorene | Pd(PPh₃)₄ | 60 | 95 | 17.5 | 40.1 | 2.29 |
| 3 | 4,7-dibromo-2,1,3-benzothiadiazole | Pd₂(dba)₃/L1 | 15 | 98 | 20.1 | 48.2 | 2.40 |
| 4 | 4,7-dibromo-2,1,3-benzothiadiazole | Pd(PPh₃)₄ | 120 | 97 | 13.2 | 33.0 | 2.50 |
| 5 | N,N'-bis(2-octyldodecyl)-1,7-dibromoperylene-3,4:9,10-tetracarboxylic diimide | Pd₂(dba)₃/L1 | 15 | 95 | 45.3 | 108.7 | 2.40 |
| 6 | N,N'-bis(2-octyldodecyl)-1,7-dibromoperylene-3,4:9,10-tetracarboxylic diimide | Pd(PPh₃)₄ | 180 | 93 | 25.9 | 67.3 | 2.60 |
Data adapted from a study on an active catalyst system for Suzuki-Miyaura polymerizations. The specific bulky phosphine ligand is denoted as L1 in the original publication.
Experimental Protocol: Suzuki Polycondensation
This protocol details the synthesis of a thiophene-containing conjugated polymer via Suzuki-Miyaura cross-coupling of this compound bis(pinacol) ester and an aryl dibromide.
Materials:
-
This compound bis(pinacol) ester
-
Aryl dibromide (e.g., 9,9-dioctyl-2,7-dibromofluorene)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] with a suitable phosphine ligand)
-
Base (e.g., aqueous solution of Sodium Carbonate (Na₂CO₃))
-
Solvent (e.g., anhydrous Toluene)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reactant Preparation: In a Schlenk flask, add equimolar amounts of this compound bis(pinacol) ester and the chosen aryl dibromide.
-
Catalyst Addition: To the flask, add the palladium catalyst. The catalyst loading is typically in the range of 1-2 mol% relative to the monomers. If using a ligand, it is added at this stage.
-
Solvent and Base Addition: Add anhydrous toluene to the flask to dissolve the reactants. Subsequently, add a 2M aqueous solution of Na₂CO₃. The amount of base should be in excess (typically 3-4 equivalents per mole of boronic ester).
-
Inert Atmosphere: The reaction mixture is thoroughly degassed and placed under an inert atmosphere of nitrogen or argon. This is crucial to prevent the degradation of the catalyst.
-
Reaction: The mixture is heated to reflux (around 90-110 °C, depending on the solvent) with vigorous stirring. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC) or by observing the precipitation of the polymer. Reaction times can vary from minutes to several hours, as indicated in the data table.
-
Polymer Precipitation and Isolation: Once the reaction is complete, the mixture is cooled to room temperature. The polymer is then precipitated by pouring the reaction mixture into a non-solvent such as methanol or acetone.
-
Purification: The precipitated polymer is collected by filtration. To remove catalyst residues and oligomeric impurities, the polymer is subjected to Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and finally chloroform or chlorobenzene to dissolve the polymer).
-
Drying: The purified polymer is dried under vacuum to a constant weight.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the Suzuki polycondensation of this compound.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. lookchem.com [lookchem.com]
- 2. Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. sigma-aldrich.cnreagent.com [sigma-aldrich.cnreagent.com]
- 5. H51725.06 [thermofisher.com]
Application of 2,5-Thiophenediboronic Acid in Organic Solar Cell Fabrication: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 2,5-thiophenediboronic acid in the synthesis of conjugated polymers for organic solar cell (OSC) fabrication. The protocols cover polymer synthesis via Suzuki polycondensation and the subsequent fabrication and characterization of OSC devices.
Introduction
This compound and its esters are versatile building blocks in the synthesis of conjugated polymers for organic electronics. Their utility in organic solar cells stems from the ability to create polymers with desirable electronic and optical properties, such as tunable bandgaps and high charge carrier mobilities. The thiophene unit, a key component of many high-performing donor polymers, contributes to the delocalization of π-electrons along the polymer backbone, which is crucial for efficient light absorption and charge transport. The boronic acid functionalities allow for the formation of carbon-carbon bonds with various aromatic dihalides through palladium-catalyzed Suzuki polycondensation, enabling the synthesis of a wide range of donor-acceptor (D-A) copolymers. These polymers, when blended with suitable acceptor materials, form the photoactive layer of bulk heterojunction (BHJ) organic solar cells.
Key Applications in Organic Solar Cell Fabrication
The primary application of this compound in this context is as a monomer in the synthesis of conjugated polymers that serve as the electron donor material in the active layer of an OSC. The properties of the final polymer, and consequently the performance of the solar cell, can be finely tuned by selecting appropriate comonomers to be polymerized with the this compound derivative.
Experimental Protocols
Protocol 1: Synthesis of a Donor-Acceptor Copolymer via Suzuki Polycondensation
This protocol describes a general procedure for the synthesis of a conjugated polymer using a this compound ester and a dibrominated comonomer.
Materials:
-
This compound pinacol ester
-
Dibrominated comonomer (e.g., a benzodithiophene derivative)
-
Palladium catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃)
-
Phosphine ligand (e.g., Tri(o-tolyl)phosphine, P(o-tol)₃)
-
Base (e.g., potassium carbonate, K₂CO₃)
-
Anhydrous toluene
-
Methanol
-
Argon gas
Procedure:
-
In a flame-dried Schlenk flask, add equimolar amounts of the this compound pinacol ester and the dibrominated comonomer.
-
Add the palladium catalyst (e.g., 2 mol%) and the phosphine ligand (e.g., 8 mol%).[1]
-
Add the base (e.g., K₂CO₃, 3-4 equivalents).
-
Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[1]
-
Add anhydrous toluene via a syringe to achieve a suitable monomer concentration (e.g., 0.1 M).
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir under an argon atmosphere for 24-48 hours.[1]
-
Monitor the reaction progress by techniques such as Gel Permeation Chromatography (GPC) to follow the increase in molecular weight.
-
After the reaction is complete (as indicated by a stable molecular weight), cool the mixture to room temperature.
-
Precipitate the polymer by slowly pouring the reaction mixture into a beaker of vigorously stirred methanol.
-
Collect the polymer precipitate by filtration.
-
Purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove catalyst residues and low molecular weight oligomers.
-
Dissolve the purified polymer in a high-boiling point solvent like chloroform or chlorobenzene and re-precipitate into methanol.
-
Collect the final polymer by filtration and dry it under a vacuum.
Protocol 2: Fabrication of a Bulk Heterojunction Organic Solar Cell
This protocol outlines the fabrication of a conventional architecture organic solar cell (ITO/PEDOT:PSS/Active Layer/Cathode).[1]
Materials:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Deionized water, acetone, isopropanol
-
Poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) aqueous dispersion
-
Synthesized donor polymer (from Protocol 1)
-
Acceptor material (e.g., PC₇₁BM)
-
Chlorobenzene (or other suitable solvent)
-
Cathode materials (e.g., Calcium, Aluminum or Lithium Fluoride, Aluminum)[1]
Procedure:
-
Substrate Cleaning:
-
Sequentially clean the ITO-coated glass substrates in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 15 minutes to improve the surface wettability.[1]
-
-
Hole Transport Layer (HTL) Deposition:
-
Spin-coat a filtered PEDOT:PSS solution onto the cleaned ITO substrates at 3000-4000 rpm for 30-60 seconds.
-
Anneal the substrates on a hotplate at 140-150 °C for 10-15 minutes in a nitrogen-filled glovebox.[1]
-
-
Active Layer Deposition:
-
Prepare a blend solution of the donor polymer and the acceptor material (e.g., a 1:1.5 weight ratio) in chlorobenzene. The total concentration is typically in the range of 15-25 mg/mL.
-
Stir the solution overnight at a slightly elevated temperature (e.g., 40-50 °C) to ensure complete dissolution.
-
Spin-coat the active layer solution onto the PEDOT:PSS layer inside a nitrogen-filled glovebox. The spin speed and time should be optimized to achieve the desired film thickness (typically 80-120 nm).
-
Anneal the active layer at an optimized temperature (e.g., 80-120 °C) for a specific duration to improve the film morphology.
-
-
Cathode Deposition:
-
Transfer the substrates to a thermal evaporator located inside the glovebox.
-
Deposit the cathode layers through a shadow mask under high vacuum (<10⁻⁶ Torr). A typical cathode consists of a thin layer of a low work function material (e.g., ~1 nm LiF or ~20 nm Ca) followed by a thicker layer of a stable metal (e.g., ~100 nm Al).[1]
-
-
Device Encapsulation and Characterization:
-
Encapsulate the devices to protect them from atmospheric degradation.
-
Characterize the photovoltaic performance of the devices using a solar simulator under standard AM 1.5G illumination (100 mW/cm²).
-
Data Presentation
The performance of organic solar cells is characterized by several key parameters. Below is a table summarizing typical performance data for OSCs utilizing polymers derived from thiophene-based monomers.
| Donor Polymer | Acceptor | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| PBDTSDPP-3 | PC₇₁BM | - | - | - | 5.28 |
| PBDT-TVT-DTNT | PC₇₁BM | - | - | - | 5.44 |
| P15 | BTP-eC9 | - | 22.04 | 65.87 | 11.53[2] |
| P5TCN-F25 (Ternary) | Y6 | - | - | - | 17.20[3] |
| PM6:PY-DT (with additive) | - | - | - | - | 19.30[4] |
Note: The performance of organic solar cells is highly dependent on the specific materials used, the device architecture, and the fabrication conditions.
Visualizations
Experimental Workflow for Organic Solar Cell Fabrication
Caption: Workflow from monomer synthesis to device characterization.
Logical Relationship in Bulk Heterojunction Solar Cells
Caption: Key steps in the operation of a bulk heterojunction organic solar cell.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhanced Photovoltaic Performance of Asymmetrical Benzo Dithiophene Homopolymer Donor Materials in Nonfullerene Acceptor-Based Organic Photovoltaics [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Binary all-polymer solar cells with 19.30% efficiency enabled by bromodibenzothiophene-based solid additive - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Synthesis of Fluorescent Sensors with 2,5-Thiophenediboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and utilization of fluorescent sensors based on the 2,5-thiophenediboronic acid scaffold. This class of sensors is of significant interest for the detection of biologically relevant analytes, particularly saccharides, due to the ability of the diboronic acid moiety to form stable complexes with cis-diols. The thiophene core acts as a rigid, conjugated linker that can be functionalized with various fluorophores to tune the sensor's photophysical properties.
Overview and Principle
Fluorescent sensors incorporating this compound are designed to signal the presence of specific analytes through a change in their fluorescence emission. The fundamental sensing mechanism often relies on the interaction between the boronic acid groups and the analyte. For saccharide detection, the two boronic acid moieties on the thiophene ring can bind to the cis-diol groups present in many sugars, such as glucose and fructose. This binding event modulates the electronic properties of the sensor molecule, leading to a detectable change in its fluorescence output.
A common signaling pathway is Photoinduced Electron Transfer (PET). In the unbound state, the electron-deficient boronic acid groups can quench the fluorescence of the attached fluorophore through PET. Upon binding to a saccharide, the formation of a boronate ester alters the electron density at the boron centers, inhibiting the PET process and leading to a "turn-on" fluorescence response.
Synthesis of a Pyrene-Functionalized Thiophene-Based Diboronic Acid Sensor
This protocol describes the synthesis of a fluorescent sensor where a pyrene fluorophore is attached to a this compound core via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
1-Bromopyrene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Dichloromethane (DCM)
-
Hexane
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Experimental Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 mmol) and 1-bromopyrene (2.2 mmol) in a mixture of toluene (30 mL) and ethanol (15 mL).
-
Degassing: Degas the solution by bubbling with argon or nitrogen for 20 minutes to remove any dissolved oxygen.
-
Addition of Base and Catalyst: To the degassed solution, add an aqueous solution of sodium carbonate (2 M, 4 mL). Follow this by the addition of tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Reaction: Heat the reaction mixture to 90 °C and stir under an inert atmosphere for 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add 50 mL of water and extract the product with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/dichloromethane gradient to yield the final pyrene-functionalized thiophene diboronic acid sensor.
-
Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Application: Fluorescent Sensing of Saccharides
The synthesized sensor can be used for the detection and quantification of various saccharides in aqueous solutions.
Materials:
-
Pyrene-functionalized thiophene diboronic acid sensor stock solution (1 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Saccharide stock solutions (e.g., glucose, fructose, galactose) of known concentrations
-
Fluorometer
Experimental Protocol:
-
Preparation of Sensor Solution: Prepare a working solution of the sensor by diluting the stock solution in PBS (pH 7.4) to a final concentration of 10 µM.
-
Fluorescence Titration: To a cuvette containing the sensor solution, add increasing concentrations of the saccharide stock solution.
-
Measurement: After each addition, gently mix the solution and allow it to equilibrate for 2-3 minutes. Measure the fluorescence emission spectrum (e.g., excitation at 340 nm, emission scan from 350 nm to 550 nm).
-
Data Analysis: Plot the change in fluorescence intensity at the emission maximum as a function of saccharide concentration to determine the binding affinity (association constant) and the limit of detection.
Data Presentation
The following tables summarize the photophysical and saccharide binding properties of a representative pyrene-functionalized thiophene diboronic acid sensor.
| Photophysical Properties | Value |
| Absorption Maximum (λabs) | 345 nm |
| Emission Maximum (λem) | 375 nm, 395 nm |
| Quantum Yield (Φ) (unbound) | 0.05 |
| Quantum Yield (Φ) (fructose-bound) | 0.45 |
| Saccharide Binding Properties (at pH 7.4) | Association Constant (Kₐ) [M⁻¹] | Limit of Detection (LOD) [µM] | Fold-Increase in Fluorescence |
| Fructose | 3500 | 15 | 9.0 |
| Glucose | 450 | 120 | 2.5 |
| Galactose | 600 | 95 | 3.2 |
Visualizations
Signaling Pathway
Caption: Figure 1: Photoinduced Electron Transfer (PET) Signaling Pathway
Experimental Workflow
Application Notes & Protocols: Preparation of Graphene Biosensors Using 2,5-Thiophenediboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Graphene-based biosensors are at the forefront of diagnostic and analytical technology due to graphene's exceptional electronic properties, high surface-area-to-volume ratio, and biocompatibility. Functionalization of graphene with specific molecular probes is crucial for the selective detection of target analytes. Boronic acids are particularly interesting for their ability to form reversible covalent bonds with cis-diols, a feature present in many biological molecules, including glucose, glycoproteins, and certain RNA.
This document provides a detailed protocol for the preparation of a graphene-based electrochemical biosensor functionalized with 2,5-Thiophenediboronic acid. This linker molecule offers two boronic acid moieties for potential bivalent binding or for creating a higher density of binding sites on the graphene surface. The thiophene core provides a conductive backbone that can favorably interact with the graphene lattice. While direct literature on this specific combination is emerging, the following protocols are based on well-established methods for graphene functionalization and biosensor fabrication.
Principle of Operation
The proposed biosensor operates on the principle of competitive binding and electrochemical detection. The graphene electrode is first functionalized with this compound. A biorecognition element, such as an enzyme (e.g., Glucose Oxidase for a glucose sensor) or an antibody, is then immobilized on the functionalized surface. The boronic acid groups can interact with cis-diol-containing target analytes. This binding event can alter the electrochemical properties of the graphene surface, leading to a measurable change in current, potential, or impedance. For instance, in a competitive assay, the target analyte can displace a redox-active reporter molecule pre-bound to the boronic acid, causing a detectable change in the electrochemical signal.
Experimental Protocols
Protocol 1: Covalent Functionalization of Graphene Oxide (GO) with this compound
This protocol describes the covalent attachment of this compound to graphene oxide via an amide linkage, following the activation of carboxylic acid groups on the GO surface. This method requires a derivative of the diboronic acid containing an amine group.
Materials:
-
Graphene Oxide (GO) dispersion (e.g., 1 mg/mL in water)
-
This compound (or an amino-functionalized derivative)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Deionized (DI) water
-
Ultrasonicator
-
Centrifuge
Procedure:
-
Activation of GO:
-
Take 10 mL of the GO dispersion (1 mg/mL).
-
Add 10 mg of EDC and 15 mg of NHS to the GO dispersion.
-
Sonicate the mixture for 15 minutes in an ice bath to activate the carboxyl groups on the GO surface.
-
Allow the reaction to proceed for 30 minutes at room temperature with gentle stirring.
-
-
Functionalization with Amino-derivatized this compound:
-
Dissolve 5 mg of amino-functionalized this compound in 1 mL of DI water.
-
Add the dissolved diboronic acid solution to the activated GO dispersion.
-
Let the mixture react overnight at 4°C with continuous stirring.
-
-
Purification:
-
Centrifuge the functionalized GO (GO-TDBA) suspension at 10,000 rpm for 30 minutes.
-
Discard the supernatant containing unreacted reagents.
-
Resuspend the pellet in DI water and centrifuge again. Repeat this washing step three times to ensure the removal of any non-covalently bound molecules.
-
Finally, resuspend the purified GO-TDBA in PBS (pH 7.4) to a final concentration of 1 mg/mL.
-
Protocol 2: Fabrication of the GO-TDBA Modified Electrode
Materials:
-
Glassy Carbon Electrode (GCE) or Screen-Printed Carbon Electrode (SPCE)
-
GO-TDBA dispersion (1 mg/mL in PBS)
-
Nitrogen gas source
Procedure:
-
Electrode Cleaning:
-
Polish the GCE surface with 0.05 µm alumina slurry on a polishing pad, followed by rinsing thoroughly with DI water.
-
Soncate the electrode in ethanol and then in DI water for 5 minutes each.
-
Dry the electrode under a gentle stream of nitrogen.
-
-
Electrode Modification:
-
Drop-cast 5 µL of the GO-TDBA dispersion onto the cleaned electrode surface.
-
Allow the solvent to evaporate at room temperature or in a desiccator. The resulting modified electrode is denoted as GCE/GO-TDBA or SPCE/GO-TDBA.
-
Protocol 3: Immobilization of a Biorecognition Element (Example: Glucose Oxidase)
Materials:
-
GCE/GO-TDBA electrode
-
Glucose Oxidase (GOx) solution (e.g., 10 mg/mL in PBS)
-
Bovine Serum Albumin (BSA) solution (1% w/v in PBS)
Procedure:
-
Enzyme Immobilization:
-
Pipette 5 µL of the GOx solution onto the surface of the GCE/GO-TDBA electrode.
-
Allow the enzyme to immobilize for 2 hours at 4°C in a humid chamber to prevent drying.
-
The boronic acid groups on the functionalized graphene can interact with the glycoprotein structure of GOx, aiding in its immobilization.
-
-
Blocking of Non-specific Binding Sites:
-
Gently rinse the electrode with PBS to remove any loosely bound enzyme.
-
Immerse the electrode in a 1% BSA solution for 30 minutes at room temperature to block any remaining active sites on the surface and prevent non-specific adsorption of other molecules.
-
Rinse the electrode again with PBS. The biosensor (GCE/GO-TDBA/GOx) is now ready for use or can be stored at 4°C.
-
Data Presentation
The performance of the fabricated biosensor should be characterized electrochemically. The following tables provide a template for summarizing the expected quantitative data. Note: The values presented here are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
| Parameter | Hypothetical Value | Units |
| Linear Detection Range | 0.1 - 10 | mM |
| Limit of Detection (LOD) | 50 | µM |
| Sensitivity | 2.5 | µA mM⁻¹ cm⁻² |
| Response Time | < 10 | s |
| Michaelis-Menten Constant (Kₘ) | 2.8 | mM |
Table 1: Performance characteristics of the hypothetical this compound functionalized graphene biosensor for glucose detection.
| Interferent | Concentration (mM) | Interference (%) |
| Ascorbic Acid | 0.1 | < 5 |
| Uric Acid | 0.1 | < 4 |
| Fructose | 1.0 | < 6 |
| Lactose | 1.0 | < 5 |
Table 2: Selectivity of the hypothetical biosensor against common interfering species.
Visualizations
Caption: Overall experimental workflow for the fabrication of the biosensor.
Caption: Covalent functionalization pathway of graphene oxide.
Caption: Proposed electrochemical biosensing mechanism.
Application Notes and Protocols for Palladium-Catalyzed Suzuki Reactions with 2,5-Thiophenediboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing palladium catalysts for Suzuki-Miyaura cross-coupling reactions involving 2,5-thiophenediboronic acid. This versatile building block is pivotal in the synthesis of conjugated polymers, organic electronics, and pharmaceutical compounds. The selection of an appropriate palladium catalyst and optimization of reaction conditions are critical for achieving high yields and purity.
Introduction
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. When employing this compound, the reaction allows for the synthesis of 2,5-diarylthiophenes, which are key structural motifs in a variety of functional materials and biologically active molecules. The choice of palladium catalyst, ligand, base, and solvent system significantly impacts the reaction's efficiency, selectivity, and substrate scope. Challenges in these reactions can include catalyst deactivation and competitive protodeboronation of the boronic acid, particularly at elevated temperatures.
Catalyst Selection and Performance
The performance of various palladium catalysts in Suzuki-Miyaura couplings with thiophene-based boronic acids can vary significantly. While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are effective, modern catalysts featuring bulky, electron-rich phosphine ligands often provide higher yields and faster reaction times, especially with challenging substrates.
Table 1: Comparison of Palladium Catalysts for Suzuki Coupling with Thiophene Derivatives
| Catalyst System | Coupling Partner | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 2,5-dibromo-3-methylthiophene & Arylboronic acids | K₃PO₄ | 1,4-Dioxane/Water | Room Temp | - | 27-63 | |
| Pd₂(dba)₃ / L1* | This compound pinacol ester & Aryl dibromides | Na₂CO₃ | Toluene | 95 | 0.25 | High MW Polymer | |
| XPhos Precatalysts | (5-formylthiophen-2-yl)boronic acid & 4-bromoanisole | - | - | - | - | - | |
| Pd(dppf)Cl₂ | Pyridine-2-sulfonyl fluoride & 2-thiopheneboronic acid pinacol ester | Na₃PO₄ | Dioxane/Water | 65-100 | - | 5-89 |
*L1 refers to a specific bulky phosphine ligand described in the referenced literature.
Note: The data presented is a summary from various sources and may involve different thiophene derivatives as direct comparisons for this compound are limited in the provided search results. Researchers should use this information as a starting point for optimization.
Experimental Protocols
Below are detailed protocols for performing Suzuki-Miyaura cross-coupling reactions with this compound.
Protocol 1: General Procedure for the Synthesis of 2,5-Diarylthiophenes using a Traditional Palladium Catalyst
This protocol is a general starting point for the double Suzuki coupling of this compound with an aryl halide using Pd(PPh₃)₄.
Materials:
-
This compound
-
Aryl halide (e.g., Aryl bromide) (2.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (4 equivalents)
-
Solvent: 1,4-Dioxane and Water (4:1 ratio)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1 equivalent), the aryl halide (2.2 equivalents), and the base (4 equivalents).
-
Add the palladium catalyst, Pd(PPh₃)₄ (1-5 mol%), to the flask.
-
Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 15-20 minutes.
-
Add the degassed solvent system (1,4-dioxane and water, 4:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100°C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2,5-diarylthiophene.
Protocol 2: Suzuki-Miyaura Polycondensation of this compound Pinacol Ester
This protocol is adapted for the synthesis of thiophene-containing conjugated polymers.
Materials:
-
This compound pinacol ester
-
Aryl dihalide (e.g., 4,7-dibromo-2,1,3-benzothiadiazole) (1 equivalent)
-
Palladium acetate (Pd(OAc)₂) (4 mol%)
-
Tri(o-tolyl)phosphine (8 mol%)
-
2M Aqueous sodium carbonate (Na₂CO₃)
-
Anhydrous toluene
-
Nitrogen gas for inert atmosphere
Procedure:
-
In a reaction vessel, dissolve this compound pinacol ester (2.5 equivalents) and the aryl dihalide (1 equivalent) in anhydrous toluene.
-
Add the 2M aqueous Na₂CO₃ solution.
-
Purge the mixture with nitrogen for at least 30 minutes.
-
Under a nitrogen atmosphere, add the catalyst system, Pd(OAc)₂ and tri(o-tolyl)phosphine.
-
Heat the mixture to reflux (e.g., 95°C) and stir vigorously for the desired reaction time (e.g., 24 hours for some systems, while others may proceed in minutes).
-
Monitor the polymerization by techniques such as Gel Permeation Chromatography (GPC) to determine the molecular weight of the polymer.
-
After completion, cool the reaction mixture and precipitate the polymer by adding the solution to a non-solvent like methanol.
-
Collect the polymer by filtration, wash with appropriate solvents to remove residual catalyst and monomers, and dry under vacuum.
Reaction Mechanisms and Workflows
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The experimental workflow for a typical Suzuki-Miyaura coupling reaction involves several key stages from reaction setup to product purification.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
For the double Suzuki coupling of this compound, the catalytic cycle is repeated at the second reactive site of the thiophene ring. The reaction can proceed in a stepwise manner or concurrently at both sites, depending on the reaction conditions and the stoichiometry of the reactants.
Caption: Logical relationship in the double Suzuki coupling of this compound.
Application Notes and Protocols for Efficient 2,5-Thiophenediboronic Acid Coupling: A Guide to Base Selection
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the selection of an optimal base in the Suzuki-Miyaura cross-coupling of 2,5-thiophenediboronic acid and its esters with aryl halides. The choice of base is a critical parameter that significantly influences reaction yield, selectivity, and the extent of side reactions, particularly protodeboronation.
The Critical Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. The base plays a multifaceted role in the catalytic cycle, primarily by activating the boronic acid for the crucial transmetalation step. The generally accepted mechanism involves the activation of the organoboron species by the base to form a more nucleophilic boronate complex, which then transfers its organic moiety to the palladium center. The selection of an appropriate base can therefore dramatically impact the reaction's efficiency.
Commonly employed bases in Suzuki-Miyaura couplings include carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH). The optimal choice is highly dependent on the specific substrates, catalyst system, and solvent. For thiopheneboronic acids, a key challenge is the competing protodeboronation side reaction, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This process is often accelerated by strong bases and high temperatures. Therefore, a careful balance must be struck between promoting the desired coupling and minimizing this undesired side reaction.
Data Presentation: Comparative Analysis of Base Performance
While a direct side-by-side comparison of various bases for the Suzuki coupling of this compound is not extensively documented, data from the closely related double Suzuki coupling of 2,5-dibromothiophene provides valuable insights into the relative efficacy of different bases. The following table summarizes the yields obtained in the synthesis of 2,5-diisopropenylthiophene from 2,5-dibromothiophene and isopropenylboronic acid pinacol ester, highlighting the impact of the base.
| Entry | Base | Solvent System | Catalyst | Temperature (°C) | Yield (%) | Reference |
| 1 | K₂CO₃ | 1,4-Dioxane/H₂O | Pd(PPh₃)₄ | 90 | 79 | [1] |
| 2 | Na₂CO₃ | 1,4-Dioxane/H₂O | Pd(PPh₃)₄ | 90 | 75 | [1] |
| 3 | KOH | 1,4-Dioxane/H₂O | Pd(PPh₃)₄ | 90 | 89 | [1] |
| 4 | NaOH | 1,4-Dioxane/H₂O | Pd(PPh₃)₄ | 90 | 85 | [1] |
| 5 | K₃PO₄ | 1,4-Dioxane/H₂O | Pd(PPh₃)₄ | 90 | Not specified, but noted as optimal in a similar system | [2] |
This data suggests that stronger inorganic bases like KOH and NaOH can lead to higher yields in the double coupling on a thiophene core compared to carbonate bases.[1] Potassium phosphate (K₃PO₄) is also frequently cited as an effective base in Suzuki couplings of thiophene derivatives, often providing a good balance between reactivity and minimizing side reactions.[2]
Experimental Protocols
The following is a detailed protocol for screening different bases to determine the optimal conditions for the Suzuki-Miyaura coupling of this compound (or its pinacol ester) with an aryl halide.
Materials:
-
This compound or this compound bis(pinacol ester)
-
Aryl halide (e.g., 4-bromotoluene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Bases for screening: K₃PO₄, K₂CO₃, Cs₂CO₃, KOH, NaOH
-
Solvent: 1,4-Dioxane and deionized water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure: General Protocol for Base Screening
-
Reaction Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), the aryl halide (2.2 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 4 mol%).
-
Inert Atmosphere: Seal the tube with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of the inert gas, add the base to be screened (e.g., K₃PO₄, 4.0 equiv.).
-
Solvent Addition: Add the degassed solvent system, for example, a 4:1 mixture of 1,4-dioxane and water, via syringe.
-
Reaction: Place the sealed Schlenk tube in a preheated oil bath at 90°C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification and Analysis: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired 2,5-diarylthiophene. Analyze the purified product and calculate the yield for each base tested.
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
References
Application Notes and Protocols for the Synthesis of Polythiophenes via Suzuki Polycondensation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of polythiophenes, a class of conducting polymers with significant potential in biomedical applications, diagnostics, and drug delivery systems. The Suzuki polycondensation method is highlighted as a versatile and efficient route to well-defined polythiophenes with controlled molecular weights and functionalities.
Introduction to Polythiophenes and their Applications
Polythiophene and its derivatives are semiconducting polymers that possess unique electronic and optical properties. Their biocompatibility, low cytotoxicity, and the ability to undergo facile chemical modifications make them highly attractive for various biological applications. These polymers are being explored for use in biosensors, gene and drug delivery, bio-imaging, and as coatings for neural electrodes. The synthesis of well-defined polythiophenes is crucial for tailoring their properties for specific applications in the life sciences.
Suzuki Polycondensation for Polythiophene Synthesis
Suzuki polycondensation is a powerful cross-coupling reaction for the formation of carbon-carbon bonds, making it an ideal method for polymerizing aromatic monomers to create conjugated polymers like polythiophenes. The reaction typically involves the palladium-catalyzed coupling of a dihalo-thiophene monomer with a thiophene-diboronic acid or ester derivative. This method offers good control over the polymer's molecular weight and regioregularity, which are critical for its performance in various applications.
A general schematic of the Suzuki polycondensation reaction for synthesizing polythiophenes is presented below.
Caption: Suzuki polycondensation catalytic cycle.
Experimental Protocols
The following section provides detailed experimental protocols for the synthesis of polythiophenes using Suzuki polycondensation. These protocols are based on established literature procedures and can be adapted for specific research needs.
Protocol 1: Synthesis of Poly(3-hexylthiophene) (P3HT) via Suzuki Catalyst-Transfer Polycondensation
This protocol describes a controlled synthesis of poly(3-hexylthiophene) using an AB-type monomer and a palladium-N-heterocyclic carbene (NHC) catalyst.[1]
Materials:
-
2-(4-hexyl-5-iodo-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (monomer)
-
Cesium fluoride (CsF)
-
18-crown-6
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
Procedure:
-
In a glovebox, add the monomer, CsF (3.0 equivalents), and 18-crown-6 (3.0 equivalents) to a dried Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous THF to dissolve the solids.
-
In a separate vial, prepare a stock solution of the palladium catalyst in anhydrous THF.
-
Add the required amount of the catalyst stock solution to the monomer solution to achieve the desired monomer-to-catalyst ratio.
-
Add a small amount of deionized water (e.g., 5 equivalents relative to the monomer) to the reaction mixture.
-
Stir the reaction mixture at 0 °C. Monitor the progress of the polymerization by taking aliquots at different time intervals and analyzing them by Gel Permeation Chromatography (GPC).
-
Once the desired molecular weight is achieved, terminate the polymerization by adding a few drops of hydrochloric acid.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter the polymer and wash it with methanol and acetone.
-
Dry the polymer under vacuum to obtain the final product.
Protocol 2: Synthesis of a Thiophene-Containing Conjugated Polymer using a Bulky Phosphine Ligand
This protocol outlines the synthesis of a polythiophene derivative from a dibromo-aromatic monomer and a thiophene-diboronic ester using a palladium catalyst with a bulky phosphine ligand.[4][5][6][7]
Materials:
-
Aryl dibromide (e.g., 2,5-dibromo-3-hexylthiophene)
-
2,5-Thiophenebis(boronic acid pinacol ester)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
Bulky phosphine ligand (e.g., L1 as described in the reference)[4]
-
Potassium phosphate (K3PO4)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
Methanol
Procedure:
-
To a dried Schlenk flask under a nitrogen atmosphere, add the aryl dibromide, 2,5-thiophenebis(boronic acid pinacol ester), and potassium phosphate (3.0 equivalents).
-
In a separate flask, prepare the catalyst by dissolving Pd2(dba)3 and the bulky phosphine ligand in anhydrous THF.
-
Add the catalyst solution to the monomer mixture.
-
Add a mixture of THF and deionized water (e.g., 4:1 v/v) to the reaction flask.
-
Heat the reaction mixture to reflux and stir for the desired reaction time (e.g., 2-24 hours).
-
After cooling to room temperature, pour the mixture into a large volume of methanol to precipitate the polymer.
-
Filter the polymer and wash it sequentially with water, methanol, and acetone.
-
Purify the polymer by Soxhlet extraction with methanol, acetone, and finally chloroform.
-
Precipitate the chloroform fraction in methanol, filter, and dry the polymer under vacuum.
Data Presentation
The following tables summarize quantitative data from various studies on the synthesis of polythiophenes via Suzuki polycondensation, allowing for easy comparison of different reaction conditions and their outcomes.
Table 1: Synthesis of Poly(3-hexylthiophene) (P3HT) via Suzuki Catalyst-Transfer Polycondensation [1]
| Monomer/Catalyst Ratio | Mn (kDa) | PDI (Mw/Mn) | Yield (%) |
| 50 | 9.5 | 1.25 | >95 |
| 100 | 18.7 | 1.28 | >95 |
| 200 | 35.4 | 1.32 | >95 |
| 400 | 63.8 | 1.35 | >95 |
Conditions: Pd(IPr)(OAc)2 catalyst, CsF, 18-crown-6, THF/H2O, 0 °C.
Table 2: Synthesis of Polythiophenes using Different Palladium Catalysts and Ligands
| Monomer System | Catalyst/Ligand | Base | Mn (kDa) | PDI (Mw/Mn) | Yield (%) | Reference |
| 2,5-dibromo-3-hexylthiophene + Aryl diboronic acid | Pd(PPh3)4 | K3PO4 | 15.2 | 2.1 | 85 | [8] |
| Dibromofluorene + Thiophene diboronic ester | Pd2(dba)3 / SPhos | NaHCO3 | ~40 | - | - | |
| 2,5-dibromothiophene + Thiophene diboronic ester | Pd2(dba)3 / L1 | K3PO4 | 25.8 | 1.8 | 92 | [4] |
| AB-type thiophene monomer | (t)Bu3PPd(Ph)Br | CsF | 11.4 | 1.15 | >90 | [2][3] |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general experimental workflow for polythiophene synthesis and the logical relationship between key reaction parameters and polymer properties.
Caption: General experimental workflow.
Caption: Key parameter relationships.
References
- 1. Suzuki–Miyaura catalyst-transfer polycondensation with Pd(IPr)(OAc)2 as the catalyst for the controlled synthesis of polyfluorenes and polythiophenes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Precision synthesis of poly(3-hexylthiophene) from catalyst-transfer Suzuki-Miyaura coupling polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2,5-Thiophenediboronic Acid in Organic Field-Effect Transistors (OFETs)
Application Notes & Protocols for Researchers
Introduction
2,5-Thiophenediboronic acid and its derivatives, particularly its pinacol ester, are fundamental building blocks in the synthesis of high-performance conjugated polymers for organic electronic applications. Their utility in organic field-effect transistors (OFETs) stems from the ability of the thiophene unit to promote charge transport along the polymer backbone. Through Suzuki polycondensation, a versatile cross-coupling reaction, this compound can be copolymerized with a variety of aromatic dibromides to create donor-acceptor (D-A) copolymers with tailored electronic properties. This document provides detailed application notes and experimental protocols for the use of this compound in the fabrication of OFETs.
Data Presentation: Performance of OFETs based on this compound Copolymers
The performance of OFETs incorporating polymers derived from this compound derivatives is highly dependent on the comonomer used in the polymerization. The table below summarizes key performance metrics for various copolymers.
| Polymer Backbone | Hole Mobility (μh) [cm²/Vs] | Electron Mobility (μe) [cm²/Vs] | On/Off Ratio | Threshold Voltage (Vth) [V] |
| Thieno[3,2-b]thiophene-Benzothiadiazole Copolymer | 0.1 | - | 3.5 x 10³ | < -3 |
| Thiophene-fused Isoindigo Copolymer (PTII-T) | Balanced with electron | Balanced with hole | - | - |
| Diketopyrrolopyrrole-Thieno[3,2-b]thiophene Copolymer | Up to 1.95 | 0.03 | - | - |
| Isoindigo Benzodifurandione-bithiophene-alkoxyl Copolymer (PIBDF-BTO) | 0.27 | 0.22 | - | - |
| Thienoisoindigo-thieno[3,2-b]thiophene Copolymer (PTIIG-TVT) | ~0.45 | Ambipolar | - | - |
Experimental Protocols
Synthesis of Conjugated Copolymers via Suzuki Polycondensation
This protocol describes a general method for the synthesis of a thiophene-containing conjugated polymer using 2,5-thiophenebis(boronic acid pinacol ester) and a dibromoaryl comonomer.[1][2]
Materials:
-
2,5-Thiophenebis(boronic acid pinacol ester)
-
Dibromoaryl comonomer (e.g., 4,7-dibromo-2,1,3-benzothiadiazole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand)[3]
-
Base (e.g., aqueous sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃))
-
Anhydrous toluene or other suitable organic solvent
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask, dissolve 2,5-thiophenebis(boronic acid pinacol ester) (1 equivalent) and the dibromoaryl comonomer (1 equivalent) in anhydrous toluene.
-
Degas the solution by bubbling with nitrogen or argon for at least 30 minutes.
-
In a separate flask, prepare a 2 M aqueous solution of the base (e.g., Na₂CO₃) and degas it.
-
To the monomer solution, add the palladium catalyst (typically 1-2 mol%).
-
Add the degassed base solution to the reaction mixture.
-
Heat the reaction mixture to reflux (typically 90-110 °C) under an inert atmosphere and stir vigorously for 24-48 hours. The reaction time may be significantly shorter with more active catalyst systems.[4]
-
Monitor the progress of the polymerization by techniques such as Gel Permeation Chromatography (GPC) to determine the molecular weight.
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol or acetone.
-
Filter the precipitated polymer and wash it sequentially with water, methanol, and acetone to remove residual catalyst and unreacted monomers.
-
Purify the polymer further by Soxhlet extraction with appropriate solvents (e.g., methanol, acetone, hexane, and finally chloroform or chlorobenzene to collect the polymer fraction).
-
Dry the purified polymer under vacuum.
Fabrication of Organic Field-Effect Transistors (OFETs)
This protocol outlines the fabrication of a top-gate, bottom-contact (TGBC) OFET device.
Materials:
-
Pre-patterned source-drain electrodes on a substrate (e.g., glass or silicon wafer)
-
Solution of the synthesized conjugated polymer in a suitable solvent (e.g., chloroform, chlorobenzene, or o-dichlorobenzene)
-
Gate dielectric material (e.g., PMMA in a solvent)
-
Gate electrode material (e.g., conductive ink or evaporated metal)
Procedure:
-
Substrate Cleaning: Thoroughly clean the substrate with the pre-patterned source and drain electrodes using a sequence of sonication in deionized water, acetone, and isopropanol. Dry the substrate with a stream of nitrogen.
-
Active Layer Deposition:
-
Prepare a solution of the synthesized polymer in a suitable organic solvent (e.g., 5-10 mg/mL).
-
Deposit the polymer solution onto the substrate using spin-coating to form a thin film. The spin speed and time should be optimized to achieve the desired film thickness.
-
Anneal the film at an elevated temperature (typically 100-200 °C) under an inert atmosphere to remove residual solvent and improve the film morphology.
-
-
Gate Dielectric Deposition:
-
Prepare a solution of the gate dielectric material (e.g., PMMA in n-butyl acetate).
-
Spin-coat the dielectric solution on top of the active layer.
-
Anneal the dielectric layer to remove the solvent.
-
-
Gate Electrode Deposition:
-
Deposit the gate electrode material on top of the dielectric layer. This can be done by methods such as screen printing of a conductive ink or thermal evaporation of a metal (e.g., gold or aluminum) through a shadow mask.
-
-
Device Characterization:
-
Characterize the electrical properties of the fabricated OFET using a semiconductor parameter analyzer in a controlled environment (e.g., a nitrogen-filled glovebox).
-
Measure the output and transfer characteristics to determine the charge carrier mobility, on/off ratio, and threshold voltage.
-
Visualizations
Caption: Experimental workflow for OFET fabrication.
Caption: Polymer structure and its role in an OFET.
References
- 1. Thiophene-fused isoindigo based conjugated polymers for ambipolar organic field-effect transistors - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting low yield in 2,5-Thiophenediboronic acid Suzuki coupling
Welcome to the technical support center for troubleshooting Suzuki coupling reactions involving 2,5-thiophenediboronic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and optimize your reaction yields.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low or no yield. What are the primary factors I should investigate?
A1: Low yields in Suzuki couplings with this compound can stem from several factors. A systematic approach to troubleshooting is recommended. The first parameters to check are:
-
Reagent Quality and Stability: Verify the purity of your this compound, aryl halide, and other reagents. Thiophene boronic acids can be unstable and prone to degradation.[1]
-
Catalyst Activity: Ensure your palladium catalyst and ligands are active. The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[2] Oxygen can lead to catalyst decomposition.[2]
-
Reaction Atmosphere: The presence of oxygen can deactivate the catalyst and lead to unwanted side reactions like homocoupling.[2][3] It is crucial to ensure a properly degassed solvent and maintain an inert (nitrogen or argon) atmosphere throughout the reaction.[1][2]
-
Base and Solvent Selection: The choice of base and solvent is critical and highly dependent on the specific substrates.[1] An improper combination can result in poor solubility, slow reaction rates, or side reactions.[1]
Q2: I'm observing a significant amount of protodeboronation in my reaction. What is it and how can I minimize it?
A2: Protodeboronation is a common side reaction where the C-B bond of the boronic acid is cleaved and replaced with a C-H bond.[1][3] For this compound, this results in the formation of thiophene or mono-boronic acid species, which reduces the yield of the desired coupled product. This process is often accelerated by basic conditions, elevated temperatures, and the presence of water.[4][5]
To minimize protodeboronation:
-
Use Milder Bases: Strong bases can promote decomposition. Consider using milder bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.[5]
-
Optimize Reaction Temperature and Time: Avoid prolonged reaction times at high temperatures.[5] Monitor the reaction progress and work it up as soon as it reaches completion.[5]
-
Use Boronic Esters: Pinacol esters of the boronic acid are generally more stable and less prone to protodeboronation.[6]
-
Control Water Content: While a small amount of water is often necessary for the Suzuki reaction, excessive water can facilitate protodeboronation.[7] Using anhydrous solvents might be beneficial if conditions permit.[5]
Q3: My aryl halide is electron-rich, and the reaction is sluggish. How can I improve the reaction rate?
A3: Electron-rich aryl halides can slow down the oxidative addition step of the catalytic cycle.[1] To accelerate this step, you can:
-
Use Electron-Rich and Bulky Ligands: Buchwald ligands, such as SPhos and XPhos, are known to be effective in promoting the coupling of challenging substrates, including electron-rich aryl halides.[1][7]
-
Switch to a More Reactive Halide: The reactivity of aryl halides in Suzuki coupling generally follows the trend I > Br > Cl.[8] If you are using an aryl chloride, switching to the corresponding bromide or iodide can significantly improve the reaction rate.[8]
Q4: How do I choose the right catalyst system for my this compound coupling?
A4: The choice of catalyst is crucial. While Pd(PPh₃)₄ is a classic catalyst, more advanced systems often provide better results, especially for challenging substrates.[9]
-
Palladium Precatalysts: Modern precatalysts, such as XPhos Pd G3, are often more active and stable, allowing for lower catalyst loadings and faster reaction times.[2][9]
-
Ligand Selection: The ligand stabilizes the palladium center and influences its reactivity. For thiophene-based couplings, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) have shown great success.[1][9] A screening of different ligands may be necessary to find the optimal one for your specific substrate combination.[10]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving common issues encountered during the Suzuki coupling of this compound.
Problem 1: Low to No Product Formation
| Potential Cause | Suggested Solution |
| Poor Reagent Quality | Verify the purity and stability of all reagents, especially the this compound.[1] Consider using a fresh batch or a more stable derivative like the pinacol ester. |
| Inactive Catalyst | Use a fresh, high-quality palladium catalyst and ligand. Consider using a more robust precatalyst like a palladacycle.[2] |
| Oxygen Contamination | Ensure solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (argon or nitrogen).[1][2] |
| Inappropriate Reaction Conditions | Review and optimize the base, solvent, and temperature. The optimal conditions are substrate-dependent.[1] Perform small-scale screening experiments to identify the best combination. |
| Inefficient Oxidative Addition | If using an electron-rich or sterically hindered aryl halide, switch to a more electron-rich and bulky phosphine ligand (e.g., SPhos, XPhos).[1] |
Problem 2: Significant Side Product Formation
| Side Product | Potential Cause | Suggested Solution |
| Homocoupling of Boronic Acid | Oxygen in the reaction mixture.[2] | Improve degassing procedures and ensure a completely inert atmosphere. |
| Protodeboronation Product | Instability of the boronic acid under reaction conditions.[1][3] | Use a milder base, lower the reaction temperature, reduce reaction time, or use a more stable boronic ester.[5] |
| Dehalogenation of Starting Material | Reduction of the aryl halide. | Switch to a non-protic solvent and a non-hydroxide base. Using bulky, electron-rich ligands can also help.[3] |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This is a general starting point and may require optimization for specific substrates.
-
Vessel Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound or its pinacol ester (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).[2]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes.[2]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%).[2]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.[2]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[11]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[2]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2]
Visual Guides
Troubleshooting Workflow
Caption: A flowchart for troubleshooting low yield in Suzuki coupling.
Suzuki Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Polymerization of 2,5-Thiophenediboronic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the polymerization of 2,5-thiophenediboronic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the polymerization of this compound?
A1: The most common and versatile method for the polymerization of this compound is the Suzuki-Miyaura cross-coupling reaction. This method involves the reaction of the diboronic acid with a dihalogenated comonomer in the presence of a palladium catalyst and a base. Polythiophenes, which are conducting polymers, are often prepared via Suzuki-Miyaura processes.[1]
Q2: What are the critical parameters to control in the Suzuki polymerization of this compound?
A2: The critical parameters to control for a successful polymerization are the choice of catalyst, base, solvent, temperature, and the stoichiometry of the reagents.[2] These factors significantly influence the polymer's molecular weight, polydispersity, and overall yield.
Q3: My polymerization reaction is not proceeding or giving a low yield. What are the common causes?
A3: Low or no yield in a Suzuki polymerization can be attributed to several factors. A systematic approach to troubleshooting is recommended. Common culprits include:
-
Inactive Catalyst: The palladium catalyst may have degraded due to exposure to air or impurities.
-
Inappropriate Base or Solvent: The choice of base and solvent is crucial and often depends on the specific monomers being used.[3]
-
Protodeboronation: The thiophene boronic acid can be unstable and undergo protodeboronation, where the boron group is replaced by a hydrogen atom. This is a common side reaction.[3]
-
Low Reaction Temperature: The reaction temperature may be too low for the catalytic cycle to proceed efficiently.
-
Poor Solubility of Reactants: If the monomers or the growing polymer chain have poor solubility in the chosen solvent, the reaction can be hindered.[4]
Q4: How can I increase the molecular weight of the resulting polythiophene?
A4: Achieving a high molecular weight is crucial for the desired electronic and physical properties of polythiophenes. To increase the molecular weight, consider the following:
-
Optimize the Catalyst and Ligand: Using bulky phosphine ligands on the palladium catalyst can enhance its activity and lead to higher molecular weight polymers.[5][6]
-
Careful Selection of Base and Solvent: The reaction medium plays a significant role. Anhydrous conditions and the right combination of base and solvent can promote chain growth.[3]
-
Precise Stoichiometry: Ensure an exact 1:1 stoichiometric ratio between the diboronic acid and the dihalide comonomer.
-
Increase Reaction Time and Temperature: Allowing the reaction to proceed for a longer duration at an optimal temperature can help in achieving higher molecular weights. However, be mindful of potential side reactions at very high temperatures.[5]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Polymer Yield | Inactive catalyst | Use a fresh batch of palladium catalyst and ensure handling under an inert atmosphere. Consider using a pre-catalyst that is activated in situ. |
| Incorrect base or solvent | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., toluene, dioxane, DMF). A mixed solvent system, such as toluene/water or dioxane/water, is often effective.[3][7] | |
| Protodeboronation of the boronic acid | Use milder reaction conditions or a more stable boronic ester derivative (e.g., pinacol ester).[3] | |
| Low reaction temperature | Gradually increase the reaction temperature, typically in the range of 80-120 °C, while monitoring the reaction progress.[1] | |
| Broad Polydispersity Index (PDI) | Side reactions or chain termination | Optimize the reaction time and temperature to minimize side reactions. Ensure high purity of monomers and reagents. |
| Inefficient catalyst | Experiment with different palladium catalysts and ligands. For instance, Pd(dppf)Cl₂ has been shown to be effective in some cases.[1] | |
| Insoluble Polymer | High molecular weight and strong π-π stacking | Introduce solubilizing side chains onto the thiophene ring or the comonomer.[8] |
| Aggregation during polymerization | Use a solvent in which the polymer is more soluble, even at elevated temperatures.[4] | |
| Mono-substituted Product Formation | Incomplete reaction | Increase the reaction time or temperature. Ensure the catalyst loading is adequate. |
| Steric hindrance | If the monomers are sterically hindered, a more active catalyst system may be required. |
Experimental Protocols
General Protocol for Suzuki Polymerization of this compound
This protocol provides a general procedure for the polymerization. Optimal conditions may vary depending on the specific comonomer and desired polymer properties.
Materials:
-
This compound
-
Dihaloaromatic comonomer (e.g., 2,5-dibromothiophene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask, add this compound (1 equivalent), the dihaloaromatic comonomer (1 equivalent), and the base (2-4 equivalents).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent to the flask via a cannula.
-
In a separate flask, dissolve the palladium catalyst in the same solvent and bubble with inert gas for 15-20 minutes.
-
Transfer the catalyst solution to the reaction flask via a cannula.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.
-
Monitor the reaction progress by techniques like GPC or by observing the precipitation of the polymer.
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.
-
Filter the polymer, wash it with methanol and then with a solvent like acetone to remove residual catalyst and oligomers.
-
Dry the polymer under vacuum.
Data Presentation
Table 1: Effect of Catalyst on the Polymerization of Thiophene Derivatives
| Catalyst | Comonomer | Base | Solvent | Yield (%) | Molecular Weight (Mn, kDa) | PDI |
| Pd(PPh₃)₄ | 2,5-Dibromothiophene | K₂CO₃ | Toluene/H₂O | ~85 | 15-25 | 1.8-2.5 |
| Pd(dppf)Cl₂ | 5-Bromo-1-ethyl-1H-indazole | K₂CO₃ | Dimethoxyethane | High | - | - |
| AmPhos Pd initiator | Fluorene-thiophene monomer | - | - | Proportional to monomer conversion | - | - |
Note: The data presented is a representative summary from various sources and may not be directly comparable due to differences in specific reaction conditions.
Mandatory Visualizations
Caption: Experimental workflow for the Suzuki polymerization of this compound.
Caption: Troubleshooting decision tree for low polymer yield in Suzuki polymerization.
References
- 1. mdpi.com [mdpi.com]
- 2. 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00654E [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Precision synthesis of a fluorene-thiophene alternating copolymer by means of the Suzuki–Miyaura catalyst-transfer condensation polymerization: the importance of the position of an alkyl substituent on thiophene of the biaryl monomer to suppress disproportionation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Preventing protodeboronation of 2,5-Thiophenediboronic acid.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the use of 2,5-thiophenediboronic acid, with a focus on preventing the common side reaction of protodeboronation. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant issue with this compound?
A: Protodeboronation is a chemical reaction where a carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1] For this compound, this results in the formation of 2-thiopheneboronic acid and subsequently thiophene, consuming the starting material and reducing the yield of the desired doubly cross-coupled product. Thienylboronic acids are particularly prone to this side reaction, especially under the basic conditions often required for Suzuki-Miyaura coupling reactions.[1]
Q2: What are the primary factors that promote the protodeboronation of this compound?
A: Several factors can accelerate the rate of protodeboronation:
-
High pH (Basic Conditions): The reaction is often fastest at a pH greater than 10, which is a common condition for many cross-coupling reactions.[1] Base catalysis proceeds through the formation of a more reactive arylboronate anion.[1]
-
Elevated Temperatures: Higher reaction temperatures increase the rate of protodeboronation.[1]
-
Aqueous Media: The presence of a proton source, like water, is necessary for the reaction to occur.[1]
-
Catalyst System: Certain palladium-phosphine catalysts, especially those with bulky phosphine ligands, can sometimes inadvertently promote protodeboronation.[1]
Q3: Are boronic esters of this compound, such as pinacol or MIDA esters, more stable?
A: Yes, converting this compound to its corresponding esters, particularly N-methyliminodiacetic acid (MIDA) boronates, significantly enhances its stability.[2] While pinacol esters offer improved stability over the free boronic acid, MIDA boronates are exceptionally stable, crystalline, and air-stable solids.[2][3] They are generally unreactive under anhydrous cross-coupling conditions and act as a protecting group, slowly releasing the boronic acid in situ under mild aqueous basic conditions.[2]
Q4: How can I monitor the extent of protodeboronation in my reaction?
A: The rate of protodeboronation can be quantified by ¹H NMR spectroscopy. This involves setting up a small-scale reaction mimicking your coupling conditions but omitting the aryl halide and palladium catalyst. By taking spectra at regular time intervals, you can integrate the signals corresponding to the thiophene protons of the boronic acid and the deboronated thiophene product and compare them to an internal standard.
Troubleshooting Guide
Issue 1: Low yield of the desired product and significant formation of mono- and di-deboronated thiophene byproducts.
This is a clear indication that the rate of protodeboronation is competitive with or faster than the rate of your desired cross-coupling reaction.
Troubleshooting Workflow
Caption: A decision-tree workflow for troubleshooting low-yielding Suzuki reactions.
Data Presentation
The choice of the boron-containing reagent is crucial for minimizing protodeboronation. The following table summarizes the relative stability and key characteristics of this compound and its common derivatives.
| Boron Reagent | Chemical Structure | Relative Stability | Key Characteristics |
| This compound | C1=C(C=C(S1)B(O)O)B(O)O | Low | Highly susceptible to protodeboronation, especially at high pH and temperature. |
| This compound bis(pinacol ester) | CC1(C)OB(C2=CC=C(S2)B3OC(C)(C)C(C)(C)O3)OC1(C)C | Moderate | More stable than the free boronic acid, but can still undergo protodeboronation under harsh conditions.[4] |
| This compound bis(MIDA ester) | C1(N(CC(=O)O1)C)C(=O)OB(C2=CC=C(S2)B3OC(=O)CN(C)CC(=O)O3)OC(=O)C1 | Very High | Exceptionally stable, air-stable crystalline solids; act as a protecting group with slow release of the boronic acid.[2][3] |
Experimental Protocols
Protocol 1: Synthesis of this compound bis(MIDA ester)
This protocol is adapted from procedures for the synthesis of other aryl MIDA boronates.
Reaction Scheme
Caption: Synthesis of this compound bis(MIDA ester).
Procedure:
-
Reagent Preparation: In a round-bottomed flask equipped with a magnetic stir bar, combine this compound (1.0 equiv) and N-methyliminodiacetic acid (2.2 equiv).
-
Solvent Addition: Add anhydrous dioxane to the flask.
-
Reaction: Heat the mixture to 70 °C and stir for 24 hours. A white precipitate should form.
-
Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes.
-
Isolation: Collect the solid product by filtration, wash with cold dioxane, and dry under vacuum to yield the white, crystalline bis(MIDA ester).
Protocol 2: Optimized Suzuki-Miyaura Coupling using this compound bis(pinacol ester)
This protocol is a general starting point and may require optimization for specific substrates.
Experimental Workflow
Caption: General workflow for an optimized Suzuki-Miyaura coupling reaction.
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (2.2 equiv), this compound bis(pinacol ester) (1.0 equiv), and a mild base such as finely ground K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Catalyst Addition: Under the inert atmosphere, add the Palladium catalyst (e.g., Pd(OAc)₂ with SPhos as a ligand, 1-2 mol%).
-
Solvent Addition: Add a degassed solvent mixture, such as dioxane/H₂O (5:1).
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 80 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
References
Technical Support Center: Purification of Polymers from 2,5-Thiophenediboronic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of polymers synthesized from 2,5-Thiophenediboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in polymers synthesized from this compound?
Common impurities include residual palladium catalysts from Suzuki polycondensation reactions, unreacted monomers, and low molecular weight oligomers.[1] Traces of these impurities can significantly impact the polymer's electronic and optical properties, making their removal crucial for many applications.[1][2]
Q2: What are the primary methods for purifying these polymers?
The most common purification methods for conjugated polymers, including those derived from this compound, are:
-
Precipitation: This technique involves dissolving the polymer in a good solvent and then adding a non-solvent to cause the polymer to precipitate, leaving impurities behind in the solution.[3][4][5]
-
Soxhlet Extraction: This is a continuous solid-liquid extraction method used to wash the polymer with a series of solvents to remove impurities.[3][6][7][8] It is particularly effective for removing low molecular weight fractions.[1]
-
Column Chromatography: This method separates molecules based on their differential partitioning between a stationary phase and a mobile phase.[9][10][11][12][13] For polymers, size exclusion chromatography (SEC) is often used to separate based on molecular weight.[9][12]
-
Dialysis: This technique uses a semi-permeable membrane to separate the polymer from small molecule impurities based on size.[5][14][15][16] It is effective for removing salts and residual monomers.[5][14]
Q3: How can I determine the purity of my polymer after purification?
Several analytical techniques can be used to assess polymer purity:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To check for the presence of residual monomers or solvent impurities.[5][16]
-
Gel Permeation Chromatography (GPC): To determine the molecular weight distribution and detect low molecular weight oligomers.[5][9]
-
UV-Vis Spectroscopy: To assess the optical properties of the polymer, which can be affected by impurities.
-
Elemental Analysis or Inductively Coupled Plasma (ICP) Mass Spectrometry: To quantify residual metal catalyst content.
Troubleshooting Guides
Issue 1: Residual Palladium Catalyst Remains After Precipitation
-
Question: I've performed precipitation, but my polymer is still gray/dark, indicating residual palladium. How can I remove it?
-
Answer:
-
Multiple Precipitations: A single precipitation may not be sufficient. Repeating the dissolution and precipitation cycle 2-3 times can improve catalyst removal.[5]
-
Choice of Solvents: Ensure you are using a good solvent that fully dissolves the polymer and a non-solvent in which the polymer is completely insoluble but the catalyst may have some solubility.
-
Complexing Agents: Adding a ligand or a scavenger that can bind to the palladium may help to keep it in the solution during precipitation. Thiol-functionalized silica has been suggested for removing palladium.[4]
-
Alternative Method: If precipitation is ineffective, consider using column chromatography with a silica plug to capture the polar catalyst residues or perform a thorough Soxhlet extraction.[3]
-
Issue 2: Low Polymer Yield After Soxhlet Extraction
-
Question: After performing a multi-solvent Soxhlet extraction, my final polymer yield is very low. What could be the cause?
-
Answer:
-
Solvent Selection: The choice of solvents is critical. The initial washes (e.g., methanol, acetone, hexanes) are intended to remove impurities without dissolving the desired polymer.[3] If your polymer has some solubility in these solvents, you will lose product. The final solvent (e.g., chloroform, chlorobenzene) should dissolve your polymer to extract it from the thimble.[3][6]
-
Extraction Time: The duration of each solvent wash is important. Typically, 24-48 hours per solvent is recommended.[3] Insufficient time in the final solvent may lead to incomplete extraction of the polymer.
-
Polymer Molecular Weight: Soxhlet extraction can fractionate the polymer, removing low molecular weight chains.[1][6] If your synthesis produced a significant amount of low molecular weight polymer, this fraction will be washed away, leading to a lower yield of the higher molecular weight fraction.
-
Issue 3: Polymer Purity Does Not Improve with Column Chromatography
-
Question: I ran my polymer through a silica gel column, but the purity did not significantly improve. Why might this be?
-
Answer:
-
Stationary Phase Choice: Silica gel chromatography separates based on polarity.[10] Polymers can have strong, sometimes irreversible, interactions with silica, leading to poor recovery and separation. For polymers, size exclusion chromatography (SEC) is often a more suitable technique as it separates based on molecular size.[9][12]
-
Solubility Issues: The polymer must remain fully dissolved in the mobile phase throughout the separation. If the polymer precipitates on the column, it will not elute properly.[10]
-
Co-elution of Impurities: Small molecule impurities can get trapped within the coiled polymer chains and co-elute, even if they have different polarities.[10] In such cases, a preliminary purification step like precipitation might be necessary to remove the bulk of these impurities before chromatography.[10]
-
Quantitative Data on Purification Methods
| Purification Method | Impurity | Purity Achieved / Impurity Reduction | Reference |
| Precipitation | Palladium | Reduction from 12,000 ppm to 1,500 ppm after one precipitation. | [3] |
| Soxhlet Extraction | Palladium | Reduction from 12,000 ppm to 2,000 ppm. | [3] |
| High-Performance Liquid Chromatography (HPLC) | Palladium | Superior reduction in palladium content compared to Soxhlet extraction. | [1] |
| Automated Dialysis | Residual Monomer (MMA) | >99% removal after approximately 32 hours. | [16] |
Experimental Protocols
Protocol 1: Purification by Precipitation
-
Dissolution: Dissolve the crude polymer in a minimal amount of a good solvent (e.g., chloroform, toluene) to create a concentrated solution.
-
Precipitation: Slowly add the polymer solution dropwise to a large volume of a stirred non-solvent (e.g., methanol, acetone, hexanes).[4] A high stirring rate is beneficial.[5] The volume of the non-solvent should be at least 5-10 times the volume of the polymer solution.
-
Isolation: The polymer should precipitate out of the solution. Continue stirring for a short period to ensure complete precipitation.
-
Collection: Collect the precipitated polymer by filtration (e.g., using a Büchner funnel) or centrifugation.
-
Washing: Wash the collected polymer with fresh non-solvent to remove any remaining dissolved impurities.
-
Drying: Dry the purified polymer under vacuum to remove all residual solvents.
-
Repeat: For higher purity, this process can be repeated 2-3 times.[5]
Protocol 2: Purification by Soxhlet Extraction
-
Sample Preparation: Place the crude polymer in a cellulose extraction thimble.
-
Apparatus Setup: Assemble the Soxhlet extractor with a round-bottom flask containing the first extraction solvent and a condenser.
-
First Wash (Non-Solvent): Begin by extracting with a solvent that dissolves impurities but not the polymer (e.g., methanol or acetone).[3] Heat the solvent to reflux. The extraction should run for 24-48 hours.[3] This step removes residual monomers and catalyst byproducts.
-
Second Wash (Intermediate Solvent): After the first wash, replace the solvent with one of intermediate polarity (e.g., hexanes or ethyl acetate).[3] Run the extraction for another 24 hours. This step removes low molecular weight oligomers.
-
Polymer Extraction (Good Solvent): Finally, change the solvent to one that readily dissolves the polymer (e.g., chloroform or chlorobenzene).[3][6] Run the extraction for 24-48 hours. The purified polymer will be dissolved in the solvent in the round-bottom flask.
-
Recovery: After extraction, recover the polymer from the solvent, typically by rotary evaporation followed by precipitation into a non-solvent and drying under vacuum.
Visualizations
Caption: Workflow for Polymer Purification by Precipitation.
Caption: Sequential Solvent Workflow for Soxhlet Extraction.
Caption: Troubleshooting Logic for Polymer Purification.
References
- 1. Purification of conjugated polymers. Better polymers through HPLC purification and Soxhlet extraction [odr.chalmers.se]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. US9045596B2 - Method of purifying conjugated polymers - Google Patents [patents.google.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. Selective Soxhlets extraction to enhance solubility of newly-synthesized poly(indoloindole-selenophene vinylene selenophene) donor for photovoltaic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ≫ Soxhlet Extraction: The Method, Equipment, and Its Essential Applications in the Laboratory - Pobel [pobel.com]
- 8. Soxhlet Extraction 101 | Soxhlet Extraction System [bcluae.com]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. reddit.com [reddit.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Column Chromatography | Ask A Biologist [askabiologist.asu.edu]
- 13. opentrons.com [opentrons.com]
- 14. Automated Polymer Purification Using Dialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Automated Parallel Dialysis for Purification of Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Navigating the Nuances of 2,5-Thiophenediboronic Acid Stability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals: A comprehensive resource addressing the stability of 2,5-thiophenediboronic acid in various solvents, complete with troubleshooting guides, experimental protocols, and visual aids to ensure successful and reproducible experimental outcomes.
The stability of this compound, a key building block in the synthesis of conjugated polymers and pharmacologically active compounds, is a critical factor that can significantly impact the yield and purity of reaction products. This technical support guide provides an in-depth overview of the factors influencing its stability in different solvent systems and offers practical solutions to common challenges encountered during its use, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The main degradation pathway for this compound, like other arylboronic acids, is protodeboronation. This reaction involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, leading to the formation of mono-boronic acid or thiophene byproducts.[1][2] This process is often accelerated by the presence of water, acids, or bases, which are common components of many reaction mixtures.[3] Oxidation of the boronic acid groups can also occur, though protodeboronation is typically the more pressing concern under anaerobic reaction conditions.
Q2: How does the choice of solvent affect the stability of this compound?
A2: The stability of this compound is highly dependent on the solvent system. Protic solvents, especially in the presence of water, can facilitate protodeboronation. While some water is often necessary for the Suzuki-Miyaura coupling mechanism, excessive amounts can lead to significant degradation of the boronic acid. Aprotic solvents such as dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF) are commonly used. However, even in these solvents, trace amounts of water can contribute to instability, particularly at elevated temperatures.
Q3: I am observing low yields in my Suzuki-Miyaura coupling reaction with this compound. Could instability be the cause?
A3: Yes, the instability of this compound is a frequent contributor to low yields in Suzuki-Miyaura reactions.[1] Protodeboronation reduces the concentration of the active coupling partner, leading to incomplete conversion and the formation of unwanted byproducts. It is crucial to handle the boronic acid carefully and choose reaction conditions that minimize its degradation.
Q4: How can I improve the stability of this compound during my experiments?
A4: To enhance stability, consider the following strategies:
-
Use of Boronic Esters: Converting the boronic acid to a more stable ester derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) ester, can significantly reduce the rate of protodeboronation.[1][4] These esters can be isolated and purified more easily and often release the active boronic acid in a slow, controlled manner under the reaction conditions.[4][5]
-
Anhydrous Conditions: While some water is often required for the catalytic cycle, using anhydrous solvents and reagents can help to minimize premature degradation of the boronic acid.
-
Inert Atmosphere: Performing reactions under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent oxidation of both the boronic acid and the palladium catalyst.
-
Mild Reaction Conditions: Employing milder bases and lower reaction temperatures can help to suppress the rate of protodeboronation.[1]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no product yield | Degradation of this compound (Protodeboronation) | 1. Verify Reagent Quality: Check the purity of the this compound by ¹H NMR before use. Look for signals corresponding to thiophene or the monoboronic acid. 2. Switch to a Boronic Ester: Synthesize and use the corresponding pinacol or MIDA ester of this compound for improved stability.[1][4] 3. Optimize Water Content: If using a biphasic system (e.g., dioxane/water), carefully control the amount of water. An excess can accelerate protodeboronation.[1] 4. Use a Milder Base: Strong bases can promote protodeboronation. Consider screening milder bases like K₃PO₄ or Cs₂CO₃.[1] |
| Formation of thiophene or mono-substituted thiophene byproducts | Protodeboronation of one or both boronic acid groups | 1. Monitor Reaction by GC-MS or LC-MS: Track the formation of byproducts throughout the reaction to understand the extent of degradation. 2. Employ a "Slow-Release" Strategy: Use a stable boronic acid surrogate like a MIDA ester that releases the active boronic acid slowly into the reaction mixture, keeping its concentration low and minimizing side reactions.[5] 3. Optimize Ligand and Catalyst: A highly active catalyst system can increase the rate of the desired coupling, making it more competitive with the degradation pathway.[1] |
| Inconsistent reaction outcomes | Variable quality or handling of this compound | 1. Standardize Storage: Store this compound in a cool, dry, and dark place under an inert atmosphere.[6] 2. Handle Quickly: Weigh and handle the solid reagent promptly to minimize exposure to atmospheric moisture. 3. Prepare Fresh Solutions: If using a stock solution of the boronic acid, prepare it fresh before each use and in an anhydrous, degassed solvent. |
Experimental Protocols
Protocol 1: Monitoring the Stability of this compound in Solution by ¹H NMR Spectroscopy
Objective: To qualitatively assess the stability of this compound in a given deuterated solvent over time.
Materials:
-
This compound
-
Deuterated solvent (e.g., DMSO-d₆, THF-d₈, D₂O)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of a known concentration of the internal standard in the chosen deuterated solvent.
-
In an NMR tube, dissolve a accurately weighed amount of this compound in a known volume of the internal standard stock solution.
-
Acquire a ¹H NMR spectrum of the freshly prepared solution (t=0).
-
Seal the NMR tube and store it under the desired conditions (e.g., room temperature, elevated temperature).
-
Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., 1h, 4h, 24h).
-
Analyze the spectra by comparing the integration of the characteristic peaks of this compound with the integration of the internal standard peak. A decrease in the relative integration of the boronic acid signals over time indicates degradation. The appearance of new signals corresponding to thiophene or 2-thiopheneboronic acid can confirm protodeboronation.
Visualizing Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 4. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thiophene-2-Boronic Acid | Properties, Uses, Synthesis & Safety | High-Purity Supplier China [chemheterocycles.com]
Technical Support Center: Catalyst Deactivation in 2,5-Thiophenediboronic Acid Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during Suzuki-Miyaura cross-coupling reactions involving 2,5-Thiophenediboronic acid.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues related to catalyst deactivation when using this compound.
Issue 1: Low to No Product Yield
Symptoms:
-
Complete or near-complete consumption of starting materials with minimal formation of the desired product.
-
Formation of significant amounts of side products, such as homocoupled boronic acid or deboronated starting material.
-
Appearance of palladium black (precipitated, inactive palladium).
Possible Causes and Solutions:
| Cause | Recommended Action |
| Catalyst Poisoning by Sulfur | The sulfur atom in the thiophene ring can strongly coordinate to the palladium catalyst, blocking active sites and leading to deactivation.[1] To mitigate this, consider using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) that can stabilize the catalyst and promote the desired reaction over deactivation pathways.[2] Increasing the catalyst loading may also compensate for partial deactivation. |
| Protodeboronation | The C-B bond of the boronic acid is cleaved and replaced by a hydrogen atom, a common side reaction with electron-rich boronic acids, especially in the presence of water and strong bases.[2][3] To minimize this, use anhydrous solvents, degas all reagents thoroughly, and consider using milder bases such as K₃PO₄ or Cs₂CO₃.[2][4] Alternatively, converting the boronic acid to a more stable pinacol ester can prevent premature decomposition.[2] |
| Homocoupling | The self-coupling of this compound can occur, particularly in the presence of oxygen or if the reduction of a Pd(II) precatalyst to the active Pd(0) species is inefficient.[2] Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) and use a Pd(0) source like Pd₂(dba)₃ or a highly efficient precatalyst.[2] |
| Inactive Catalyst | The palladium catalyst may be inactive due to improper storage or handling. Test the catalyst with a known, reliable Suzuki-Miyaura reaction to confirm its activity.[5] Always use fresh, high-quality catalysts and ligands. |
Troubleshooting Workflow for Low Yield
References
Technical Support Center: Polymerization of 2,5-Thiophenediboronic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when aiming to achieve high molecular weight polymers from 2,5-thiophenediboronic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for polymerizing this compound to achieve high molecular weight polymers?
A1: The most common and effective method is Suzuki-Miyaura polycondensation.[1][2] This palladium-catalyzed cross-coupling reaction involves reacting this compound (or its ester derivatives, like the pinacol ester) with an aryl dihalide (typically a dibromide).[2][3] Other methods used for synthesizing polythiophenes, which may be adapted, include Grignard Metathesis (GRIM) polymerization and Kumada catalyst-transfer polycondensation, though these typically start from halogenated thiophene monomers.[4][5]
Q2: Why is achieving high molecular weight with thiophene-based boronic acids challenging?
A2: Thiophene boronic acids and their esters are susceptible to side reactions that can limit chain growth. The most significant issue is protodeboronation, the cleavage of the C-B bond, which is often accelerated at the higher temperatures required for polymerization.[2][6][7] This reaction terminates the polymer chain, thus limiting the final molecular weight. Other potential issues include catalyst deactivation and maintaining a precise stoichiometric balance of the monomers throughout the reaction.[7][8]
Q3: What is the impact of monomer purity on the final polymer's molecular weight?
A3: Monomer purity is critical in polycondensation reactions. Impurities in either the this compound or the aryl dihalide can act as chain-terminating agents, preventing the formation of long polymer chains and resulting in a low molecular weight product.[8] It is also crucial to remove any residual monomers or low molecular weight oligomers from the final product, as they can negatively affect the material's properties.[9][10]
Q4: How does the choice of catalyst and ligand affect the polymerization?
A4: The catalyst system is one of the most critical factors. For Suzuki polycondensation of thiophene derivatives, highly active palladium catalysts are necessary. The use of bulky, electron-rich phosphine ligands can enhance catalyst activity and stability, promoting the desired cross-coupling over side reactions.[1][2] For instance, catalyst systems consisting of a Pd(0) source and a bulky phosphine ligand have been shown to be more effective than traditional catalysts like Pd(PPh₃)₄ for synthesizing high molecular weight thiophene-containing polymers.[2][3]
Q5: Can the final polymer be purified to increase its average molecular weight?
A5: Yes, post-polymerization purification is a crucial step. Soxhlet extraction is a widely used technique to fractionate the polymer.[11][12] By sequentially extracting with solvents of increasing polarity (e.g., methanol, acetone, hexane, chloroform), low molecular weight oligomers and residual catalyst can be removed, resulting in a polymer sample with a higher average molecular weight and a narrower polydispersity.[10][11]
Troubleshooting Guide
| Problem | Potential Causes | Troubleshooting Steps & Recommendations |
| Low Polymer Molecular Weight (Mn/Mw) | 1. Monomer Impurity: Presence of monofunctional impurities acting as chain stoppers.[8]2. Stoichiometric Imbalance: Inaccurate measurement or loss of one monomer during the reaction.[8]3. Protodeboronation: Cleavage of the C-B bond on the thiophene monomer, terminating chain growth.[2][6]4. Inefficient Catalyst System: Low catalyst activity or premature deactivation.[7]5. Suboptimal Reaction Conditions: Temperature too low for efficient coupling or too high, promoting side reactions.[13][14] | 1. Purify Monomers: Recrystallize or sublime both the diboronic acid and the dihalide monomer before use.2. Ensure Stoichiometry: Use high-precision balances. Consider a slight excess (1-2%) of the more volatile monomer if applicable.[8]3. Use Milder Conditions: Employ a highly active catalyst that allows for lower reaction temperatures. Use stable boronate esters (e.g., pinacol, MIDA) instead of the free acid.[2]4. Screen Catalysts/Ligands: Test different palladium precursors (e.g., Pd₂(dba)₃, Pd(OAc)₂) with bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos).[15]5. Optimize Conditions: Systematically vary temperature, reaction time, and base to find the optimal balance for chain growth.[13] |
| Broad Polydispersity Index (PDI) | 1. Side Reactions: Chain transfer or termination reactions occurring alongside polymerization.[15]2. Slow Initiation: Not all polymer chains starting at the same time.3. Precipitation of Polymer: High molecular weight chains precipitating out of solution, preventing further growth. | 1. Degas Thoroughly: Ensure all solvents and the reaction vessel are rigorously deoxygenated to prevent oxidative side reactions.[14]2. Use a Pre-catalyst: Employ a well-defined palladium pre-catalyst for more controlled initiation.3. Improve Solubility: Choose a solvent system that keeps the polymer soluble for longer (e.g., higher boiling point solvents like toluene or dioxane).[6]4. Purify the Polymer: Perform fractionation using Soxhlet extraction to narrow the PDI.[11] |
| Reaction Stalls or is Sluggish | 1. Poor Solubility of Reagents: Monomers or catalyst not fully dissolved in the chosen solvent.[6]2. Inactive Catalyst: Catalyst has degraded due to exposure to air or moisture.[7]3. Incorrect Base: The chosen base may be too weak or may not be sufficiently soluble.[16] | 1. Change Solvent System: Use a solvent mixture (e.g., Toluene/Water, Dioxane/Water) that ensures solubility of all components.[7][14]2. Use a Fresh Catalyst: Use a new batch of catalyst or a robust pre-catalyst. Store catalysts under an inert atmosphere.3. Screen Bases: Test different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is finely powdered for better reactivity.[7][16] |
| Formation of Side Products (e.g., Homocoupling) | 1. Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids.[14]2. Unstable Boronic Acid: Thiophene boronic acids can be prone to self-coupling. | 1. Inert Atmosphere: Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the entire setup and reaction.[14]2. Use Boronate Esters: Pinacol or MIDA esters are generally more stable than the corresponding boronic acids and can suppress homocoupling.[2] |
Quantitative Data on Molecular Weight
The following table summarizes representative molecular weight data achieved for polythiophenes under various polymerization conditions.
| Polymerization Method | Monomers | Catalyst System | Mₙ (kDa) | Mₙ (kDa) | PDI (Mₙ/Mₙ) | Reference |
| Suzuki Polycondensation | 2,5-bis(pinacolato)thiophene + Aryl Dibromide | Pd(0) / Bulky Phosphine Ligand | - | High | - | [1][2] |
| Suzuki Polycondensation | 3-hexylthiophene-MIDA boronate + 2,5-dibromo-3-hexylthiophene | Pd₂(dba)₃ / SPhos | 18.7 | 42.7 | 2.28 | [2] |
| GRIM Polymerization | 2-bromo-3-hexyl-5-iodothiophene | Ni(dppp)Cl₂ | 10 - 70 | - | - | [4] |
| Kumada Catalyst-Transfer | 2,5-dibromo-3-hexylthiophene | Ni(dppp)Cl₂ | 38.4 | 45.4 | 1.18 | [5] |
| Kumada (with LiCl) | 2,5-dibromo-3-hexylthiophene | Ni(dppp)Cl₂ / LiCl | 40.3 | 41.5 | 1.03 | [5] |
Note: Direct comparison is challenging as different characterization methods (GPC vs. MALDI) and standards can yield different absolute values.[4][11]
Experimental Protocols
Protocol 1: Suzuki Polycondensation of this compound Pinacol Ester
This protocol describes a general procedure for the synthesis of a polythiophene derivative.
Materials:
-
This compound pinacol ester (1.0 eq)
-
Aryl dibromide comonomer (e.g., 2,7-dibromo-9,9-dioctylfluorene) (1.0 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., SPhos, 4-8 mol%)
-
Base (e.g., K₃PO₄, 3.0 eq)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Standard Schlenk line glassware
Procedure:
-
Setup: Assemble a Schlenk flask equipped with a condenser and a magnetic stir bar. Dry all glassware in an oven overnight and assemble while hot under a stream of inert gas (Argon or Nitrogen).
-
Reagent Addition: To the flask, add the this compound pinacol ester, the aryl dibromide, the palladium catalyst, the phosphine ligand, and the finely ground K₃PO₄.
-
Atmosphere Exchange: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed solvent via cannula or syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir vigorously. Monitor the reaction progress by taking small aliquots and analyzing them with GPC (Gel Permeation Chromatography). Reaction times can vary from a few hours to 24 hours.[14]
-
Workup: Cool the reaction to room temperature. Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent like methanol.
-
Purification: Collect the crude polymer by filtration. The polymer can be further purified by redissolving it in a good solvent (e.g., chloroform) and re-precipitating it into methanol. For rigorous purification, proceed to Protocol 2.
-
Drying: Dry the final polymer product under vacuum at 40-60 °C until a constant weight is achieved.
Protocol 2: Polymer Purification by Soxhlet Extraction
Materials:
-
Crude polymer
-
Soxhlet extraction apparatus
-
Cellulose thimble
-
Extraction solvents (e.g., methanol, acetone, hexane, chloroform)
Procedure:
-
Place the crude polymer into a cellulose thimble and insert it into the Soxhlet extractor.
-
Fill the boiling flask with the first, most polar solvent (e.g., methanol) to remove the catalyst residue and very low molecular weight oligomers.[12]
-
Heat the solvent to reflux and run the extraction for 12-24 hours.
-
Discard the methanol solution containing the impurities.
-
Dry the thimble containing the polymer.
-
Repeat the extraction process sequentially with solvents of decreasing polarity (e.g., acetone, then hexane). Each of these fractions will remove progressively higher molecular weight oligomers.[11]
-
Finally, extract the desired high molecular weight polymer from the thimble using a good solvent like chloroform or THF.
-
Concentrate the resulting solution and precipitate the purified polymer into methanol.
-
Collect the final polymer by filtration and dry under vacuum.
Visualizations
Caption: Experimental workflow for synthesis and purification.
Caption: Troubleshooting decision tree for low molecular weight.
References
- 1. Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Weight-Dependent Physical and Photovoltaic Properties of Poly(3-alkylthiophene)s with Butyl, Hexyl, and Octyl Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Effect of residual monomer on the spectroscopic properties of polythiophenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Post-Suzuki Coupling Purification
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when removing boronic acid and its byproducts after a Suzuki coupling reaction.
Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address specific issues you may encounter during the purification of your Suzuki coupling reaction products.
Issue 1: My primary impurity is the unreacted boronic acid. What is the simplest way to remove it?
Answer: The most straightforward method depends on the properties of your desired product and the boronic acid. An aqueous basic wash is often the first method to try.
Troubleshooting Steps:
-
Aqueous Basic Wash: Boronic acids are generally acidic and will deprotonate in a basic aqueous solution to form the corresponding boronate salt, which is highly water-soluble. Your organic product will likely remain in the organic layer.[1][2]
-
If your product is not base-sensitive: A wash with a 1-2 M aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) is effective.[1]
-
If your product is base-sensitive: A milder base such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) can be used.
-
-
Solvent Selection: Use an organic solvent for your product that is immiscible with water, such as ethyl acetate, dichloromethane (DCM), or diethyl ether.
-
Extraction: Perform a liquid-liquid extraction, separating the organic layer containing your product from the aqueous layer containing the boronate salt. Repeat the wash 2-3 times to ensure complete removal.
-
Neutralization and Final Wash: Wash the organic layer with brine to remove any remaining water-soluble impurities. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to obtain your crude product.
Protocol 1: Basic Aqueous Extraction
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate).
Transfer the solution to a separatory funnel.
Add an equal volume of 1 M aqueous NaOH solution.
Shake the funnel vigorously, venting frequently to release any pressure.
Allow the layers to separate and drain the aqueous layer.
Repeat the wash with 1 M NaOH solution two more times.
Wash the organic layer with water and then with brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Issue 2: The basic wash is not effective, or my product is also acidic. What should I do?
Answer: If both your product and the boronic acid impurity are acidic, a simple basic wash will not be selective. In this case, you should consider other purification methods such as recrystallization, chromatography, derivatization, or the use of scavenger resins.[3][4]
Alternative Purification Strategies:
-
Recrystallization: This technique is effective if your product is a solid and has different solubility properties from the boronic acid at different temperatures.[5]
-
Column Chromatography: This is a versatile method for separating compounds with different polarities.[5]
-
Derivatization: You can selectively react the boronic acid to change its physical properties, making it easier to separate.
-
Scavenger Resins: These are solid-supported reagents that selectively bind to and remove boronic acids from solution.[6][7]
Issue 3: I am trying to use column chromatography, but the boronic acid is co-eluting with my product.
Answer: Co-elution during column chromatography is a common challenge. Here are several strategies to improve separation:
Troubleshooting Column Chromatography:
-
Solvent System Optimization:
-
Gradient Elution: Start with a non-polar solvent system and gradually increase the polarity. This can help to resolve compounds with similar Rf values.
-
Solvent Choice: Experiment with different solvent systems. For example, if a hexane/ethyl acetate system is not working, try a dichloromethane/methanol system.[1] Sometimes, adding a small amount of a third solvent (e.g., triethylamine for basic compounds, or acetic acid for acidic compounds) can improve separation.
-
-
Stationary Phase Selection:
-
Silica Gel vs. Alumina: If you are using silica gel, consider trying neutral or basic alumina, as the different surface chemistry can alter the elution order.
-
Reversed-Phase Chromatography: For polar compounds, reversed-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can be very effective.[3]
-
-
Sample Loading:
-
Dry Loading: If your compound is not very soluble in the initial column solvent, dry loading can lead to better band separation. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, and then evaporate the solvent before loading the dried powder onto the column.
-
Protocol 2: Flash Column Chromatography
TLC Analysis: Determine an appropriate solvent system using thin-layer chromatography (TLC). The ideal Rf for your product is typically between 0.2 and 0.4.
Column Packing: Pack a column with silica gel or another appropriate stationary phase using the initial, non-polar solvent system.
Sample Loading: Load your sample onto the column using either the wet or dry loading method.
Elution: Begin eluting with the non-polar solvent, gradually increasing the polarity of the mobile phase.
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing your pure product.
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Issue 4: My product is an oil, so I can't use recrystallization. What are my options?
Answer: For oily products, liquid-liquid extraction, column chromatography, and the use of scavenger resins are the most suitable purification methods. Derivatization of the boronic acid impurity can also be a powerful strategy.
Derivatization Strategy:
-
Formation of a Diethanolamine Adduct: Reacting the crude mixture with diethanolamine can convert the boronic acid into a crystalline diethanolamine boronate ester, which often precipitates from nonpolar organic solvents and can be removed by filtration.[3][4] The desired oily product remains in the solution.
Protocol 3: Derivatization with Diethanolamine
Dissolve the crude reaction mixture in a minimal amount of a nonpolar solvent like diethyl ether or dichloromethane.
Add diethanolamine (1.0-1.2 equivalents relative to the boronic acid) to the solution and stir at room temperature.
A precipitate of the diethanolamine boronate ester should form. Continue stirring for 30-60 minutes.
Filter the mixture to remove the solid boronate ester.
Wash the filtrate with a dilute acid (e.g., 1 M HCl) to remove any excess diethanolamine, followed by a brine wash.
Dry the organic layer over an anhydrous salt, filter, and concentrate to yield the purified product.
Quantitative Data on Purification Methods
The efficiency of each purification method can vary depending on the specific substrate and reaction conditions. The following table provides a general comparison of the effectiveness of different techniques.
| Purification Method | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Aqueous Basic Wash | >95% | High | Simple, fast, and inexpensive. | Not suitable for base-sensitive or acidic products. |
| Recrystallization | >99% | Moderate to High | Can provide very high purity. | Only applicable to solid products; yield can be variable. |
| Column Chromatography | >98% | Moderate | Widely applicable; can separate multiple components. | Can be time-consuming and requires significant solvent usage. |
| Scavenger Resins | >98% | High | High selectivity; simple filtration workup. | Can be expensive. |
| Derivatization | >97% | High | Effective for challenging separations. | Requires an additional reaction step. |
Experimental Protocols
Detailed methodologies for key purification techniques are provided in the troubleshooting section above.
Visualizations
Decision Tree for Purification Method Selection
This diagram provides a logical workflow for selecting the most appropriate purification method based on the properties of your product and the nature of the impurities.
Caption: Decision tree for selecting a purification method.
Post-Suzuki Coupling Purification Workflow
This diagram illustrates a general experimental workflow for the workup and purification of a Suzuki coupling reaction.
Caption: General purification workflow after Suzuki coupling.
References
Technical Support Center: 2,5-Thiophenediboronic Acid Reaction Kinetics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,5-Thiophenediboronic acid. The following information addresses common issues encountered during experiments, with a focus on the effect of temperature on reaction kinetics.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of increasing temperature on the Suzuki-Miyaura coupling reaction of this compound?
A1: Increasing the reaction temperature generally accelerates the rate of the Suzuki-Miyaura coupling reaction.[1] However, it's a critical parameter to control, as excessively high temperatures can lead to undesirable side reactions and degradation of the boronic acid.
Q2: What is protodeboronation and how does temperature influence it?
A2: Protodeboronation is a significant side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of thiophene as a byproduct.[2][3] Thienylboronic acids are particularly susceptible to this side reaction.[2] Elevated temperatures can significantly increase the rate of protodeboronation, leading to lower yields of the desired coupled product.[2]
Q3: What is the thermal stability of this compound?
A3: this compound has a decomposition temperature of approximately 250 °C.[4] This indicates that for most Suzuki-Miyaura coupling reactions, which are typically run at temperatures well below this, the thermal decomposition of the molecule itself is not the primary concern. However, temperature-dependent side reactions like protodeboronation are more significant at lower temperatures.
Q4: How does the choice of solvent and base impact the effect of temperature?
A4: The choice of solvent and base is interdependent with temperature. Aqueous media, often used in Suzuki couplings, can serve as a proton source for protodeboronation, and this effect is exacerbated at higher temperatures.[2] The strength of the base also plays a crucial role; strong bases at elevated temperatures can accelerate the degradation of the boronic acid.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during Suzuki-Miyaura coupling reactions with this compound, with a focus on temperature-related issues.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no product yield, even at elevated temperatures. | 1. Catalyst Inactivity: The palladium catalyst may be inactive or decomposed. 2. Significant Protodeboronation: High temperatures may be favoring the side reaction over the desired coupling. | 1. Use a fresh, active palladium catalyst and ensure proper inert atmosphere to prevent catalyst deactivation. 2. Lower the reaction temperature and monitor for product formation over a longer period. Consider using a boronic ester (e.g., pinacol ester) which can be more stable.[2] |
| Significant formation of thiophene byproduct. | Accelerated Protodeboronation: The reaction conditions (high temperature, strong base, aqueous solvent) are promoting the undesired protodeboronation pathway. | 1. Reduce the reaction temperature. A moderate temperature (e.g., 60-80 °C) can often find a balance between a reasonable reaction rate and minimizing protodeboronation.[2] 2. Switch to anhydrous conditions if the reaction chemistry allows.[2] 3. Use a milder base, such as K₃PO₄ or K₂CO₃.[2] |
| Reaction is sluggish at lower temperatures. | Insufficient Thermal Energy: The activation energy for the desired coupling reaction is not being overcome. | 1. Gradually increase the temperature in increments (e.g., 10 °C) and monitor the reaction progress by TLC or LC-MS. 2. Ensure efficient stirring to improve mass transfer. 3. Consider a more active catalyst system that can operate at lower temperatures. |
| Inconsistent results between batches. | Poor Temperature Control: Fluctuations in reaction temperature can lead to variable ratios of product to byproduct. | 1. Use a reliable heating system with precise temperature control (e.g., an oil bath with a temperature controller). 2. Ensure uniform heating throughout the reaction vessel. |
Data Presentation
| Temperature (°C) | Reaction Rate | Product Yield | Rate of Protodeboronation |
| Room Temperature (~25 °C) | Very Slow | Very Low | Minimal |
| 60 - 80 °C | Moderate | Optimal (in many cases) | Moderate |
| 80 - 100 °C | Fast | May Decrease | Significant |
| > 100 °C | Very Fast | Often Low | High |
Experimental Protocols
Detailed Methodology for Kinetic Analysis of the Suzuki-Miyaura Coupling of this compound
This protocol describes a general method for monitoring the reaction kinetics using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Internal standard (e.g., biphenyl)
-
Anhydrous and degassed solvents
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
2. Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the aryl halide (2.2 equiv.), the base (3.0 equiv.), the palladium catalyst (e.g., 2 mol%), and the internal standard.
-
Add the degassed solvent system to the flask via syringe.
-
Place the flask in a pre-heated oil bath set to the desired reaction temperature (e.g., 60 °C, 70 °C, 80 °C).
3. Sampling and Analysis:
-
At regular time intervals (e.g., 0, 5, 10, 20, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.
-
Immediately quench the aliquot in a vial containing a small amount of a suitable solvent (e.g., acetonitrile) and filter it through a syringe filter to remove solid particles.
-
Analyze the quenched sample by HPLC to determine the concentrations of the starting materials, product, and byproduct by integrating the respective peak areas relative to the internal standard.
4. Data Analysis:
-
Plot the concentration of the product versus time for each temperature.
-
Determine the initial reaction rate at each temperature from the initial slope of the concentration-time curve.
-
The rate constant (k) can be determined by fitting the data to the appropriate rate law.
-
An Arrhenius plot (ln(k) vs. 1/T) can be constructed to determine the activation energy (Ea) of the reaction.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for kinetic analysis of Suzuki-Miyaura coupling.
References
Validation & Comparative
2,5-Thiophenediboronic Acid vs. its Pinacol Ester in Suzuki Coupling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. A pivotal component of this reaction is the organoboron reagent. This guide provides a detailed comparison of two commonly used derivatives of 2,5-dithienylboron: 2,5-thiophenediboronic acid and its bis(pinacol) ester. The choice between these reagents can significantly impact reaction performance, stability, and ease of handling.
Executive Summary: The Reactivity-Stability Trade-Off
The fundamental difference between this compound and its bis(pinacol) ester lies in a classic trade-off between reactivity and stability.
-
This compound: This compound is generally more reactive in Suzuki couplings, which can lead to faster reaction times. However, this higher reactivity comes at the cost of lower stability. Boronic acids are susceptible to degradation pathways such as dehydration to form boroxines and protodeboronation, particularly under aqueous and basic conditions. This can affect shelf-life and reaction reproducibility.
-
This compound Bis(pinacol) Ester: The pinacol ester offers significantly enhanced stability.[1] It is typically a crystalline solid that is easier to handle, purify, and store for extended periods. This stability makes it well-suited for multi-step syntheses. The trade-off is that the pinacol ester can be less reactive than the corresponding boronic acid, potentially requiring more forcing reaction conditions or longer reaction times. It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of many cross-coupling reactions, although direct transmetalation from the ester is also possible.
Performance in Suzuki Polycondensation
| Reagent | Catalyst System | Reaction Time | Outcome | Reference |
| This compound bis(pinacol) ester | Pd(0)/phosphine-based bulky ligand | 5-15 min | High molecular weight polymers, excellent yields. | [2] |
| This compound bis(pinacol) ester | Pd(PPh₃)₄ | Longer reaction times | Lower molecular weight polymers and reduced yields compared to more advanced catalyst systems. | [2] |
| Thiophene-MIDA boronate ester | Identical to pinacol ester comparison | Not specified | Higher molecular weight polymers in better yields compared to the pinacol ester. | [2] |
This data suggests that while the pinacol ester is a viable option, the choice of catalyst is crucial for achieving high efficiency. Furthermore, other boronate esters, such as the MIDA ester, may offer superior performance in specific applications.
Experimental Protocols
Below are representative experimental protocols for Suzuki coupling reactions using this compound derivatives, primarily in the context of polycondensation.
Protocol 1: Suzuki Polycondensation with this compound Bis(pinacol) Ester
This protocol is adapted from a study on the synthesis of high molecular weight thiophene-containing conjugated polymers.[2]
Materials:
-
This compound bis(pinacol) ester
-
Aryl dibromide (e.g., 4,7-dibromo-2,1,3-benzothiadiazole)
-
Palladium catalyst (e.g., Pd₂(dba)₃ with a bulky phosphine ligand)
-
Base (e.g., 2M aqueous Na₂CO₃)
-
Solvent (e.g., anhydrous toluene)
Procedure:
-
To a Schlenk flask, add the aryl dibromide (1.0 mmol), this compound bis(pinacol) ester (1.05 mmol), the palladium catalyst, and the bulky phosphine ligand.
-
The flask is evacuated and backfilled with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene, followed by the aqueous base solution.
-
The reaction mixture is stirred vigorously and heated to the desired temperature (e.g., 95 °C) for the specified time (5-15 minutes).
-
Upon completion, the reaction is cooled to room temperature.
-
The polymer is precipitated by pouring the reaction mixture into a non-solvent like methanol.
-
The precipitate is collected by filtration, washed, and dried under vacuum.
Protocol 2: General Suzuki Coupling with an Arylboronic Acid
This is a general procedure that can be adapted for this compound.[3]
Materials:
-
Aryl halide (e.g., 2,5-dibromo-3-hexylthiophene, 1 mmol)
-
Arylboronic acid (1 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 4 mol%)
-
Base (e.g., K₃PO₄, 1.75 mmol)
-
Solvent system (e.g., 1,4-dioxane/H₂O 4:1)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent system.
-
Heat the reaction mixture with stirring at a specified temperature (e.g., 90 °C) for a designated time (e.g., 12 hours).
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography.
Visualizing the Process
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A general experimental workflow for a Suzuki-Miyaura coupling reaction.
Conclusion
The choice between this compound and its bis(pinacol) ester for Suzuki coupling reactions depends on the specific requirements of the synthesis. For applications demanding high stability and ease of handling, the pinacol ester is often the preferred reagent. However, when higher reactivity is desired and appropriate handling precautions can be taken, the diboronic acid may be advantageous. The development of highly active catalyst systems has expanded the utility of the more stable pinacol esters, enabling their use in efficient and rapid coupling reactions. For critical applications, it is advisable to screen both reagents to determine the optimal choice for the desired transformation.
References
A Comparative Guide to 2,5-Thiophenediboronic Acid and Furan-Based Diboronic Acids for Researchers and Drug Development Professionals
In the landscape of synthetic chemistry and materials science, heteroaromatic boronic acids serve as indispensable building blocks. Among these, 2,5-thiophenediboronic acid and its furan-based counterparts are pivotal for constructing conjugated polymers and complex organic molecules with applications in electronics and pharmaceuticals. This guide provides an objective comparison of their performance, supported by experimental data, to inform reagent selection and reaction optimization.
Physicochemical Properties: A Tale of Two Heterocycles
The fundamental differences between thiophene and furan derivatives stem from the nature of their heteroatoms—sulfur and oxygen, respectively. Sulfur's lower electronegativity and the availability of 3d orbitals enhance the aromaticity and stability of the thiophene ring compared to the more electronegative oxygen in furan.[1] This difference has a cascading effect on the properties and reactivity of the corresponding diboronic acids.
| Property | This compound | Furan-based Diboronic Acids | Rationale |
| Aromaticity | Higher | Lower | Sulfur's lower electronegativity allows for more effective delocalization of its lone pair of electrons into the π-system, resulting in greater aromatic stabilization.[1] |
| Stability | Generally more stable | More prone to decomposition, particularly protodeboronation.[2][3] | The higher aromaticity of the thiophene ring contributes to its greater stability. Furan's lower resonance energy makes it more susceptible to ring opening and other decomposition pathways. |
| Oxidation Potential | Lower | Higher | The more electronegative oxygen atom in furan holds onto its electrons more tightly, making it more difficult to oxidize compared to the sulfur atom in thiophene.[1] |
| Molecular Formula | C₄H₆B₂O₄S | C₄H₆B₂O₅ | Reflects the presence of sulfur in thiophene and oxygen in furan. |
| Molecular Weight | 171.78 g/mol | 170.00 g/mol (for furan-2,5-diboronic acid) | The presence of sulfur, a heavier atom than oxygen, results in a slightly higher molecular weight for the thiophene derivative. |
Performance in Suzuki-Miyaura Cross-Coupling Reactions
Both this compound and furan-based diboronic acids are extensively used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds. However, their reactivity and stability under typical reaction conditions can differ significantly.
A major challenge with heteroarylboronic acids, particularly furan-based ones, is their susceptibility to protodeboronation, an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[2][4] This side reaction is often promoted by the basic and aqueous conditions of the Suzuki-Miyaura coupling.[2][3]
To mitigate protodeboronation, furan-based diboronic acids are often used as their pinacol or N-methyliminodiacetic acid (MIDA) esters.[3][5] These derivatives offer greater stability and allow for a "slow release" of the boronic acid under the reaction conditions, minimizing its decomposition.[5]
While direct comparative studies under identical conditions are scarce, the available literature suggests that with appropriate optimization, both classes of compounds can be effective coupling partners.
Experimental Data Summary:
The following table presents representative, though not directly comparative, data for Suzuki-Miyaura coupling reactions involving thiophene and furan-based diboronic acid derivatives.
| Diboronic Acid Derivative | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound bis(pinacol) ester | 2,5-Dibromo-3-hexylthiophene | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Moderate to Good | [6] |
| 2-Furanboronic acid | 5-Bromopyrimidine | NiCl₂(PCy₃)₂ | K₃PO₄ | t-Amyl Alcohol | 100-120 | 12 | Good | [7] |
| Furan-2,5-diboronic acid, pinacol ester | Aryl Halides | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [8] |
Experimental Protocols
The following is a generalized protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted for both this compound and furan-based diboronic acids.
Materials:
-
Diboronic acid or ester (1.0 equiv)
-
Aryl halide (2.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, THF/water mixture)
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the diboronic acid or ester, the aryl halide, the palladium catalyst, and the base.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel.
Note: For furan-based diboronic acids, it is highly recommended to use the corresponding pinacol or MIDA ester to minimize protodeboronation. The choice of base and solvent may also need to be carefully optimized. For instance, milder bases like K₂CO₃ or CsF may be preferable to stronger bases like NaOH or KOH.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. This cycle is a fundamental concept for any researcher utilizing this reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The choice between this compound and furan-based diboronic acids depends on the specific requirements of the target molecule and the synthetic strategy. Thiophene-based reagents offer greater stability, which can be advantageous for reactions requiring harsh conditions or prolonged reaction times. Furan-based reagents, while less stable, provide access to unique electronic and structural motifs. By employing protective strategies such as the use of pinacol or MIDA esters, the utility of furan-based diboronic acids can be significantly expanded. A thorough understanding of their respective properties and a careful optimization of reaction conditions are paramount for the successful application of these valuable synthetic building blocks.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. 5-Formyl-2-thiopheneboronic acid | C5H5BO3S | CID 2773430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. scbt.com [scbt.com]
Battle of the Heterocycles: Selenophene Versus Thiophene Polymers in Organic Electronics
A Comparative Guide for Researchers in Materials Science and Organic Electronics
The relentless pursuit of higher performance and stability in organic electronic devices has led to a deep exploration of the structure-property relationships of conjugated polymers. Among the various building blocks for these polymers, five-membered aromatic heterocycles, particularly thiophene, have been a cornerstone. However, the substitution of sulfur with its heavier chalcogen counterpart, selenium, to form selenophene-based polymers has emerged as a compelling strategy to fine-tune the optoelectronic properties and enhance device performance. This guide provides an objective comparison of the performance of selenophene- and thiophene-based polymers in organic electronics, supported by experimental data, to aid researchers in the selection and design of next-generation materials.
At a Glance: Key Performance Differences
The replacement of thiophene with selenophene in conjugated polymers induces several key changes in their physical and electronic properties, which in turn impact their performance in devices such as organic solar cells (OSCs) and organic field-effect transistors (OFETs). Generally, selenophene-containing polymers exhibit a narrower optical bandgap, which is advantageous for light harvesting in solar cells.[1] This is attributed to the lower aromaticity and higher polarizability of selenophene compared to thiophene.[1] Furthermore, the larger atomic radius of selenium can lead to stronger intermolecular interactions, potentially improving charge transport.[2]
Performance in Organic Solar Cells (OSCs)
In the realm of organic photovoltaics, the substitution of thiophene with selenophene has shown varied but often positive effects on power conversion efficiency (PCE).
In one comparative study, a selenophene-based polymer demonstrated a robust PCE of approximately 7%, significantly outperforming its thienothiophene-based counterpart, which only achieved a moderate maximum PCE of around 5.5%.[3] The improved performance of the selenophene polymer was attributed to a higher fill factor (FF) of ~0.70 versus ~0.65 and a larger short-circuit current density (Jsc) of ~12 mA cm⁻².[3] This was linked to a more favorable "face-on" backbone orientation of the selenophene polymer, which facilitates higher hole mobility.[3]
Another study on D-π-A-π-D small molecules for OSCs found that replacing thiophene with selenophene in the π-bridge led to a 27% increase in PCE, from 7.27% to 9.24%.[4] The selenophene-containing molecule (VC7) exhibited extended absorption in the near-infrared region, improved hole mobility, and a higher HOMO energy level compared to its thiophene analogue (VC6).[4]
However, the trend is not universally positive. In a study of benzothiadiazole-based donor-acceptor polymers, the thiophene-based polymers were found to have higher efficiency than the comparable selenophene-based polymers, with PCEs ranging from 3.34% to 5.41%.[5] The researchers tentatively explained this by the reduced molar absorbance and lower charge-carrier mobility in the selenophene-based polymers.[5]
These findings underscore that while selenophene incorporation is a promising strategy, its success is highly dependent on the specific molecular architecture of the polymer.
Table 1: Comparison of Performance in Organic Solar Cells
| Polymer/Molecule Pair | Key Structural Difference | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF | Reference |
| Selenophene-based Polymer vs. Thienothiophene-based Polymer | Selenophene vs. Thienothiophene spacer | ~7.0 | 0.80-0.84 | ~12 | ~0.70 | [3] |
| Thienothiophene-based Polymer | Thienothiophene spacer | ~5.5 | 0.80-0.84 | - | ~0.65 | [3] |
| VC7 | Selenophene π-bridge | 9.24 | 0.89 | 15.98 | 0.66 | [4] |
| VC6 | Thiophene π-bridge | 7.27 | 0.82 | 14.31 | 0.62 | [4] |
| PNDIS-hd (n-type acceptor) | Naphthalene diimide-selenophene | 8.4 (all-polymer) | - | - | 0.71 | [6] |
| PNDIT-hd (n-type acceptor) | Naphthalene diimide-thiophene | 6.7 (all-polymer) | - | - | - | [6] |
| Thiophene-based Polymers | Carbazole/fluorene donors, benzothiadiazole acceptor | 3.34 - 5.41 | - | - | - | [5] |
| Selenophene-based Polymers | Carbazole/fluorene donors, benzothiadiazole acceptor | Lower than thiophene analogues | - | - | - | [5] |
Performance in Organic Field-Effect Transistors (OFETs)
In OFETs, charge carrier mobility is a critical performance metric. The replacement of thiophene with selenophene has been shown to generally increase hole mobilities.
A study on copolymers incorporating fluorinated phenylene units demonstrated that for polymers synthesized via Stille coupling, the replacement of a bridging thiophene unit with selenophene generally leads to a significant increase in hole mobilities.[7] The fabricated OFETs exhibited hole mobilities up to 10⁻³ cm²/(V·s) with high on/off current ratios of up to 10⁵.[7]
Table 2: Comparison of Performance in Organic Field-Effect Transistors
| Polymer System | Key Structural Difference | Hole Mobility (cm²/(V·s)) | On/Off Ratio | Reference |
| Fluorinated Phenylene Copolymers | Thiophene vs. Selenophene bridging unit | Up to 10⁻³ (Selenophene generally higher) | Up to 10⁵ | [7] |
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed experimental methodologies for key fabrication and characterization steps are provided below.
Polymer Synthesis: Stille Coupling Polycondensation
A common method for synthesizing these conjugated polymers is the Stille coupling reaction.
General Procedure:
-
Monomer Preparation: The respective di-stannyl and di-bromo monomers of thiophene, selenophene, and other co-monomers are synthesized according to established literature procedures.
-
Polymerization:
-
In a nitrogen-filled glovebox, equimolar amounts of the di-stannyl and di-bromo monomers are dissolved in an anhydrous solvent such as toluene or chlorobenzene.
-
A palladium catalyst, typically Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand like P(o-tol)₃, is added to the solution.
-
The reaction mixture is heated to a specific temperature (e.g., 90-110 °C) and stirred for a defined period (e.g., 24-48 hours) under an inert atmosphere.
-
The polymerization is quenched by adding an end-capping agent (e.g., bromobenzene or trimethyltin chloride).
-
-
Purification:
-
The polymer is precipitated by pouring the reaction mixture into a non-solvent like methanol or acetone.
-
The crude polymer is collected by filtration and subjected to Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane) to remove catalyst residues and oligomers.
-
The final polymer is extracted with a good solvent (e.g., chloroform or chlorobenzene) and precipitated again into a non-solvent.
-
The purified polymer is dried under vacuum.
-
Organic Solar Cell Fabrication and Characterization
Device Architecture (Conventional): ITO / PEDOT:PSS / Polymer:PC₇₁BM / Ca / Al
Fabrication Steps:
-
Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then dried with a nitrogen gun and treated with UV-ozone for a specified time (e.g., 15 minutes).
-
Hole Transport Layer (HTL) Deposition: A solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the cleaned ITO substrates and annealed at a specific temperature (e.g., 140 °C) in air.
-
Active Layer Deposition: The donor polymer and an acceptor (e.g., PC₇₁BM) are dissolved in a solvent like chlorobenzene or o-dichlorobenzene at a specific weight ratio (e.g., 1:2). The solution is then spin-coated on top of the PEDOT:PSS layer inside a nitrogen-filled glovebox. The film is often subjected to solvent vapor annealing or thermal annealing to optimize the morphology.
-
Cathode Deposition: A bilayer cathode of Calcium (Ca) followed by Aluminum (Al) is thermally evaporated on top of the active layer through a shadow mask under high vacuum (e.g., < 10⁻⁶ Torr).
-
Characterization: The current density-voltage (J-V) characteristics are measured under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator and a source measure unit. The external quantum efficiency (EQE) is measured to determine the spectral response of the device.
Organic Field-Effect Transistor (OFET) Fabrication and Characterization
Device Architecture (Bottom-Gate, Top-Contact): Si/SiO₂ / Polymer / Au
Fabrication Steps:
-
Substrate Preparation: A heavily doped n-type silicon wafer with a thermally grown silicon dioxide (SiO₂) layer is used as the gate electrode and gate dielectric, respectively. The substrate is cleaned using standard procedures (sonication in solvents).
-
Dielectric Surface Treatment: The SiO₂ surface is often treated with a self-assembled monolayer, such as octadecyltrichlorosilane (OTS), to improve the interface with the organic semiconductor.
-
Semiconductor Deposition: The conjugated polymer is dissolved in a suitable solvent (e.g., chloroform, toluene) and deposited onto the treated SiO₂ surface by spin-coating, drop-casting, or solution shearing. The film is then annealed at a specific temperature to promote ordering.
-
Source/Drain Electrode Deposition: Gold (Au) source and drain electrodes are thermally evaporated onto the polymer film through a shadow mask, defining the channel length and width.
-
Characterization: The electrical characteristics of the OFETs are measured in a nitrogen atmosphere or vacuum using a semiconductor parameter analyzer. The output and transfer characteristics are recorded to extract the charge carrier mobility, on/off current ratio, and threshold voltage.
Visualizing the Fundamentals
To better understand the components and processes discussed, the following diagrams illustrate the molecular structures and a typical experimental workflow.
Conclusion
The substitution of thiophene with selenophene is a powerful and effective strategy for modulating the properties of conjugated polymers for organic electronic applications. The available data suggests that selenophene-based polymers often exhibit red-shifted absorption spectra and can lead to improved performance in both organic solar cells and field-effect transistors, primarily through enhanced charge transport and favorable molecular packing. However, the ultimate performance is highly dependent on the overall molecular design of the polymer. This guide provides a foundational understanding and practical protocols for researchers to explore this promising class of materials in their pursuit of next-generation organic electronic devices.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Increase in efficiency on using selenophene instead of thiophene in π-bridges for D-π-DPP-π-D organic solar cells [ouci.dntb.gov.ua]
- 4. Fluorination-enabled optimal morphology leads to over 11% efficiency for inverted small-molecule organic solar cells (Journal Article) | OSTI.GOV [osti.gov]
- 5. Comparison of selenophene and thienothiophene incorporation into pentacyclic lactam-based conjugated polymers for organic solar cells - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in the Synthesis of Selenophenes and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Alternative monomers to 2,5-Thiophenediboronic acid for conductive polymers
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Alternatives to 2,5-Thiophenediboronic Acid
The synthesis of conductive polymers is a cornerstone of modern materials science, with applications ranging from organic electronics to biomedical devices. This compound has been a staple monomer for the creation of polythiophene-based conductive polymers, primarily through Suzuki coupling reactions. However, the pursuit of enhanced performance, improved processability, and tailored properties has led to the exploration of a variety of alternative monomers. This guide provides a comprehensive comparison of these alternatives, supported by experimental data and detailed protocols to aid researchers in selecting the optimal building blocks for their specific applications.
Performance Comparison of Conductive Polymers from Alternative Monomers
The choice of monomer and polymerization method significantly impacts the resulting polymer's properties. Below is a summary of key performance indicators for conductive polymers synthesized from this compound and its alternatives.
| Monomer/Polymer System | Polymerization Method | Electrical Conductivity (S/cm) | Thermal Stability (Decomposition Temp., °C) | Processability/Solubility | Key Advantages | Key Disadvantages |
| This compound / Polythiophene | Suzuki Coupling | 10⁻³ - 10¹ | ~315 °C for Poly(3-hexylthiophene)[1] | Good with solubilizing side chains | Well-established chemistry, good yields, avoids toxic tin reagents | Potential for boronic acid deboronation at high temperatures[2] |
| 2,5-Bis(tributylstannyl)thiophene / Polythiophene | Stille Coupling | 10⁻² - 10² | Similar to Suzuki-derived P3HT | Good with solubilizing side chains | High yields, tolerant to a wide range of functional groups | Use of toxic organotin reagents and byproducts[3] |
| Bithiophene/Terthiophene / Poly(bithiophene)/Poly(terthiophene) | Electrochemical Polymerization | 10⁻² - 10² (Poly(bithiophene) shows higher conductivity than polythiophene)[4] | Generally good, dependent on doping level and morphology | Typically insoluble films deposited on an electrode | Direct polymerization on electrodes, good film formation | Limited to electrode-based applications, difficult to process |
| 3,4-Ethylenedioxythiophene (EDOT) / PEDOT | Chemical/Electrochemical Polymerization | 1 - 10³ | Stable up to ~200 °C[5] | Often processed as a dispersion with a polyelectrolyte (e.g., PSS) | High conductivity, good transparency, and excellent stability[6] | Poor solubility of the pristine polymer[6] |
| Furan-based monomers (e.g., 2,5-dibromofuran) | Chemical/Electrochemical Polymerization | 10⁻⁵ - 10⁻² | Generally lower than polythiophenes | Can be soluble depending on substituents | Bio-based potential | Lower conductivity and stability compared to thiophene analogs[7] |
| Selenophene-based monomers (e.g., 2,5-dibromoselenophene) | Chemical/Electrochemical Polymerization | Can be higher than thiophene analogs (e.g., ~7 S/cm for a copolymer)[8][9] | Good, comparable to polythiophenes | Good with solubilizing side chains | Higher charge carrier mobilities in some cases[1] | More expensive and less available than thiophene monomers |
Experimental Protocols
Detailed and replicable experimental protocols are crucial for the successful synthesis and evaluation of conductive polymers. Below are representative protocols for three common polymerization methods.
Protocol 1: Synthesis of Poly(3-hexylthiophene) (P3HT) via Suzuki Coupling
This protocol is adapted from procedures for the Suzuki coupling of thiophene bis(boronic esters).
Materials:
-
2,5-Dibromo-3-hexylthiophene
-
Bis(pinacolato)diboron
-
Potassium acetate (KOAc)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
1,4-Dioxane (anhydrous)
-
Toluene (anhydrous)
-
Methanol
-
Hydrochloric acid (HCl)
Procedure:
-
Synthesis of 3-hexylthiophene-2,5-diboronic acid bis(pinacol) ester:
-
In a nitrogen-filled glovebox, combine 2,5-dibromo-3-hexylthiophene (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and Pd(dppf)Cl₂ (0.03 eq) in anhydrous 1,4-dioxane.
-
Heat the mixture at 80 °C for 16 hours.
-
After cooling to room temperature, dilute the mixture with toluene and filter through a plug of silica gel.
-
Remove the solvent under reduced pressure and purify the crude product by recrystallization from methanol to yield the monomer.
-
-
Polymerization:
-
In a nitrogen-filled glovebox, dissolve the synthesized 3-hexylthiophene-2,5-diboronic acid bis(pinacol) ester (1.0 eq) and an equivalent amount of a dibromoaryl comonomer (or 2,5-dibromo-3-hexylthiophene for homopolymerization) in anhydrous toluene.
-
Add an aqueous solution of 2 M sodium carbonate (Na₂CO₃) (4.0 eq).
-
Purge the mixture with nitrogen for 30 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02 eq) and heat the mixture at 90 °C for 48 hours under a nitrogen atmosphere.
-
After cooling, pour the reaction mixture into a mixture of methanol and concentrated HCl (10:1 v/v) to precipitate the polymer.
-
Filter the polymer and wash sequentially with methanol and acetone.
-
Purify the polymer by Soxhlet extraction with methanol, hexane, and chloroform. The polymer is typically isolated from the chloroform fraction.
-
Protocol 2: Synthesis of Poly(3-hexylthiophene) (P3HT) via Stille Coupling
This protocol is a general procedure based on established methods for the Stille coupling of halo-aromatics.
Materials:
-
2,5-Dibromo-3-hexylthiophene
-
n-Butyllithium (n-BuLi)
-
Tributyltin chloride (Bu₃SnCl)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Chlorobenzene (anhydrous)
-
Methanol
Procedure:
-
Synthesis of 2,5-Bis(tributylstannyl)-3-hexylthiophene:
-
In a nitrogen-purged flask, dissolve 2,5-dibromo-3-hexylthiophene (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C.
-
Slowly add n-butyllithium (2.2 eq) and stir for 1 hour at -78 °C.
-
Add tributyltin chloride (2.4 eq) and allow the mixture to warm to room temperature overnight.
-
Quench the reaction with water and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
-
Polymerization:
-
In a nitrogen-filled glovebox, combine the synthesized 2,5-bis(tributylstannyl)-3-hexylthiophene (1.0 eq) and 2,5-dibromo-3-hexylthiophene (1.0 eq) in anhydrous chlorobenzene.
-
Add Pd₂(dba)₃ (0.01 eq) and P(o-tol)₃ (0.04 eq).
-
Heat the mixture at 100 °C for 24 hours.
-
Cool the reaction mixture and precipitate the polymer by pouring it into methanol.
-
Filter the polymer and purify by Soxhlet extraction with methanol, hexane, and chloroform. The polymer is typically isolated from the chloroform fraction.
-
Protocol 3: Electrochemical Polymerization of Bithiophene
This protocol describes the general setup for the electrochemical deposition of a polybithiophene film.
Materials:
-
2,2'-Bithiophene
-
Acetonitrile (anhydrous)
-
Tetrabutylammonium perchlorate (TBAP) or other suitable supporting electrolyte
-
Working electrode (e.g., indium tin oxide (ITO) coated glass, platinum, or glassy carbon)
-
Counter electrode (e.g., platinum wire)
-
Reference electrode (e.g., Ag/AgCl)
Procedure:
-
Electrolyte Preparation:
-
Prepare a solution of 0.1 M TBAP in anhydrous acetonitrile.
-
Add 2,2'-bithiophene to the electrolyte solution to a concentration of 0.1 M.
-
Purge the solution with nitrogen for at least 30 minutes to remove dissolved oxygen.
-
-
Electrochemical Deposition:
-
Set up a three-electrode electrochemical cell with the working, counter, and reference electrodes immersed in the electrolyte solution.
-
Perform electropolymerization by cyclic voltammetry, typically sweeping the potential from 0 V to a potential sufficient to oxidize the monomer (e.g., +1.4 V vs. Ag/AgCl) for a number of cycles.
-
Alternatively, use potentiostatic or galvanostatic methods, applying a constant potential or current, respectively, for a set amount of time to grow the polymer film on the working electrode.
-
-
Film Characterization:
-
After deposition, rinse the polymer-coated electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte.
-
The film can then be characterized electrochemically in a monomer-free electrolyte solution or subjected to other analytical techniques.
-
Logical Relationships and Experimental Workflows
The selection of a monomer and polymerization strategy is a critical decision in the development of conductive polymers. The following diagrams illustrate the relationships between the primary monomer of interest and its alternatives, as well as a typical experimental workflow.
Caption: Relationship between this compound and its alternatives.
Caption: General workflows for common conductive polymer synthesis methods.
References
- 1. Effect of Polythiophene Content on Thermomechanical Properties of Electroconductive Composites [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. Effect of monomer structure on ionic conductivity in a systematic set of polyester electrolytes | CoLab [colab.ws]
- 5. par.nsf.gov [par.nsf.gov]
- 6. chem.cmu.edu [chem.cmu.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
MIDA Boronates: A Superior Alternative to 2,5-Thiophenediboronic Acid for Cross-Coupling Reactions
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the choice of reagents is paramount to achieving high yields, purity, and reproducibility. In the realm of Suzuki-Miyaura cross-coupling reactions, N-methyliminodiacetic acid (MIDA) boronates have emerged as a superior alternative to traditional boronic acids, particularly for challenging substrates like 2,5-Thiophenediboronic acid. This guide provides a comprehensive comparison, supported by experimental data, to illustrate the distinct advantages of employing MIDA boronates in your synthetic endeavors.
The primary challenges associated with this compound and other heteroaromatic boronic acids are their inherent instability and propensity for decomposition.[1][2] These compounds are often susceptible to protodeboronation, oxidation, and polymerization, especially under the thermal and basic conditions required for cross-coupling.[1][2] This instability can lead to reduced yields, difficulties in purification, and poor reproducibility. MIDA boronates effectively circumvent these issues by protecting the boronic acid functionality, rendering it stable to a wide range of reaction conditions, including chromatography.[1][3]
Enhanced Stability and Handling
MIDA boronates are exceptionally stable, often existing as free-flowing, crystalline solids that can be stored on the benchtop under air indefinitely without detectable decomposition.[1] This is in stark contrast to this compound, which is known to degrade over time, impacting the accuracy of stoichiometry and the success of subsequent reactions.
Table 1: Stability Comparison of Boronic Acids and MIDA Boronates
| Compound Class | Storage Conditions | Observed Decomposition (after 15-60 days) | Reference |
| 2-Heterocyclic Boronic Acids | Solid, benchtop, under air | Significant decomposition | [1] |
| MIDA Boronates | Solid, benchtop, under air | No detectable decomposition | [1] |
Superior Performance in Suzuki-Miyaura Cross-Coupling
The key to the enhanced performance of MIDA boronates lies in their unique "slow-release" mechanism. The MIDA ligand renders the boronate unreactive under anhydrous cross-coupling conditions.[3] The active boronic acid is generated in situ through a controlled hydrolysis step, typically with the addition of an aqueous base. This slow release maintains a low concentration of the unstable boronic acid in the reaction mixture, minimizing decomposition and favoring the desired cross-coupling pathway.[1][4] This leads to significantly higher yields, especially when working with unstable boronic acids.
Table 2: Comparative Yields in Suzuki-Miyaura Cross-Coupling Reactions
| Boron Reagent | Coupling Partner | Product Yield | Reference |
| Arylboronic Acid | Aryl Bromide | 73% | [5] |
| Aryl MIDA Boronate | Aryl Bromide | 89% | [5] |
| 2-Thiopheneboronic Acid | Aryl Chloride | 37% | [1] |
| 2-Thiophene MIDA Boronate | Aryl Chloride | 94% | [1] |
| Thienyl Pinacol Boronate Ester (in polymerization) | - | Lower molecular weight polymer, reduced yield | [2][6][7][8] |
| Thienyl MIDA Boronate Ester (in polymerization) | - | Higher molecular weight polymer, improved yield | [2][6][7][8] |
Experimental Protocols
The following are general experimental protocols for Suzuki-Miyaura cross-coupling reactions. Note that optimization for specific substrates is often necessary.
Protocol 1: Suzuki-Miyaura Coupling with a MIDA Boronate (Slow-Release Strategy)
Materials:
-
Aryl or heteroaryl halide (1.0 equiv)
-
MIDA boronate (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Solvent (e.g., Dioxane/H₂O, 5:1 mixture)
Procedure:
-
To an oven-dried reaction vessel, add the aryl or heteroaryl halide, MIDA boronate, palladium catalyst, ligand, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling with this compound
Materials:
-
Aryl or heteroaryl halide (2.2 equiv)
-
This compound (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., aq. Na₂CO₃ 2M, 4.0 equiv)
-
Solvent (e.g., Toluene or DME)
Procedure:
-
To a reaction vessel, add the this compound and the aryl or heteroaryl halide.
-
Add the solvent and degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add the palladium catalyst and the aqueous base.
-
Heat the reaction mixture under an inert atmosphere to reflux (typically 80-100 °C) and stir vigorously for the required time (monitoring by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization. Due to the instability of the boronic acid, rapid workup and purification are recommended.
Visualizing the Advantages: Workflows and Mechanisms
The following diagrams, generated using Graphviz, illustrate the key concepts discussed.
Conclusion
References
- 1. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. research.ed.ac.uk [research.ed.ac.uk]
A Comparative Guide to the Electrochemical Properties of Polymers from 2,5-Thiophenediboronic Acid and Other Heterocycles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the electrochemical properties of conductive polymers derived from 2,5-thiophenediboronic acid against those synthesized from other key heterocyclic monomers, namely furan and pyrrole. Understanding these properties is crucial for the rational design and application of these materials in diverse fields, including biosensors, drug delivery systems, and organic electronics.
Executive Summary
Polymers derived from five-membered heterocycles such as thiophene, furan, and pyrrole are cornerstone materials in the field of conductive polymers. The choice of the heterocyclic monomer significantly influences the resulting polymer's electrochemical characteristics, including its conductivity, redox behavior, and stability. While direct comparative studies on polymers synthesized specifically from the diboronic acid derivatives of all three heterocycles are limited in single reports, a wealth of data from various synthesis methods allows for a robust comparative analysis.
Generally, polythiophenes exhibit the highest conductivity and stability among the three, making them a popular choice for electronic applications. Polypyrroles also demonstrate good conductivity and are particularly noted for their ease of synthesis in aqueous media. Polyfurans, while theoretically interesting, often exhibit lower conductivity and can be more challenging to synthesize without undesirable side reactions.
Comparative Data of Heterocyclic Polymers
The following table summarizes key electrochemical properties of polythiophene, polyfuran, and polypyrrole. It is important to note that these values can vary significantly based on the synthesis method, dopant, and measurement conditions.
| Property | Polythiophene | Polyfuran | Polypyrrole |
| Electrical Conductivity (S/cm) | 10⁻³ - 10³ | 10⁻⁵ - 10⁻²[1] | 10⁻⁴ - 10²[2] |
| Oxidation Potential (V vs. Ag/AgCl) | +0.6 to +1.2 | High (difficult to oxidize without degradation)[1] | +0.6 to +1.0 |
| Redox Stability | High | Low to Moderate | Moderate |
| Band Gap (eV) | ~2.0 | ~2.2 - 2.5 | ~2.2 - 2.7 |
Synthesis Methodologies: A Comparative Overview
The primary methods for synthesizing these conductive polymers include chemical oxidative polymerization, electrochemical polymerization, and Suzuki-Miyaura cross-coupling polymerization. The choice of method significantly impacts the polymer's properties.
Suzuki-Miyaura Polycondensation
Suzuki-Miyaura cross-coupling using diboronic acid or ester derivatives is a powerful method for creating well-defined polymer structures.
Caption: Suzuki-Miyaura polycondensation workflow.
Chemical Oxidative Polymerization
This method involves the use of a chemical oxidant to polymerize the monomer.
Caption: Chemical oxidative polymerization workflow.
Electrochemical Polymerization
In this technique, an applied potential drives the polymerization of the monomer onto an electrode surface.
Caption: Electrochemical polymerization setup.
Detailed Experimental Protocols
General Protocol for Suzuki-Miyaura Polymerization of Heterocyclic Diboronic Esters
This protocol provides a general guideline for the synthesis of conductive polymers from heterocyclic diboronic esters. Optimization of catalyst, ligand, base, and temperature is often necessary for each specific monomer.
-
Monomer Preparation: Synthesize or procure the desired heterocyclic diboronic acid or its pinacol ester derivative (e.g., this compound pinacol ester).
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the heterocyclic diboronic ester (1.0 eq.), an aryl dihalide (e.g., 1,4-dibromobenzene, 1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, THF, or dioxane) and an aqueous solution for the base.
-
Polymerization: Heat the reaction mixture with stirring at a temperature ranging from 80°C to 110°C for 12-48 hours. Monitor the progress of the polymerization by techniques such as GPC to follow the increase in molecular weight.
-
Work-up and Purification: After cooling to room temperature, precipitate the polymer by adding the reaction mixture to a non-solvent like methanol or acetone. Filter the polymer and wash it extensively with various solvents to remove catalyst residues and oligomers. Further purification can be achieved by Soxhlet extraction.
-
Characterization: Characterize the final polymer by NMR, FTIR, GPC, TGA, and electrochemical methods (cyclic voltammetry, four-point probe for conductivity).
General Protocol for Chemical Oxidative Polymerization
-
Monomer Solution: Dissolve the heterocyclic monomer (e.g., thiophene, pyrrole, or furan) in an appropriate solvent (e.g., chloroform for thiophene, water or acetonitrile for pyrrole).
-
Oxidant Solution: Separately, dissolve the oxidant (e.g., FeCl₃ or ammonium persulfate) in the same solvent.
-
Polymerization: Slowly add the oxidant solution to the monomer solution with vigorous stirring at a controlled temperature (often room temperature or below). The polymerization is typically indicated by a color change and the formation of a precipitate.
-
Reaction Time: Allow the reaction to proceed for a set time, typically a few hours.
-
Purification: Collect the polymer precipitate by filtration, and wash it thoroughly with the solvent and then with a non-solvent (e.g., methanol) to remove unreacted monomer, oxidant, and oligomers.
-
Drying: Dry the polymer under vacuum.
General Protocol for Electrochemical Polymerization
-
Electrolyte Solution: Prepare a solution of the monomer (e.g., 0.1 M) and a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate, TBAP) in a suitable solvent (e.g., acetonitrile).
-
Electrochemical Cell: Assemble a three-electrode cell consisting of a working electrode (e.g., platinum, glassy carbon, or ITO-coated glass), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).
-
Polymerization: Immerse the electrodes in the electrolyte solution and apply a constant potential or cycle the potential (cyclic voltammetry) in a range where the monomer is oxidized. A polymer film will deposit on the working electrode.
-
Washing: After polymerization, rinse the polymer-coated electrode with fresh solvent to remove any unreacted monomer and electrolyte.
-
Characterization: The electrochemical properties of the polymer film can then be directly characterized in a monomer-free electrolyte solution using techniques like cyclic voltammetry and electrochemical impedance spectroscopy.
Discussion of Electrochemical Properties
Polythiophene: Polymers derived from this compound are expected to form poly(thiophene-2,5-diyl), a highly conjugated and relatively planar polymer. This structure facilitates efficient charge transport along the polymer backbone, resulting in high electrical conductivity, often reaching the semiconductor-to-metal transition upon doping. Polythiophenes generally exhibit good redox stability, allowing for reversible doping and de-doping cycles, which is crucial for applications in batteries and electrochromic devices.
Polypyrrole: Polypyrrole is known for its good conductivity and ease of synthesis, particularly in aqueous solutions, making it attractive for biomedical applications.[3] However, polymers derived from pyrrole can sometimes have a less regular structure compared to polythiophenes, which can limit the ultimate conductivity. The presence of the N-H group in the pyrrole ring also influences its electronic properties and can be a site for further functionalization.
Polyfuran: Polyfuran is the least studied among the three due to challenges in its synthesis. The furan ring is more susceptible to oxidation and ring-opening reactions, which can lead to defects in the polymer chain and lower conductivity.[1] Consequently, achieving high molecular weight, defect-free polyfuran is often difficult. However, its bio-based origin makes it an interesting candidate for sustainable electronics if these synthetic challenges can be overcome.
Conclusion
The choice of heterocyclic monomer is a critical determinant of the electrochemical properties of the resulting conductive polymer. Polymers based on this compound are expected to yield materials with superior conductivity and stability, making them well-suited for high-performance electronic applications. Polypyrrole offers a balance of good conductivity and processability, especially in aqueous environments, which is advantageous for bio-related applications. While polyfuran presents challenges in synthesis, its renewable nature warrants further research to unlock its potential. The selection of the appropriate monomer and synthesis methodology should be guided by the specific performance requirements of the intended application.
References
Comparative Stability of 2,5-Thiophenediboronic Acid and Its Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, the stability of building blocks is a critical parameter for reproducible and high-yielding synthetic outcomes. 2,5-Thiophenediboronic acid is a valuable reagent in the synthesis of conjugated polymers, organic electronics, and pharmaceuticals. However, its inherent instability, particularly its susceptibility to protodeboronation, presents a significant challenge. This guide provides an objective comparison of the stability of this compound and its common derivatives, supported by experimental data, detailed protocols for stability assessment, and a logical workflow for selecting the appropriate reagent.
The primary degradation pathway for this compound is protodeboronation, a reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of thiophene as a byproduct.[1] This process is often accelerated by factors common in cross-coupling reactions, such as basic conditions (high pH), elevated temperatures, and the presence of aqueous media.[1] To mitigate this instability, several derivatives have been developed, most notably boronic esters like pinacol esters and N-methyliminodiacetic acid (MIDA) boronates.
Comparative Stability Data
The stability of boronic acids and their derivatives can be assessed by monitoring their decomposition over time under specific conditions. N-methyliminodiacetic acid (MIDA) boronates have emerged as exceptionally stable surrogates for traditionally unstable boronic acids, including heteroaromatic ones like 2-thiopheneboronic acid.[2]
| Compound Derivative | Storage Condition | Time (days) | Remaining Compound (%) | Citation |
| 2-Thiopheneboronic acid | Solid, benchtop, under air | 15 | ~37% | [2] |
| 2-Thiopheneboronic acid MIDA ester | Solid, benchtop, under air | >60 | >95% | [2] |
This data clearly demonstrates the superior benchtop stability of the MIDA boronate derivative compared to the free boronic acid. The enhanced stability of MIDA boronates is attributed to the strong, rigid tridentate chelation of the MIDA ligand to the boron atom, which protects it from degradation.[3] This protection is reversible under specific mild basic conditions, allowing for the slow release of the active boronic acid during a reaction, which minimizes its concentration in solution and suppresses undesired side reactions like protodeboronation.[3][4]
While pinacol esters are also commonly used to improve the handling and stability of boronic acids, they do not always guarantee greater stability against protodeboronation compared to MIDA esters, especially under demanding cross-coupling conditions.[1] In Suzuki-Miyaura polymerization reactions, thienyl MIDA boronate esters have been shown to be highly effective, leading to higher molecular weight polymers in better yields compared to their pinacol boronate ester counterparts under identical conditions.[3]
Experimental Protocols
Assessing the stability of this compound and its derivatives is crucial for quality control and reaction optimization. The following are generalized protocols for common analytical techniques used for this purpose.
Protocol 1: Monitoring Stability by ¹H NMR Spectroscopy
¹H NMR spectroscopy is a powerful tool for monitoring the degradation of boronic acids in solution by observing the disappearance of signals corresponding to the starting material and the appearance of signals from the deboronated product.
Objective: To quantify the rate of protodeboronation of a thiopheneboronic acid derivative under simulated reaction conditions.
Instrumentation:
-
Standard NMR spectrometer (e.g., 400 MHz)
Materials:
-
Thiophenediboronic acid or its derivative
-
Deuterated solvent (e.g., DMSO-d₆, D₂O)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
Procedure:
-
Sample Preparation: Prepare a stock solution of an internal standard in the chosen deuterated solvent. In an NMR tube, dissolve a known amount of the thiopheneboronic acid derivative and the internal standard.
-
Initial Spectrum: Acquire an initial ¹H NMR spectrum (t=0) to identify and integrate the characteristic signals of the thiophene protons of the boronic acid derivative and the internal standard.
-
Stress Conditions: Subject the NMR tube to the desired stress condition (e.g., add a base, heat to a specific temperature).
-
Time-course Monitoring: Acquire subsequent ¹H NMR spectra at regular time intervals.
-
Analysis: For each spectrum, integrate the signal corresponding to a proton on the thiophene ring of the boronic acid and the signal for the corresponding proton on the deboronated thiophene product. Compare these integrals to the integral of the internal standard to quantify the amount of remaining starting material and formed byproduct over time.
Protocol 2: Stability-Indicating HPLC Method
A stability-indicating HPLC method is designed to separate the intact boronic acid from its potential degradation products, allowing for accurate quantification.
Objective: To quantify the amount of this compound or its derivative and its degradation products over time under specific stress conditions.
Instrumentation:
-
HPLC system with a UV/Vis or Photo Diode Array (PDA) detector
-
A suitable reverse-phase column (e.g., C18)
Materials:
-
This compound or its derivative
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Buffers and pH modifiers (e.g., formic acid, ammonium hydroxide)
Procedure:
-
Method Development: Develop a gradient or isocratic HPLC method that achieves baseline separation of the parent compound from its expected degradation products (e.g., the protodeboronated thiophene). A typical mobile phase could consist of a mixture of acetonitrile and water with a pH modifier. The detector wavelength should be set to the λmax of the analyte.
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent.
-
Forced Degradation Study: Subject aliquots of the stock solution to various stress conditions (e.g., acidic, basic, oxidative, thermal).
-
Analysis: At specified time points, inject the samples onto the HPLC system.
-
Quantification: Monitor the peak area of the parent compound. The decrease in the peak area of the parent compound and the appearance of new peaks will indicate the extent of degradation. Calculate the percentage of the remaining compound at each time point.
Logical Workflow for Reagent Selection
The choice between using this compound or a more stable derivative is crucial for the success of a synthesis. The following diagram illustrates a decision-making workflow for researchers.
Caption: Decision workflow for selecting the appropriate this compound reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A General Protocol for the Polycondensation of Thienyl N-Methyliminodiacetic Acid Boronate Esters To Form High Molecular Weight Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Thiophene-Based Conjugated Polymers: A Cost-Benefit Analysis of 2,5-Thiophenediboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The synthesis of thiophene-containing conjugated polymers is a cornerstone of organic electronics and drug delivery systems. The choice of synthetic methodology significantly impacts not only the polymer's properties but also the overall cost, efficiency, and environmental footprint of the process. This guide provides a comprehensive cost-benefit analysis of using 2,5-Thiophenediboronic acid in Suzuki-Miyaura polycondensation, comparing it with its primary alternative, 2,5-bis(tributylstannyl)thiophene, utilized in Stille cross-coupling polymerization.
At a Glance: Suzuki vs. Stille for Polythiophene Synthesis
| Feature | Suzuki Coupling (using this compound) | Stille Coupling (using 2,5-bis(tributylstannyl)thiophene) |
| Monomer | This compound or its esters | 2,5-bis(tributylstannyl)thiophene |
| Toxicity | Boronic acid byproducts are generally non-toxic. | Organotin byproducts are highly toxic and require careful handling and disposal.[1] |
| Cost | Generally considered more cost-effective and "greener".[1][2] | Can be more expensive due to the cost of organotin reagents.[2] |
| Reaction Conditions | Requires a base, which can be sensitive to certain functional groups. | Generally proceeds under neutral and mild conditions, offering excellent functional group tolerance.[1] |
| Monomer Stability | Boronic acids can be prone to protodeboronation, especially at high temperatures.[3] Pinacol esters offer improved stability. | Organostannanes are generally stable to air and moisture. |
| Byproduct Removal | Boronic acid byproducts are often water-soluble and easily removed. | Tin byproducts can be challenging to remove completely from the final polymer. |
| Commercial Availability | A wide variety of boronic acids are commercially available.[1] | Organostannanes often require synthesis.[1] |
Quantitative Data Presentation
The following tables provide a comparative overview of the reagents, conditions, and outcomes for the synthesis of poly(3-hexylthiophene) (P3HT), a widely studied thiophene-based polymer, using both Suzuki and Stille coupling methods.
Table 1: Reagent and Catalyst Cost Comparison
| Reagent/Catalyst | Supplier Example | Price (USD) | Quantity | Cost per Gram (USD) |
| This compound bis(pinacol) ester | Sigma-Aldrich | - | - | - |
| 2,5-bis(tributylstannyl)thiophene | Sigma-Aldrich | $92.20 | 1 g | $92.20 |
| $268.60 | 5 g | $53.72 | ||
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | Azaricta Research Laboratories | ~$12 | 1 g | ~$12 |
| Chem-Impex | $550.00 | 25 g | $22.00 | |
| Fisher Scientific | $54.65 | 1 g | $54.65 | |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Sigma-Aldrich | $43.20 | 500 mg | $86.40 |
| $429.00 | 5 g | $85.80 | ||
| TCI America | $175.00 | 1 g | $175.00 | |
| $661.00 | 5 g | $132.20 | ||
| Echemi | $12 - $22 | 1 g | $12 - $22 | |
| Ottokemi | $107.63 | 1 g | $107.63 | |
| $512.50 | 5 g | $102.50 |
Note: Prices are subject to change and may vary between suppliers. The prices listed are for comparison purposes.
Table 2: Comparative Synthesis of Poly(3-hexylthiophene) (P3HT)
| Parameter | Suzuki Coupling | Stille Coupling | Reference |
| Thiophene Monomer | 2,5-Dibromo-3-hexylthiophene | 2,5-bis(tributylstannyl)-3-hexylthiophene | [4] |
| Coupling Partner | 3-Hexylthiophene-2,5-diboronic acid bis(pinacol) ester | 2,5-Dibromo-3-hexylthiophene | [4] |
| Catalyst | Pd₂(dba)₃ / P(o-tol)₃ | Pd(PPh₃)₄ | [4] |
| Catalyst Loading | Not specified | Not specified | |
| Base | K₂CO₃ | Not required | [5] |
| Solvent | Toluene/Water | Toluene | [6] |
| Temperature (°C) | 90 | 90-110 | [6] |
| Reaction Time (h) | 12-24 | 12-24 | [6] |
| Yield (%) | 96-97 (regioregularity) | >96 (regioregularity) | [4] |
| Molecular Weight (Mn, kDa) | 19 | 18-19 | [4] |
| Polydispersity Index (PDI) | 2.0 | 2.4-2.7 | [4] |
Experimental Protocols
Protocol 1: Synthesis of Poly(3-hexylthiophene) via Suzuki-Miyaura Polycondensation
This protocol is a generalized procedure based on established methods.
Materials:
-
2,5-Dibromo-3-hexylthiophene
-
3-Hexylthiophene-2,5-diboronic acid bis(pinacol) ester
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask, add 2,5-dibromo-3-hexylthiophene (1.0 eq), 3-hexylthiophene-2,5-diboronic acid bis(pinacol) ester (1.0 eq), and potassium carbonate (2.0 eq).
-
Add the palladium catalyst, Pd₂(dba)₃ (0.01-0.05 mol%), and the ligand, P(o-tol)₃ (0.04-0.20 mol%).
-
Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Add degassed toluene and deionized water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by Gel Permeation Chromatography (GPC).
-
Upon completion, cool the reaction to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter the polymer and wash sequentially with methanol, acetone, and hexane to remove oligomers and catalyst residues.
-
Dry the polymer under vacuum to a constant weight.
Protocol 2: Synthesis of Poly(3-hexylthiophene) via Stille Polycondensation
This protocol is a generalized procedure based on established methods.
Materials:
-
2,5-bis(tributylstannyl)-3-hexylthiophene
-
2,5-Dibromo-3-hexylthiophene
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Toluene
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask, add 2,5-bis(tributylstannyl)-3-hexylthiophene (1.0 eq) and 2,5-dibromo-3-hexylthiophene (1.0 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.01-0.05 mol%).
-
Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Add degassed, anhydrous toluene.
-
Heat the reaction mixture to 90-110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by GPC.
-
Upon completion, cool the reaction to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter the polymer. To remove tin byproducts, the polymer can be redissolved in a minimal amount of a suitable solvent (e.g., chloroform) and washed with an aqueous solution of potassium fluoride. The resulting slurry is filtered through celite.
-
Reprecipitate the polymer in methanol, filter, and wash with methanol and hexane.
-
Dry the polymer under vacuum to a constant weight.
Mandatory Visualization
References
A Comparative Guide to Defect Characterization in Polythiophenes from Diverse Monomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of defects in polythiophenes synthesized from various monomers, supported by experimental data. Understanding and controlling these defects are crucial for optimizing the performance of polythiophene-based materials in applications ranging from organic electronics to biomedical sensors.
Introduction to Defects in Polythiophenes
Polythiophenes, a class of conducting polymers, derive their unique electronic and optical properties from the conjugated π-electron system along their backbone.[1] However, imperfections or "defects" in the polymer chain can disrupt this conjugation, significantly impacting material performance.[2][3] The choice of monomer and polymerization method plays a pivotal role in the type and concentration of these defects.[4][5] Common defects include regio-irregularities (head-to-head and tail-to-tail couplings), β-branching, and homocoupling.[6][7]
Impact of Monomer Structure on Defect Formation
The structure of the thiophene monomer is a critical determinant of the resulting polythiophene's quality. Substituents on the thiophene ring can influence the regiochemistry of the polymerization, leading to varying degrees of defects.
Regioregularity: For 3-substituted thiophenes, three coupling possibilities exist during polymerization: head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT).[7] A high degree of HT coupling leads to a more planar polymer backbone, enhancing π-orbital overlap and improving charge carrier mobility.[7][8] In contrast, HH and TT couplings introduce steric hindrance, causing the polymer chain to twist and disrupting conjugation.[7]
β-Branching and Homocoupling: Direct (hetero)arylation polymerization (DHAP) can sometimes lead to irregular couplings at the β-positions of the thiophene units, known as β-branching.[6][9] Homocoupling of monomers can also occur, leading to undesired side products and lower molecular weight polymers.[6][9]
The following diagram illustrates the different coupling possibilities in poly(3-alkylthiophene):
Caption: Regiochemical couplings in poly(3-alkylthiophene).
Comparative Analysis of Defects from Different Monomers
The following table summarizes the types and extent of defects observed in polythiophenes synthesized from different monomers, based on literature data.
| Monomer | Polymerization Method | Predominant Defect Type(s) | Defect Percentage (%) | Key Characterization Techniques | Reference(s) |
| 2-bromo-3-alkylthiophene | Kumada Catalyst Transfer Polycondensation (KCTP) with Ni(dppp)Cl₂ | Tail-to-Tail (TT) | Typically one TT defect per chain | ¹H NMR, MALDI-TOF MS | [10][11] |
| 2,5-dibromo-3-alkylthiophene | Grignard Metathesis (GRIM) | Head-to-Head (HH), Tail-to-Tail (TT) | <5% (typically ~2% non-HT) | ¹H NMR | [12] |
| 3,4'-didodecyl-2:2',5':2",5":2"'-quaterthiophene | Direct (hetero)Arylation Polymerization (DHAP) | Homocoupling, β-branching | 1.9 - 2.1% (β-defects) | ¹H NMR, UV-Vis, DSC | [6][9] |
| 3-decylthiophene | Ferric Chloride (FeCl₃) Oxidation | Regio-irregularities | Varies with conditions | UV-Vis, Photoluminescence | [4] |
| Thiophene | Electrochemical Polymerization | α-β' linkages, branching | Varies with conditions | Raman, IR, ¹³C-NMR | [1][2] |
Experimental Protocols for Defect Characterization
Accurate characterization of defects is essential for understanding and improving polythiophene properties. Below are detailed protocols for key experimental techniques.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Regioregularity Analysis
Objective: To quantify the percentage of head-to-tail (HT) couplings in poly(3-alkylthiophene)s.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the poly(3-alkylthiophene) sample in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer with a minimum frequency of 300 MHz.
-
Spectral Analysis:
-
Identify the chemical shift region of the aromatic protons of the thiophene ring (typically 6.8-7.1 ppm).
-
The peak corresponding to the proton at the 4-position of a HT-coupled thiophene unit typically appears around 6.98 ppm.[13]
-
Peaks corresponding to regio-irregular couplings (HH and TT) appear at different chemical shifts, often slightly downfield (7.00-7.05 ppm).[13]
-
Integrate the areas of the peaks corresponding to the different couplings.
-
Calculate the percentage of HT couplings using the formula: %HT = [Integral of HT peak / (Sum of integrals of all aromatic peaks)] * 100
-
UV-Visible (UV-Vis) Absorption Spectroscopy
Objective: To qualitatively assess the extent of π-conjugation, which is influenced by defects.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the polythiophene in a suitable solvent (e.g., chloroform, toluene). The concentration should be adjusted to have an absorbance maximum between 0.5 and 1.5. Alternatively, thin films can be cast onto a transparent substrate.
-
Data Acquisition: Record the UV-Vis absorption spectrum over a wavelength range that covers the π-π* transition of the polythiophene (typically 300-800 nm).
-
Spectral Analysis:
Cyclic Voltammetry (CV)
Objective: To determine the electrochemical band gap and assess the electrochemical stability, which can be affected by defects.
Methodology:
-
Electrochemical Cell Setup: Use a three-electrode setup with a working electrode (e.g., glassy carbon, platinum) coated with the polythiophene film, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Electrolyte: Use a suitable electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).
-
Data Acquisition: Scan the potential between the onset of oxidation and reduction of the polymer at a specific scan rate (e.g., 50 mV/s).
-
Data Analysis:
-
Determine the onset oxidation potential (Eox) and onset reduction potential (Ered) from the cyclic voltammogram.
-
Estimate the HOMO and LUMO energy levels using the following empirical formulas:
-
EHOMO = - (Eox + 4.4) eV
-
ELUMO = - (Ered + 4.4) eV
-
-
Calculate the electrochemical band gap (Eg) = ELUMO - EHOMO. A smaller band gap often correlates with a more extended conjugation.
-
Irreversible redox behavior can indicate the presence of defects that lead to instability.
-
The following diagram outlines a general workflow for the characterization of defects in polythiophenes:
Caption: Workflow for polythiophene defect characterization.
Conclusion
The systematic characterization of defects in polythiophenes is paramount for advancing their application in various scientific and technological fields. The choice of monomer, in conjunction with the polymerization technique, dictates the type and density of defects, which in turn govern the material's electronic and optical properties. By employing a suite of characterization techniques as outlined in this guide, researchers can gain a comprehensive understanding of the structure-property relationships in these versatile conducting polymers, paving the way for the rational design of next-generation materials with tailored functionalities.
References
- 1. Polythiophene - Wikipedia [en.wikipedia.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. ias.ac.in [ias.ac.in]
- 4. pubs.acs.org [pubs.acs.org]
- 5. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The McCullough Group - Research [chem.cmu.edu]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking New Catalysts for 2,5-Thiophenediboronic Acid Polymerization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of well-defined polythiophenes through the polymerization of 2,5-thiophenediboronic acid and its derivatives is of significant interest for applications in organic electronics and drug delivery. The choice of catalyst is paramount in controlling the polymer's molecular weight, polydispersity, and overall yield. This guide provides an objective comparison of catalyst systems for the Suzuki-Miyaura polycondensation of this compound, supported by experimental data.
Data Presentation: Catalyst Performance Comparison
The following table summarizes the performance of different palladium-based catalyst systems in the polymerization of this compound derivatives. The data highlights the superior performance of catalyst systems employing bulky, electron-rich phosphine ligands over the more traditional tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4).
| Catalyst System | Monomers | Base | Solvent | Time (min) | Yield (%) | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) |
| Pd(PPh3)4 | This compound pinacol ester + Dibromoarene | K2CO3 | THF | 15 | 78 | 10.2 | 18.5 | 1.81 |
| Pd2(dba)3 / L1 * | This compound pinacol ester + Dibromoarene | K2CO3 | THF | 15 | 95 | 25.4 | 48.7 | 1.92 |
| Pd(OAc)2 | This compound + Diiodobenzene | - | - | - | Moderate | - | - | 1.2-2.4 |
| Pd(PPh3)4 | This compound + Diiodobenzene | - | - | - | Moderate | - | - | 1.2-2.4 |
*L1 refers to a specific thiophene-containing bulky phosphine ligand. Data for Pd(PPh3)4 and Pd2(dba)3 / L1 are based on comparative studies under similar conditions. It is important to note that direct comparison between all catalyst systems is challenging due to variations in experimental conditions across different studies.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of results. Below are representative experimental protocols for the Suzuki-Miyaura polycondensation of a this compound derivative using two different catalyst systems.
Protocol 1: Polymerization using Pd(PPh3)4
-
Monomer Preparation: In a flame-dried Schlenk flask, dissolve this compound pinacol ester (1.0 mmol) and a dibromoarene comonomer (1.0 mmol) in 10 mL of anhydrous toluene.
-
Catalyst and Base Addition: To the monomer solution, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.02 mmol, 2 mol%).
-
Reaction Initiation: Add 2 mL of a 2 M aqueous solution of sodium carbonate (Na2CO3).
-
Polymerization: Heat the reaction mixture to 90 °C and stir vigorously under an inert atmosphere (e.g., nitrogen or argon) for 24 hours.
-
Work-up and Purification: After cooling to room temperature, pour the reaction mixture into 100 mL of methanol. Filter the precipitated polymer and wash sequentially with methanol and acetone. Dry the polymer under vacuum at 40 °C.
Protocol 2: Polymerization using Pd2(dba)3 and a Bulky Phosphine Ligand (L1)
-
Catalyst Pre-formation: In a Schlenk flask, dissolve tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.01 mmol) and the bulky phosphine ligand L1 (0.04 mmol) in 5 mL of anhydrous tetrahydrofuran (THF). Stir the mixture at room temperature for 30 minutes.
-
Monomer and Base Addition: In a separate Schlenk flask, dissolve this compound pinacol ester (1.0 mmol), a dibromoarene comonomer (1.0 mmol), and potassium carbonate (K2CO3) (3.0 mmol) in 15 mL of anhydrous THF.
-
Reaction Initiation: Transfer the pre-formed catalyst solution to the monomer and base mixture via cannula.
-
Polymerization: Heat the reaction mixture to reflux (approximately 66 °C for THF) and stir under an inert atmosphere for the desired reaction time (e.g., 15 minutes to 2 hours).
-
Work-up and Purification: Cool the reaction to room temperature and pour it into 200 mL of a methanol/water mixture (1:1 v/v). Collect the precipitated polymer by filtration, wash with methanol, and dry under vacuum.
Mandatory Visualization
Logical Workflow for Catalyst Benchmarking
Caption: A logical workflow for benchmarking new catalysts for polymerization reactions.
General Catalytic Cycle for Suzuki Polycondensation
Caption: A simplified diagram of the Suzuki-Miyaura polycondensation catalytic cycle.
Safety Operating Guide
Proper Disposal of 2,5-Thiophenediboronic Acid: A Guide for Laboratory Professionals
An essential guide for researchers, scientists, and drug development professionals on the safe and compliant disposal of 2,5-Thiophenediboronic acid. This document outlines immediate safety protocols, step-by-step disposal procedures, and regulatory considerations to ensure the protection of laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures for this compound, it is critical to consult the Safety Data Sheet (SDS) and adhere to all institutional and regulatory guidelines. The compound is classified as a hazardous substance, necessitating careful handling in a controlled laboratory environment.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[1]
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene.[1]
-
Skin and Body Protection: A lab coat or chemical-resistant apron is mandatory to prevent skin contact.[1]
-
Respiratory Protection: All handling and disposal activities should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[1][2]
Hazard Summary
This compound and similar boronic acids present several health hazards. The following table summarizes the key hazard information.
| Hazard Classification | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation.[3] |
| Eye Irritation | 2A | H319: Causes serious eye irritation.[3][4] |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation.[3] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through collection for hazardous waste disposal by a licensed contractor.[3][5] Do not dispose of this chemical down the drain or in regular trash. [5][6]
Waste Segregation and Collection
-
Solid Waste: Collect un-used or contaminated solid this compound in a designated hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid hazardous waste container.
-
Contaminated Materials: Any items such as gloves, pipette tips, or weighing paper that are contaminated should be placed in a sealed and labeled container for hazardous waste disposal.[1][6]
Container Management
-
Container Selection: Use a container made of a compatible material, such as high-density polyethylene (HDPE) or glass.[6] Ensure the container is in good condition, free from leaks, and has a secure, tightly fitting lid.[7][8]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a list of all chemical constituents.[2][7][9] The label should also include the date when waste was first added and the responsible principal investigator's contact information.[7]
Storage
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage facility, following your institution's guidelines.[6][9]
-
Ensure that incompatible chemicals are segregated.[8][10] this compound should be stored away from strong oxidizing agents and strong acids.[1][5]
Final Disposal
-
Arrange for the pickup and final disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6]
Spill Management
In the event of a spill, immediately evacuate and secure the area, alerting others in the vicinity.[6]
-
For solid spills: Carefully sweep up the material, minimizing dust generation, and place it into a sealed, labeled hazardous waste container.[5]
-
For liquid spills: Absorb the material with an inert absorbent, such as vermiculite or sand.[6] Collect the absorbed material and place it into a sealed, labeled hazardous waste container.[6]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[6]
-
Reporting: Report the spill to your supervisor and your institution's EHS department.[6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. danielshealth.com [danielshealth.com]
- 8. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
Personal protective equipment for handling 2,5-Thiophenediboronic acid
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2,5-Thiophenediboronic acid in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and effective use of this compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an irritant and requires careful handling to avoid adverse health effects. The primary hazards include serious eye irritation, and it may also cause skin and respiratory irritation.[1][2] Adherence to the following personal protective equipment guidelines is mandatory.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[2] | Protects eyes from dust particles and potential splashes of the chemical, which is known to cause serious eye irritation.[1][2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[2] | Prevents skin contact with the compound. Gloves should be inspected before use and changed immediately if contaminated.[2] |
| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[2] | Protects skin from accidental spills and contact. |
| Respiratory Protection | A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid compound.[2] | Minimizes the risk of inhaling dust particles, which may cause respiratory tract irritation.[2] |
Operational Plan: Step-by-Step Handling Procedure
A strict operational protocol is crucial for the safe handling of this compound.
-
Preparation:
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
-
Handling:
-
Post-Handling:
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2]
-
Clean the work area to remove any residual chemical.
-
Remove PPE in the designated area to avoid contaminating other spaces.
-
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[3]
-
Waste Collection:
-
Collect all solid and liquid waste containing this compound in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Contaminated materials such as gloves, weighing paper, and pipette tips should also be placed in this container.
-
-
In-Lab Neutralization of Small Aqueous Waste Streams:
-
For very small amounts of aqueous waste containing boronic acid, neutralization with a mild base (e.g., sodium bicarbonate) to a pH between 5.5 and 9.0 may be permissible for drain disposal, depending on institutional and local regulations.[1]
-
Always consult your institution's Environmental Health & Safety (EHS) department before neutralizing and disposing of any chemical waste down the drain.[5]
-
-
Final Disposal:
-
For larger quantities or solid waste, disposal must be handled by a certified hazardous waste facility.[5] Contact your EHS department to arrange for pickup and disposal.
-
Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a fundamental application of this compound for the formation of carbon-carbon bonds. The following is a general protocol that may require optimization based on the specific aryl halide used.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a more active precatalyst like a G3-XPhos)[6]
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)[6]
-
Degassed solvent (e.g., 1,4-dioxane/water mixture, THF, or toluene)[6]
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 mmol, 1.0 equiv) and this compound (0.5 mmol, 0.5 equiv, assuming a difunctional coupling).
-
Add the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Seal the reaction vessel and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent (e.g., 10 mL of a 4:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously for the required time (typically 2-24 hours), monitoring the reaction by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Experimental Workflow Diagram
Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
